molecular formula C9H9NO5 B052198 5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid CAS No. 143382-03-0

5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid

Cat. No.: B052198
CAS No.: 143382-03-0
M. Wt: 211.17 g/mol
InChI Key: CJSGMWRJOBFTCK-UHFFFAOYSA-N
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Description

5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO5/c1-15-4-5-2-6(8(11)12)7(9(13)14)10-3-5/h2-3H,4H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSGMWRJOBFTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(N=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451293
Record name 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid
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Molecular Weight

211.17 g/mol
Source PubChem
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CAS No.

143382-03-0
Record name 5-(Methoxymethyl)-2,3-pyridinedicarboxylic acid
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Record name 5-Methoxymethyl-2,3-pyridinedicarboxylic acid
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Record name 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid
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Record name 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of imidazolinone-based herbicides, such as imazamox.[1][2] Its unique molecular structure, featuring a substituted pyridine ring, makes it a valuable building block in agrochemical and pharmaceutical research.[1][3] This document provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and its derivatives.

Chemical Properties

This compound and its commonly used dimethyl ester derivative possess distinct chemical and physical properties. The presence of the methoxymethyl group and two carboxylic acid functions on the pyridine ring governs its reactivity and utility as a synthetic intermediate.

PropertyThis compoundThis compound dimethyl ester
CAS Number 143382-03-0[1]139123-56-1[3][4]
Molecular Formula C9H9NO5[2][5]C11H13NO5[3][4]
Molecular Weight 211.17 g/mol [2]239.22 g/mol [3][4]
Melting Point 140 - 145°C[2][3]140 - 145°C[3]
Boiling Point 428.6±45.0 °C (Predicted)[2]428.61°C (at 760 mmHg)[3]
Solubility DMSO (Slightly), Methanol (Slightly)[2]Not specified
pKa 2.44±0.10 (Predicted)[2]Not applicable
Appearance Pale Yellow Solid[2]Not specified

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves a multi-step process starting from the corresponding 5-methylpyridine derivative. A common route involves photochlorination followed by methoxylation.

Synthesis of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid

This initial step involves the photochlorination of a 5-methyl-2,3-pyridinedicarboxylic acid compound.

  • Reactants : 5-methyl-2,3-pyridinedicarboxylic acid derivative, Chlorine gas (Cl2), optionally with an inert gas like Nitrogen (N2).

  • Reaction Conditions : The reaction is carried out under UV radiation, for example, using a mercury lamp. The temperature for the photochlorination is typically maintained between 50°C and 250°C, with a preferred range of 70°C to 200°C.[6] The reaction can be performed in either the liquid or gas phase.[6]

  • Procedure : Chlorine gas is passed through the starting material under UV irradiation until the desired degree of chlorination is achieved. The progress of the reaction can be monitored by techniques such as gas chromatography.

  • Outcome : This process yields the corresponding 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative.

Synthesis of this compound

The 5-(chloromethyl) intermediate is then converted to the final product by reaction with an alkali metal methoxide.

  • Reactants : 5-(chloromethyl)pyridine-2,3-dicarboxylic acid (or its anhydride or diester form), Alkali metal methoxide (e.g., sodium methoxide).

  • Reaction Conditions : The reaction is conducted in the presence of at least a 1 molar equivalent of the alkali metal methoxide.[6] The specific molar excess depends on the starting material:

    • For 5-(chloromethyl)pyridine-2,3-dicarboxylic acid, a 3.0-4.5 molar excess of alkali metal methoxide is preferred.[6]

    • For the anhydride form, a 2.0-3.5 molar excess is recommended.[6]

    • For the diester form, a 1.0-2.5 molar excess is suitable.[6] The reaction is typically carried out under reflux in methanol.[3]

  • Procedure : The 5-(chloromethyl) derivative is treated with the calculated amount of alkali metal methoxide in methanol and heated under reflux.

  • Purification : The resulting 5-(methoxymethyl) derivative can be isolated and purified. If the final product desired is the dimethyl ester, an esterification step is performed.

Esterification to Dimethyl Ester
  • Reactants : this compound, Methanol, Acid catalyst (e.g., Sulfuric acid).

  • Reaction Conditions : The reaction is carried out under reflux conditions.[3]

  • Procedure : The dicarboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is then heated under reflux. Reaction progress can be monitored using Thin Layer Chromatography (TLC) with a silica gel plate and an ethyl acetate/hexane eluent.[3]

  • Purification : The final product, dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate, is purified by recrystallization from an ethanol/water mixture.[3]

G Synthesis Workflow of this compound dimethyl ester A 5-methyl-2,3-pyridinedicarboxylic acid B Photochlorination (Cl2, UV light, 70-200°C) A->B C 5-(chloromethyl)pyridine-2,3-dicarboxylic acid B->C D Methoxylation (Sodium Methoxide, Methanol, Reflux) C->D E This compound D->E F Esterification (Methanol, H2SO4, Reflux) E->F G This compound dimethyl ester F->G

Caption: Synthetic pathway from the 5-methyl precursor.

Biological Activity and Mechanism of Action

This compound is a precursor for the synthesis of imidazolinone herbicides, which are known inhibitors of the enzyme acetolactate synthase (ALS).[2][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3]

The inhibition of ALS by imidazolinone herbicides, derived from this compound, leads to a deficiency in these essential amino acids. This, in turn, disrupts protein synthesis and ultimately results in plant death.[3] This targeted mechanism of action provides selective weed control in various crops.

G Mechanism of Action of Imidazolinone Herbicides A This compound B Synthesis A->B C Imidazolinone Herbicide (e.g., Imazamox) B->C E Inhibition C->E D Acetolactate Synthase (ALS) (Plant Enzyme) F Biosynthesis of Branched-Chain Amino Acids (Val, Leu, Ile) D->F E->D G Disruption of Protein Synthesis F->G H Plant Death G->H

Caption: Inhibition of ALS by derived herbicides.

Applications in Research and Development

Beyond its established role in agrochemicals, this compound and its derivatives are utilized in various research contexts:

  • Chemical Synthesis : It serves as a versatile intermediate for the synthesis of a range of organic compounds.[3]

  • Pharmaceutical Research : The pyridine dicarboxylate scaffold is of interest in medicinal chemistry for exploring potential biological activities, including enzyme inhibition.[3]

  • Materials Science : The structural features of this compound may be leveraged in the development of novel materials.

Safety and Handling

The dimethyl ester of this compound is classified as acutely toxic if swallowed (H302), a skin and eye irritant (H315, H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid. This compound serves as a critical intermediate in the synthesis of various agrochemicals, most notably the imidazolinone class of herbicides.[1] This document consolidates key chemical data, outlines detailed experimental methodologies derived from patent literature, and visualizes its molecular structure and relevant biochemical pathways to support advanced research and development activities.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 143382-03-0) is a pyridine derivative characterized by two carboxylic acid groups at positions 2 and 3, and a methoxymethyl substituent at the 5-position.[1] In much of the scientific and patent literature, its dimethyl ester derivative, dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate (CAS No: 139123-56-1), is also extensively discussed due to its role in synthesis.[2][3] The properties of both the parent acid and its dimethyl ester are summarized below for comparative analysis.

Molecular Diagram

molecular_structure cluster_pyridine This compound N1 N C2 C N1->C2 C3 C C2->C3 C2_COOH C(=O)OH C2->C2_COOH C4 C C3->C4 C3_COOH C(=O)OH C3->C3_COOH C5 C C4->C5 H4 H4 C4->H4 H C6 C C5->C6 C5_CH2OCH3 H₂C-O-CH₃ C5->C5_CH2OCH3 C6->N1 H6 H6 C6->H6 H

Caption: 2D structure of this compound.

Quantitative Data Summary
PropertyThis compoundDimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate
CAS Number 143382-03-0[1][4]139123-56-1[2][3][5]
Molecular Formula C₉H₉NO₅[4][6]C₁₁H₁₃NO₅[2][3][5]
Molecular Weight 211.17 g/mol [4]239.22 g/mol [2][3][5]
IUPAC Name This compounddimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate[3][5]
SMILES COCC1=CC(=C(N=C1)C(=O)O)C(=O)O[6]COCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC[3]
InChIKey CJSGMWRJOBFTCK-UHFFFAOYSA-N[6]ZCDHDTQWOJRFFE-UHFFFAOYSA-N[3]
Melting Point Not specified140–145°C[2]
Boiling Point Not specified428.61°C (at 760 mmHg)[2]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives is well-documented in patent literature. A common industrial method involves the conversion of a 5-methyl substituted precursor.

Synthesis Workflow from 5-Methyl Precursor

synthesis_workflow start 5-methylpyridine-2,3-dicarboxylic acid (or derivative) step1 Photochlorination (Cl₂, UV radiation, 70-200°C) start->step1 intermediate 5-chloromethylpyridine-2,3-dicarboxylic acid (or derivative) step1->intermediate step2 Methoxylation (Alkali Metal Methoxide in Methanol) intermediate->step2 product This compound (or derivative) step2->product

Caption: General synthesis workflow for this compound derivatives.

Experimental Protocol: Two-Step Synthesis

The following protocol is a generalized procedure based on methods described for producing this compound derivatives.[7]

Step 1: Photochlorination of 5-methylpyridine-2,3-dicarboxylic acid

  • Reactants : 5-methylpyridine-2,3-dicarboxylic acid (or its anhydride/ester derivative) and a chlorinating agent (e.g., chlorine gas).

  • Conditions : The reaction can be performed in the liquid or gas phase. The temperature is maintained between 70°C and 200°C.[7]

  • Procedure : Chlorine gas, potentially mixed with an inert gas like N₂, is passed through the starting material under UV irradiation (e.g., from a mercury lamp).[7]

  • Outcome : This step yields the corresponding 5-chloromethylpyridine-2,3-dicarboxylic acid derivative.

Step 2: Conversion to this compound

  • Reactants : The 5-chloromethyl intermediate and an alkali metal methoxide (e.g., sodium methoxide) in methanol.

  • Molar Ratio : At least one molar equivalent of alkali metal methoxide is used. For the dicarboxylic acid starting material, a 3.0–4.5 molar equivalent is preferred to neutralize the acidic protons and facilitate the substitution.[7] For the diester, a 1.0–2.5 molar equivalent is sufficient.[2][7]

  • Conditions : The reaction is typically carried out under reflux in methanol.[2]

  • Procedure : The 5-chloromethyl intermediate is treated with the molar excess of alkali metal methoxide in methanol and heated. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup and Purification : If the free acid is the target, the reaction is followed by acidification.[8] If the dimethyl ester is the target, it can be purified by distillation or recrystallization.[2]

Spectroscopic Characterization

Structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. While full, detailed spectra are not widely available in public databases, characteristic signals for the dimethyl ester have been reported.

Spectroscopic MethodKey FeatureObserved Signal (for Dimethyl Ester)Reference
¹H-NMR Methoxymethyl Protons (-CH₂OCH₃)δ 3.3–3.5 ppm[2]
IR Spectroscopy Ester Carbonyl Stretch (C=O)~1740 cm⁻¹[2]
Mass Spectrometry Molecular Ion Peak VerificationESI-MS[2]

Biological Role and Mechanism of Action

This compound is not primarily known for its direct biological activity but as an essential precursor for the imidazolinone class of herbicides, such as Imazamox.[8] These herbicides are valued for their broad-spectrum activity and are used to control weeds in various crops.

Signaling Pathway: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of imidazolinones stems from their ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[2] As these amino acids are essential for protein synthesis, the inhibition of ALS leads to the cessation of plant growth and eventual death.

als_pathway cluster_synthesis Herbicide Synthesis cluster_inhibition Mechanism of Action in Plants precursor 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid herbicide Imidazolinone Herbicide (e.g., Imazamox) precursor->herbicide Chemical Synthesis als Acetolactate Synthase (ALS Enzyme) herbicide->als Inhibits amino_acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->amino_acids Catalyzes protein Protein Synthesis & Growth amino_acids->protein

References

A Comprehensive Technical Guide to 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid (CAS: 143382-03-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of agrochemicals. This document consolidates critical data, experimental protocols, and mechanistic insights to support research and development activities.

Core Compound Data

This compound is a pyridine derivative recognized for its essential role as a building block in the production of potent herbicides.[1] Its chemical structure allows for efficient transformations into complex active ingredients.[1]

Physicochemical and Structural Information

A summary of the key quantitative data for this compound and its dimethyl ester derivative is presented below.

PropertyThis compoundDimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate
CAS Number 143382-03-0139123-56-1
Molecular Formula C9H9NO5[2][3]C11H13NO5[4][5]
Molecular Weight 211.17 g/mol [2][3]239.22 g/mol [4][5]
Melting Point 148-150 °C[6]140–145°C[4]
Boiling Point 428.6±45.0 °C (Predicted)[7]428.61°C (at 760 mmHg)[4]
pKa 2.44±0.10 (Predicted)[7]Not Available
InChI Key CJSGMWRJOBFTCK-UHFFFAOYSA-N[6]ZCDHDTQWOJRFFE-UHFFFAOYSA-N
Form Solid[7]Not Available
Color Pale Yellow[7]Not Available
Purity Often exceeds 97% for commercial applications[1]Not Available

Applications in Agrochemical Synthesis

The primary application of this compound is in the manufacturing of imazamox, a broad-spectrum herbicide.[1][7] Imazamox belongs to the imidazolinone class of herbicides, which are known for their effectiveness in weed control across various crops.[1] The quality and purity of the this compound intermediate directly influence the efficacy and safety profile of the final herbicidal product.[1]

Mechanism of Action in Herbicides

Herbicides synthesized from this compound, such as imazamox, function by inhibiting the enzyme acetolactate synthase (ALS).[4][8] ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] By blocking this pathway, the herbicide disrupts protein synthesis, leading to the death of the target weed.[4]

ALS_Inhibition_Pathway Acetolactate_Synthase Acetolactate_Synthase Amino_Acid_Synthesis Amino_Acid_Synthesis Acetolactate_Synthase->Amino_Acid_Synthesis Catalyzes Protein_Synthesis Protein_Synthesis Amino_Acid_Synthesis->Protein_Synthesis Plant_Death Plant_Death Protein_Synthesis->Plant_Death Leads to

Caption: Inhibition of Acetolactate Synthase by Imazamox.

Experimental Protocols: Synthesis of this compound Derivatives

Several synthetic routes for this compound and its derivatives have been reported, primarily in patent literature. These methods aim to improve yield, reduce costs, and enhance the ecological profile of the manufacturing process.

Method 1: Photochlorination and Methoxylation

This process involves a two-step reaction starting from a 5-methyl-2,3-pyridinedicarboxylic acid compound.[9]

Step 1: Photochlorination The starting material, 5-methyl-2,3-pyridinedicarboxylic acid or its derivative, is photochlorinated to yield the corresponding 5-chloromethyl-2,3-pyridinedicarboxylic acid compound.[9] This reaction is typically carried out by passing chlorine gas, potentially mixed with nitrogen, through the reaction mixture while irradiating with UV light (e.g., from a mercury lamp).[9] The reaction can be performed in either the liquid or gas phase at temperatures ranging from 50 to 250°C, with a preferred range of 70 to 200°C.[9]

Step 2: Methoxylation The resulting 5-chloromethyl intermediate is then treated with at least one molar equivalent of an alkali metal methoxide to produce the final this compound derivative.[9] The reaction is conducted in the presence of a molar excess of the alkali metal methanolate. The required excess depends on the starting material:

  • Diester: 1.0–2.5 moles of alkali metal methanolate per mole of diester.[9]

  • Anhydride: 2.0–3.5 moles of alkali metal methanolate per mole of anhydride.[9]

  • Dicarboxylic acid: 3.0–4.5 moles of alkali metal methanolate per mole of dicarboxylic acid.[9]

Synthesis_Workflow Start 5-methyl-2,3-pyridinedicarboxylic acid derivative Step1 Photochlorination (Cl2, UV light) Start->Step1 Intermediate 5-chloromethyl-2,3-pyridinedicarboxylic acid derivative Step1->Intermediate Step2 Methoxylation (Alkali metal methoxide) Intermediate->Step2 Product This compound derivative Step2->Product

Caption: Synthesis via Photochlorination and Methoxylation.

Method 2: From Ammonium Halide Intermediate

An alternative route involves the conversion of a 5,6-dicarboxyl-3-pyridylmethyl ammonium halide.[8] This method is described as an improved, single-step process.[8]

The reaction is carried out in a closed system with an appropriate alcohol and a base at a temperature of approximately 120 to 180°C.[8] Another variation of this method involves the reaction of [(5,6-dicarboxy-3-pyridyl)methyl] trimethylammonium bromide dimethyl ester with sodium methoxide in methanol and sodium hydroxide in water, followed by acidification.[8]

Recent improvements to this process utilize a methanol/water system with a methanolate or a mixture of methanolate and hydroxide under pressure at a temperature of about 80 to 105°C.[8] This modification is reported to enhance the overall yield and provide a more economical and ecologically favorable process.[8]

Safety and Handling

This compound is classified as acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4] The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] One source also indicates it causes serious eye damage (H318).[10]

Precautionary Measures:

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[10]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[10]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]

  • In case of skin contact: Wash off with soap and plenty of water.[10]

  • Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10] Wear self-contained breathing apparatus if necessary.[10]

References

The Core Mechanism of Action of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a heterocyclic compound primarily recognized as a key intermediate in the synthesis of imidazolinone herbicides, most notably imazamox.[1][2] Its biological activity is therefore intrinsically linked to the mechanism of action of these end-product herbicides. The primary and well-established mechanism of action is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[3][4][5]

Additionally, due to its structural resemblance to known inhibitors of human 2-oxoglutarate (2OG) dependent oxygenases, there is a potential, though less explored, mechanism involving the inhibition of enzymes such as the Jumonji domain-containing 2 (JMJD2) family of histone demethylases.[6] This guide provides an in-depth technical overview of these mechanisms, supported by experimental protocols and data where available.

Primary Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of compounds derived from this compound, such as imazamox, stems from their potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms, but is absent in animals, making it an effective target for selective herbicides.[3][5]

Inhibition of ALS disrupts protein synthesis, leading to a cessation of cell division and plant growth.[7] Symptoms in susceptible plants include stunting, chlorosis (yellowing), and necrosis, ultimately resulting in plant death.[4][8]

Signaling Pathway and Logic

The inhibition of ALS by imidazolinone herbicides like imazamox is a direct interaction that blocks the enzyme's active site, preventing its natural substrates from binding. This leads to a cascade of metabolic disruptions within the plant.

ALS_Inhibition_Pathway Pyruvate Pyruvate / α-Ketobutyrate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate BCAA Valine, Leucine, Isoleucine Protein Protein Synthesis BCAA->Protein Growth Cell Division & Plant Growth Protein->Growth Imazamox Imazamox (derived from topic compound) Imazamox->ALS Inhibition ALS->BCAA Catalysis

Fig. 1: ALS Inhibition Pathway
Quantitative Data: Inhibition of Acetolactate Synthase

HerbicideTarget EnzymeTarget Organism(s)IC50 / Inhibition DataReference(s)
ImazamoxAcetolactate Synthase (ALS)Various weed speciesHighly potent; specific IC50 values are species and isoform dependent.[1][3]
ImazethapyrAcetolactate Synthase (ALS)Rice, various weedsGreenhouse studies show significant injury to non-tolerant rice at 70 g ai/ha.[9][9]
ImazaquinAcetolactate Synthase (ALS)Various weed speciesCross-tolerance observed in IMI-tolerant rice.[9][9]
Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against plant ALS.

1. Enzyme Extraction:

  • Homogenize young leaf tissue of a susceptible plant species (e.g., Arabidopsis thaliana) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM sodium pyruvate, 5 mM MgCl₂, 10% v/v glycerol, 1 mM DTT).

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

  • Collect the supernatant containing the crude enzyme extract.

2. Assay Reaction:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 µM FAD).

  • Add various concentrations of the test inhibitor (e.g., this compound or imazamox) dissolved in a suitable solvent (e.g., DMSO).

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

3. Detection of Acetolactate:

  • Stop the reaction by adding sulfuric acid (e.g., final concentration of 0.5% H₂SO₄). This also catalyzes the decarboxylation of the product, acetolactate, to acetoin.

  • Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.

  • Add a solution of creatine and α-naphthol and incubate at room temperature for 30-60 minutes to allow color development.

  • Measure the absorbance at 530 nm using a spectrophotometer.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ALS_Assay_Workflow cluster_prep Preparation cluster_reaction Assay cluster_analysis Analysis Enzyme Enzyme Extraction (Plant Tissue) Mix Reaction Incubation (Enzyme + Substrate + Inhibitor) Enzyme->Mix Inhibitor Inhibitor Dilutions Inhibitor->Mix Stop Stop Reaction & Decarboxylation (H₂SO₄) Mix->Stop Color Color Development (Creatine/α-naphthol) Stop->Color Read Measure Absorbance (530nm) Color->Read Calc Calculate IC50 Read->Calc

Fig. 2: ALS Inhibition Assay Workflow

Potential Mechanism of Action: Inhibition of JMJD2 Histone Demethylases

Pyridine dicarboxylic acid derivatives have been identified as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, including the JMJD2 family of histone demethylases.[6][10] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression. While the topic compound is a 2,3-dicarboxylic acid, and published studies have focused on 2,4-dicarboxylic acid derivatives, the structural similarity suggests a potential for interaction with the active site of JMJD2 enzymes.

Inhibition of JMJD2E by such compounds is competitive with the 2OG co-substrate.[10] The inhibitor binds to the Fe(II) center in the enzyme's active site, preventing the binding of 2OG and subsequent demethylation of the histone substrate.

Signaling Pathway and Logic

The hypothetical inhibition of JMJD2E would prevent the demethylation of its histone target (e.g., H3K9me3), leading to the maintenance of a repressive chromatin state and altered gene expression.

JMJD2E_Inhibition_Pathway Compound 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid JMJD2E JMJD2E Compound->JMJD2E Potential Inhibition H3K9me2 Histone H3 Lys9 (dimethylated) JMJD2E->H3K9me2 Demethylation H3K9me3 Histone H3 Lys9 (trimethylated) H3K9me3->JMJD2E Substrate GeneExp Altered Gene Expression H3K9me2->GeneExp

References

The Biological Versatility of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid Derivatives: From Herbicidal Action to Potential Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid and its derivatives represent a class of heterocyclic compounds with significant, albeit niche, biological relevance. Primarily recognized as a crucial intermediate in the synthesis of the imidazolinone class of herbicides, the inherent chemical scaffold of a substituted pyridine dicarboxylic acid suggests a broader potential for biological activity. This technical guide provides a comprehensive overview of the established herbicidal action of downstream products derived from this core structure and explores potential, lesser-documented biological activities, drawing insights from structurally related compounds. The focus will be on the mechanism of action, quantitative biological data where available, detailed experimental protocols, and the visualization of relevant signaling pathways and experimental workflows.

Herbicidal Activity: Inhibition of Acetolactate Synthase

The most prominent application of this compound is in the production of the herbicide imazamox.[1][2] Imazamox is a potent inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3]

Mechanism of Action

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[3] By inhibiting this enzyme, imidazolinone herbicides block the production of these essential amino acids, leading to a cessation of protein synthesis and, ultimately, plant death.[3]

Signaling Pathway

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis in Plants Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine Acetohydroxybutyrate->Ile Inhibitor Imazamox (derived from 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid) Inhibitor->ALS

Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by imazamox.

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of a compound against plant-derived ALS.

1. Materials and Reagents:

  • ALS enzyme extract from a susceptible plant species (e.g., etiolated corn seedlings).

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 µM FAD.

  • Substrate Solution: 100 mM sodium pyruvate in assay buffer.

  • Test compound stock solution in DMSO.

  • Stopping Solution: 0.5 M H₂SO₄.

  • Creatine solution (5 mg/mL).

  • α-naphthol solution (50 mg/mL in 2.5 M NaOH), freshly prepared.

  • 96-well microplate and plate reader (530 nm).

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add 50 µL of the assay buffer (blank), control (DMSO vehicle), and test compound dilutions.

  • Add 25 µL of the ALS enzyme extract to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding 25 µL of the stopping solution.

  • To determine the amount of acetolactate formed, add 50 µL of creatine solution followed by 50 µL of α-naphthol solution to each well.

  • Incubate at 60°C for 15 minutes to allow for color development.

  • Measure the absorbance at 530 nm.

3. Data Analysis:

  • Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of ALS activity) from the dose-response curve.

Potential as Histone Demethylase Inhibitors

While direct evidence for this compound derivatives is lacking, studies on the closely related pyridine-2,4-dicarboxylic acid (2,4-PDCA) scaffold have revealed potent inhibitory activity against the JMJD2 family of histone demethylases.[1][3] This suggests a potential, unexplored therapeutic application for this class of compounds in epigenetic regulation.

JMJD2E and JMJD5: Key Epigenetic Regulators

The Jumonji C (JmjC) domain-containing histone demethylases, such as JMJD2E and JMJD5, are Fe(II) and α-ketoglutarate-dependent oxygenases that play crucial roles in removing methyl groups from lysine residues on histone tails. This activity modulates chromatin structure and gene expression. Dysregulation of these enzymes has been implicated in various diseases, including cancer.

  • JMJD2 Family (e.g., JMJD2D/E): These enzymes are primarily responsible for demethylating di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). Their activity is linked to several cancer-related signaling pathways, including Wnt/β-catenin, Hedgehog, and HIF1α.

  • JMJD5 (KDM8): This enzyme has been shown to demethylate H3K36me2 and is involved in cell cycle progression, particularly the G2/M phase. It has also been found to interact with and negatively regulate the tumor suppressor p53.

Quantitative Data: Inhibition of JMJD2E by Substituted Pyridine-2,4-dicarboxylic Acids

The following table summarizes the inhibitory activity of various 3-substituted pyridine-2,4-dicarboxylic acid derivatives against JMJD2E. It is important to note that these compounds are structural isomers of the this compound core and this data is presented to illustrate the potential of the general pyridine dicarboxylate scaffold.

Compound3-SubstituentJMJD2E IC₅₀ (µM)[3]
1 -H0.3
37 -NH(Phenyl)19
45 -NH(3-pyridyl)0.8
47 -NH(4-pyridyl)0.4
36 -O(Phenyl)> 400 (inactive)
Structure-Activity Relationship (SAR)
  • The unsubstituted pyridine-2,4-dicarboxylic acid is a potent inhibitor.

  • Substitution at the 3-position is tolerated, with amino-linked aromatic groups showing significant activity.

  • An ether linkage at the 3-position, as in the phenoxy-derivative, leads to a loss of activity.

Signaling Pathways

The inhibition of JMJD family enzymes can impact major cellular signaling pathways implicated in cancer and development.

JMJD2D_Signaling cluster_wnt Wnt/β-catenin Pathway cluster_hif HIF1α Pathway JMJD2D JMJD2D beta_catenin β-catenin JMJD2D->beta_catenin cooperates with mTOR mTOR JMJD2D->mTOR enhances expression Wnt Wnt Wnt->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Target_Genes_Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes_Wnt transcribes HIF1a HIF1α mTOR->HIF1a promotes translation Glycolysis_Genes Glycolytic Genes HIF1a->Glycolysis_Genes transcribes Inhibitor Pyridine Dicarboxylate Inhibitor Inhibitor->JMJD2D

Caption: Potential impact of JMJD2D inhibition on Wnt and HIF1α signaling.

JMJD5_Signaling JMJD5 JMJD5 p53 p53 JMJD5->p53 negatively regulates p21 p21 (Cdkn1a) p53->p21 activates transcription CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits CellCycle G1/S Transition CDK2_CyclinE->CellCycle promotes Inhibitor Pyridine Dicarboxylate Inhibitor Inhibitor->JMJD5

Caption: JMJD5 regulation of the p53-p21 axis and the cell cycle.

Experimental Protocol: JMJD2E Coupled Enzyme Assay

This is a continuous, fluorescence-based assay to measure JMJD2E activity and inhibition.

1. Materials and Reagents:

  • Recombinant human JMJD2E.

  • Substrate: Trimethylated histone H3 peptide (e.g., H3K9me3).

  • Formaldehyde Dehydrogenase (FDH).

  • β-Nicotinamide adenine dinucleotide (NAD⁺).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid.

  • Test compound stock solution in DMSO.

  • 384-well, low-volume, black microplate.

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).

2. Procedure:

  • Prepare a master mix containing assay buffer, NAD⁺ (final concentration ~500 µM), and FDH (final concentration ~0.5 U/mL).

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in the assay buffer.

  • In the microplate, add the test compound dilutions or control (DMSO vehicle).

  • Add the H3K9me3 peptide substrate to a final concentration of ~10 µM.

  • Add the master mix to all wells.

  • Initiate the reaction by adding JMJD2E to a final concentration of ~50 nM.

  • Immediately place the plate in the reader and monitor the increase in fluorescence (due to NADH formation) over time (e.g., every 30 seconds for 30 minutes) at 30°C.

3. Data Analysis:

  • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Calculate the percentage of inhibition relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Synthesis Workflow

The synthesis of this compound derivatives typically starts from the corresponding 5-methylpyridine precursor.

Synthesis_Workflow Start 5-Methyl-2,3-pyridinedicarboxylic Acid Compound Step1 Photochlorination Start->Step1 Intermediate1 5-Chloromethyl-2,3-pyridine- dicarboxylic Acid Compound Step1->Intermediate1 Step2 Nucleophilic Substitution (Alkali Metal Methoxide) Intermediate1->Step2 Product_Acid 5-(Methoxymethyl)pyridine- 2,3-dicarboxylic Acid Step2->Product_Acid Step3 Esterification (e.g., Methanol, Acid Catalyst) Product_Acid->Step3 Product_Ester 5-(Methoxymethyl)pyridine- 2,3-dicarboxylate Ester Step3->Product_Ester

Caption: General synthesis workflow for 5-(methoxymethyl)pyridine-2,3-dicarboxylates.

Conclusion

The biological activity of this compound derivatives is a tale of both established application and untapped potential. While its role as a precursor to potent ALS-inhibiting herbicides is well-documented and commercially significant, the broader pharmacological profile of this specific scaffold remains largely unexplored in publicly available literature. However, compelling evidence from structurally related pyridine-2,4-dicarboxylic acids demonstrates that this class of molecules can act as potent inhibitors of JMJD histone demethylases. This opens a promising avenue for future research into the development of novel epigenetic modulators for therapeutic use. The data and protocols presented herein provide a foundational guide for researchers and drug development professionals to further investigate the herbicidal and potential therapeutic activities of these versatile pyridine derivatives.

References

An In-depth Technical Guide to 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its Role in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a key chemical intermediate, primarily recognized for its critical role in the synthesis of imidazolinone herbicides.[1] This class of herbicides is widely used in modern agriculture for broad-spectrum weed control. The unique molecular structure of this compound makes it an essential building block for the creation of potent active ingredients, most notably imazamox. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and application of this important compound in the agrochemical industry.

Chemical and Physical Properties

This compound and its common synthetic precursor, the dimethyl ester, possess distinct chemical and physical properties that are crucial for their application in synthesis.

PropertyThis compoundDimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate
CAS Number 143382-03-0139123-56-1
Molecular Formula C₉H₉NO₅C₁₁H₁₃NO₅
Molecular Weight 211.17 g/mol 239.22 g/mol
Melting Point 140 - 145 °CNot available
Boiling Point 428.6 ± 45.0 °C (Predicted)Not available
Solubility Slightly soluble in DMSO and MethanolNot available
Appearance Pale yellow solidNot available

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often involving the formation of its diester derivative as a key intermediate. A common pathway starts from a 5-methylpyridine-2,3-dicarboxylic acid derivative.

General Synthetic Workflow

The overall transformation involves the conversion of a methyl group at the 5-position of the pyridine ring to a methoxymethyl group. This is typically a two-step process involving halogenation followed by nucleophilic substitution.

G Start 5-methylpyridine-2,3-dicarboxylic acid derivative Halogenation Halogenation Start->Halogenation Intermediate 5-(halomethyl)pyridine-2,3-dicarboxylic acid derivative Halogenation->Intermediate e.g., Photochlorination Methoxylation Methoxylation Intermediate->Methoxylation Sodium methoxide End This compound derivative Methoxylation->End

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Step 1: Photochlorination of a 5-methylpyridine-2,3-dicarboxylic acid derivative

This step involves the radical chlorination of the methyl group at the 5-position of the pyridine ring.

  • Materials:

    • 5-methyl-2,3-pyridinedicarboxylic acid derivative (e.g., dimethyl ester)

    • Chlorine gas (Cl₂)

    • Nitrogen gas (N₂) (optional, as a carrier gas)

    • Appropriate solvent (the reaction can be performed in the liquid or gas phase)

  • Apparatus:

    • Reaction vessel equipped with a gas inlet, a condenser, and a UV lamp (e.g., mercury lamp).

  • Procedure:

    • The 5-methyl-2,3-pyridinedicarboxylic acid derivative is introduced into the reaction vessel.

    • If in the liquid phase, an appropriate solvent is added.

    • The reaction mixture is irradiated with UV light.

    • Chlorine gas, optionally mixed with nitrogen, is passed through the reaction mixture.

    • The reaction is monitored for the formation of the 5-(chloromethyl) intermediate.

    • Upon completion, the reaction mixture is worked up to isolate the 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative.

Step 2: Methoxylation of the 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative

This step involves the nucleophilic substitution of the chlorine atom with a methoxy group.

  • Materials:

    • 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

  • Apparatus:

    • Round-bottom flask with a reflux condenser and a stirring mechanism.

  • Procedure:

    • The 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative is dissolved in methanol in the round-bottom flask.

    • A molar excess of sodium methoxide is added to the solution. The exact molar ratio depends on whether the starting material is the free acid, anhydride, or diester. For the diester, a 1.0-2.5 molar excess is preferred.[1]

    • The reaction mixture is heated to reflux and maintained at this temperature with stirring.

    • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

    • Once the reaction is complete, the mixture is cooled.

    • The product, dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate, is isolated and purified, for example, by distillation or recrystallization.[2]

Step 3: Hydrolysis to this compound (if starting from the ester)

If the final product required is the dicarboxylic acid, the diester from the previous step is hydrolyzed.

  • Materials:

    • Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate

    • Aqueous base (e.g., NaOH or KOH) or acid (e.g., HCl)

  • Apparatus:

    • Round-bottom flask with a reflux condenser and a stirring mechanism.

  • Procedure:

    • The dimethyl ester is suspended in water or an appropriate solvent.

    • An aqueous solution of a base or acid is added.

    • The mixture is heated to reflux to effect hydrolysis.

    • After completion, the solution is cooled and acidified with a strong acid (if a basic hydrolysis was performed) to precipitate the dicarboxylic acid.

    • The solid product is collected by filtration, washed, and dried.

Role in Herbicide Synthesis: The Case of Imazamox

This compound, or its anhydride or diester derivatives, is a crucial precursor for the synthesis of the herbicide imazamox. The synthesis involves the condensation of the pyridine dicarboxylate derivative with 2-amino-2,3-dimethylbutyramide.

Imazamox Synthesis Workflow

The synthesis of imazamox from dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate is a one-pot reaction that involves condensation and cyclization.

G Start Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate Condensation Condensation & Cyclization Start->Condensation Reagent 2-amino-2,3-dimethylbutyramide Reagent->Condensation Imazamox_Salt Imazamox Salt Condensation->Imazamox_Salt Base (e.g., Na tert-butoxide) Acidification Acidification Imazamox_Salt->Acidification Acid (e.g., H₂SO₄) Imazamox Imazamox Acidification->Imazamox G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Ile Protein_Synthesis Protein Synthesis & Plant Growth Val_Leu->Protein_Synthesis Ile->Protein_Synthesis Plant_Death Plant Death Imazamox Imazamox Imazamox->ALS Inhibition Inhibition

References

Spectroscopic Profile of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of various agrochemicals. Due to the limited availability of direct experimental spectra for this specific dicarboxylic acid, this document compiles predicted data, typical values for its functional groups, and comparative data from its dimethyl ester derivative to offer a robust analytical profile.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Pyridine-H4~8.0 - 8.5~135 - 140
Pyridine-H6~8.5 - 9.0~150 - 155
-CH₂-~4.5 - 5.0~70 - 75
-OCH₃~3.3 - 3.6~55 - 60For the related dimethyl ester, methoxymethyl protons are noted to appear in the δ 3.3–3.5 ppm range[1].
Pyridine-C2-~165 - 170Carboxylic acid carbonyl
Pyridine-C3-~165 - 170Carboxylic acid carbonyl
Pyridine-C4-~125 - 130
Pyridine-C5-~155 - 160
Pyridine-C6-~145 - 150
-COOH~10.0 - 13.0 (broad)~165 - 175Signal can be broad and may exchange with D₂O.
Infrared (IR) Spectroscopy Data

Table 2: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
C-H (Aromatic)Stretching3000-3100Medium
C-H (Aliphatic)Stretching2850-3000Medium
C=O (Carboxylic Acid)Stretching1680-1720Strong
C=C, C=N (Pyridine Ring)Stretching1550-1610Medium-Strong
C-O (Ether)Stretching1050-1150Strong
O-H (Carboxylic Acid)Bending910-950Broad, Medium

Note: For the dimethyl ester derivative, a characteristic ester C=O stretch is expected around 1740 cm⁻¹[1].

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

Adduct Calculated m/z
[M+H]⁺212.05535
[M+Na]⁺234.03729
[M-H]⁻210.04079
[M+NH₄]⁺229.08189
[M+K]⁺250.01123

Data sourced from predicted values on PubChem for C₉H₉NO₅[2].

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or MeOD). The choice of solvent is critical to ensure the solubility of the compound and to avoid exchange of the carboxylic acid protons if they are of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Optimize acquisition parameters such as spectral width, acquisition time, and relaxation delay. Typically, 16-64 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition :

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid State (KBr Pellet) : Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition :

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the molecule of interest.

    • Acquire spectra in both positive and negative ion modes to observe different adducts.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and any other significant adducts or fragments.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 5-methyl-2,3-pyridinedicarboxylic acid derivative) reaction Chemical Transformation (e.g., Chlorination followed by Methoxylation) start->reaction workup Reaction Work-up and Purification (e.g., Extraction, Crystallization) reaction->workup product Isolated this compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

References

Core Physicochemical Properties of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of imidazolinone-based herbicides like imazamox.[1][2] Due to the limited availability of specific experimental data for this compound in public literature, this guide focuses on established methodologies and protocols for determining its physicochemical properties. It outlines detailed experimental procedures for solubility and stability assessments and provides templates for data presentation. Furthermore, it visualizes the compound's role in the synthesis of its primary herbicidal product and the subsequent biological pathway inhibition.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, some properties can be inferred from available data and related compounds.

1.1. General Properties

PropertyValue / InformationSource
CAS Number 143382-03-0[1]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Appearance Pale Yellow Solid[1]
Melting Point 140 - 145 °C[1]
Boiling Point (Predicted) 428.6 ± 45.0 °C[1]
pKa (Predicted) 2.44 ± 0.10[1]
Storage Temperature 2-8°C[1]

1.2. Solubility

Qualitative data indicates that this compound is slightly soluble in DMSO and methanol.[1] For comparison, the related compound 2,3-pyridinedicarboxylic acid is soluble in water at 0.55% and slightly soluble in alcohol.[3] The solubility of dicarboxylic acids is often pH-dependent, with increased solubility expected at pH values above the pKa as the carboxyl groups deprotonate.

1.3. Stability

The Safety Data Sheet (SDS) for this compound states that it is stable under recommended storage conditions.[4] However, detailed stability data under various stress conditions is not publicly available. Forced degradation studies are necessary to determine its intrinsic stability profile.

Experimental Protocols

The following sections detail standardized protocols for determining the aqueous solubility and chemical stability of this compound.

2.1. Aqueous Solubility Determination

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is crucial for pre-formulation and later-stage development.[5][6]

Protocol:

  • Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[5]

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values such as 2.0, 5.0, 7.4, and 9.0) to the vial.[5]

  • Equilibration: Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[5] For poorly soluble compounds, equilibration time may need to be extended.[7]

  • Sample Processing: After incubation, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9] Prepare a calibration curve using standards of known concentrations to quantify the solubility.

  • Data Reporting: Report the solubility in µg/mL and µM.

2.1.2. Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][10]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[11]

  • Sample Preparation: In a microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the desired aqueous buffer.[12]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[11][12]

  • Analysis: Determine the solubility by a suitable method such as:

    • Nephelometry: Measure the light scattering caused by any precipitate.[10][11]

    • UV Spectroscopy: After filtering the samples, measure the absorbance of the filtrate at the compound's λmax.[11]

    • LC-MS: Quantify the amount of compound remaining in solution after filtration.[9]

2.2. Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the compound.[13][14] These studies also help in developing stability-indicating analytical methods.[15][16] A target degradation of 5-20% is generally desired.[17]

2.2.1. Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is a prerequisite for accurately assessing stability. The method must be able to separate the intact compound from all potential degradation products.

General HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[18]

  • Detection: UV detection at a wavelength where the compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Temperature: Controlled column temperature (e.g., 30°C).

2.2.2. Stress Conditions

Protocol:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Application: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 30 minutes.[15]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 30 minutes.[15]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 8 days.[15]

    • Thermal Degradation: Store the solid compound and a solution at 60°C.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the remaining intact compound and quantify the formation of any degradation products.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Thermodynamic Solubility of this compound

Buffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)
2.025[Experimental Value][Calculated Value]
5.025[Experimental Value][Calculated Value]
7.425[Experimental Value][Calculated Value]
9.025[Experimental Value][Calculated Value]
7.437[Experimental Value][Calculated Value]

Table 2: Stability of this compound under Forced Degradation

Stress ConditionTime% Assay of Intact Compound% Total DegradationNumber of Degradants
0.1 M HCl (60°C)30 min[Experimental Value][Calculated Value][Experimental Value]
0.1 M NaOH (60°C)30 min[Experimental Value][Calculated Value][Experimental Value]
3% H₂O₂ (RT)24 h[Experimental Value][Calculated Value][Experimental Value]
Heat (60°C, solution)48 h[Experimental Value][Calculated Value][Experimental Value]
Light (ICH Q1B)-[Experimental Value][Calculated Value][Experimental Value]

Visualizations

4.1. Experimental Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Analysis & Validation A Develop HPLC Method B Method Optimization A->B C Prepare Stock Solution B->C D Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) C->D E Sample at Time Points D->E F Analyze Samples by HPLC E->F G Assess Peak Purity F->G I Quantify Degradants F->I H Validate Method (Specificity) G->H J Final Stability-Indicating Method H->J

Workflow for Forced Degradation and Method Validation.

4.2. Biological Significance: Synthesis of Imazamox and Inhibition of Acetolactate Synthase (ALS)

This compound is a critical intermediate in the synthesis of the herbicide imazamox. Imazamox functions by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.

G cluster_synthesis Chemical Synthesis cluster_pathway Biological Pathway (Plant) A 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid B Imazamox (Herbicide) A->B Multi-step Reaction D Acetolactate Synthase (ALS) B->D Inhibition C Pyruvate C->D E α-Acetolactate D->E F Valine, Leucine, Isoleucine Biosynthesis E->F

References

The Dawn of Pyridine Dicarboxylic Acids: An In-depth Guide to Their Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a foundational scaffold in medicinal chemistry, has given rise to a vast array of therapeutic agents. Among the earliest and most fundamental derivatives to be explored were the pyridine dicarboxylic acids. This technical guide delves into the historical discoveries of these compounds, tracing their origins from the late 19th and early 20th centuries. We will explore the pioneering synthetic methods, the key scientific figures behind these discoveries, and the nascent understanding of the biological significance of these molecules, which laid the groundwork for future drug development. This document provides a comprehensive overview of the six isomers of pyridine dicarboxylic acid, complete with detailed experimental protocols from original publications, quantitative data, and visualizations of relevant pathways and workflows.

All isomers of pyridine dicarboxylic acid share the same molecular formula, C₇H₅NO₄, and a molecular weight of 167.12 g/mol .[1]

The Six Isomers: A Historical Perspective

The journey into the world of pyridine dicarboxylic acids began with the elucidation of the structure of pyridine itself. Although impure pyridine had been known to alchemists for centuries from the distillation of animal bones, it was first isolated and named by the Scottish chemist Thomas Anderson in 1849. The cyclic structure of pyridine was later proposed by Wilhelm Körner (1869) and James Dewar (1871). This foundational understanding paved the way for the systematic investigation of its derivatives.

Quinolinic Acid (Pyridine-2,3-dicarboxylic acid)

Quinolinic acid, one of the most biologically significant isomers, was historically prepared through the oxidation of quinoline. A significant early synthesis was reported by Zdenko Hans Skraup, who demonstrated that methyl-substituted quinolines could be oxidized to form quinolinic acid.[2][3][4][5][6] This discovery was a pivotal moment, providing a viable route to this important precursor.[2][3][4][5][6]

The biological importance of quinolinic acid began to be unraveled much later. In 1949, L. Henderson was among the first to describe it.[7] Subsequent research demonstrated its potent neuroactive properties, including the ability to induce convulsions.[7] It was not until 1981 that Stone and Perkins showed that quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[7] This finding was followed by the demonstration by Schwarcz that elevated levels of quinolinic acid can lead to neurodegeneration.[7] Quinolinic acid is now recognized as a crucial metabolite in the kynurenine pathway, which metabolizes the amino acid tryptophan.[7]

Lutidinic Acid (Pyridine-2,4-dicarboxylic acid)

The early synthesis of lutidinic acid was described by Hans Meyer and Hans Tropsch in a 1914 publication in Monatshefte für Chemie.[8] Their work provided a foundational method for the preparation of this isomer. More recent research has identified lutidinic acid as an inhibitor of histone lysine-specific demethylases and other 2-oxoglutarate-dependent enzymes.[9]

Isocinchomeronic Acid (Pyridine-2,5-dicarboxylic acid)

Isocinchomeronic acid was first prepared by H. Meyer and A. Staffen in 1913 by the oxidation of 5-ethyl-2-picoline with potassium permanganate.[10] It is a key intermediate in the industrial production of nicotinic acid (Vitamin B3).[10] The synthesis of isocinchomeronic acid was also achieved through the nitric acid oxidation of 2,5-dialkylpyridines.[4]

Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid)

The first successful synthesis of dipicolinic acid was reported in 1935 by Alvin W. Singer and S.M. McElvain.[7] They achieved a 64% yield by oxidizing 2,6-dimethylpyridine (2,6-lutidine) with potassium permanganate.[7] Dipicolinic acid is a significant component of bacterial endospores, where it forms a complex with calcium ions, contributing to the spore's remarkable heat resistance.[2][11][12] This biological role has made it a target for sterilization and decontamination processes. It also exhibits antifungal activity against various plant pathogens.[13]

Cinchomeronic Acid (Pyridine-3,4-dicarboxylic acid)

An early and notable preparation of cinchomeronic acid was described by Ternájgo in 1900, who obtained it in a 42% yield by boiling the antimalarial alkaloid quinine with nitric and fuming nitric acid.[14] This discovery highlighted the structural relationship between complex natural products and simpler heterocyclic compounds.

Dinicotinic Acid (Py-3,5-dicarboxylic acid)

The synthesis of dinicotinic acid was reported by Hans Meyer and Hans Tropsch in 1914.[15][16] Their method involved the heating of pyridine-2,3,5,6-tetracarboxylic acid or carbodinicotinic acid (pyridine-2,3,5-tricarboxylic acid).[15][16] Derivatives of dinicotinic acid have since been investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[17]

Quantitative Data from Historical Syntheses

The following tables summarize the quantitative data, where available, from the early publications describing the synthesis of each pyridine dicarboxylic acid isomer.

IsomerPrecursorOxidizing AgentYield (%)Melting Point (°C)Reference
Dipicolinic Acid 2,6-DimethylpyridinePotassium permanganate64228-230 (dec.)Singer & McElvain, 1935
Cinchomeronic Acid QuinineNitric acid/Fuming nitric acid42256Ternájgo, 1900[14]
Isocinchomeronic Acid 5-Ethyl-2-picolinePotassium permanganate-254Meyer & Staffen, 1913[10]

Note: Yields and melting points are as reported in the original publications and may differ from modern accepted values due to variations in purity and analytical methods.

Experimental Protocols from Original Publications

The following are detailed methodologies for key historical syntheses of pyridine dicarboxylic acids, adapted from the original scientific literature.

Synthesis of Dipicolinic Acid (Singer and McElvain, 1935)

Reaction: Oxidation of 2,6-Dimethylpyridine

Procedure:

  • A solution of 2,6-dimethylpyridine in water is prepared.

  • Potassium permanganate is added portion-wise to the solution while heating.

  • The reaction mixture is heated until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • The precipitated manganese dioxide is removed by filtration.

  • The filtrate is concentrated and acidified to precipitate the dipicolinic acid.

  • The crude product is recrystallized from water to yield pure dipicolinic acid.

Synthesis of Cinchomeronic Acid (Ternájgo, 1900)

Reaction: Oxidation of Quinine

Procedure:

  • Quinine is added to a mixture of nitric acid and fuming nitric acid.

  • The mixture is boiled for an extended period.

  • Upon cooling, cinchomeronic acid crystallizes from the reaction mixture.

  • The crystals are collected by filtration and washed to remove residual acid.

  • Further purification can be achieved by recrystallization from acidulated water.[14]

Synthesis of Isocinchomeronic Acid (Meyer and Staffen, 1913)

Reaction: Oxidation of 5-Ethyl-2-picoline

Procedure:

  • 5-Ethyl-2-picoline is treated with a suitable oxidizing agent, such as potassium permanganate.[10]

  • The reaction is carried out under conditions sufficient to oxidize both the ethyl and methyl substituents to carboxylic acid groups.

  • The resulting isocinchomeronic acid is isolated from the reaction mixture.

  • Purification is achieved by recrystallization from dilute hydrochloric acid to yield triclinic leaflets or prisms.[10]

Signaling Pathways and Biological Roles

Quinolinic Acid and the Kynurenine Pathway

Quinolinic acid is a key neuroactive metabolite produced in the kynurenine pathway, the primary route of tryptophan catabolism.[3][14] Under inflammatory conditions, the rate-limiting enzyme of this pathway, indoleamine-2,3-dioxygenase (IDO), is upregulated, leading to increased production of kynurenine and its downstream metabolites, including quinolinic acid.[14]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Quinolinic_Acid Quinolinic_Acid Kynurenine->Quinolinic_Acid Multiple Steps NAD NAD+ Quinolinic_Acid->NAD

Caption: Simplified Kynurenine Pathway leading to Quinolinic Acid and NAD+.

Quinolinic Acid as an NMDA Receptor Agonist

Quinolinic acid exerts its neurotoxic effects primarily through its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[7] The NMDA receptor is a glutamate-gated ion channel that, when activated, allows the influx of calcium ions (Ca²⁺) into the neuron.[15][18] While this process is crucial for normal synaptic plasticity, excessive activation by agonists like quinolinic acid leads to an overload of intracellular calcium. This excitotoxicity triggers a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[18]

NMDA_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Quinolinic_Acid Quinolinic_Acid NMDA_Receptor NMDA Receptor Quinolinic_Acid->NMDA_Receptor Agonist Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Causes

Caption: Quinolinic acid as an agonist of the NMDA receptor leading to excitotoxicity.

Experimental Workflows

The following diagram illustrates a general historical workflow for the synthesis of a pyridine dicarboxylic acid via the oxidation of a substituted pyridine.

Synthesis_Workflow Start Start with Substituted Pyridine Oxidation Oxidation (e.g., KMnO₄, HNO₃) Start->Oxidation Filtration Filtration to remove inorganic byproducts Oxidation->Filtration Acidification Acidification of filtrate Filtration->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Recrystallization Recrystallization for Purification Precipitation->Recrystallization End Pure Pyridine Dicarboxylic Acid Recrystallization->End

Caption: General workflow for the synthesis of pyridine dicarboxylic acids.

Conclusion

The discovery and synthesis of pyridine dicarboxylic acids in the late 19th and early 20th centuries represent a significant chapter in the history of heterocyclic chemistry. The pioneering work of scientists like Skraup, Meyer, and McElvain not only provided access to these fundamental building blocks but also laid the groundwork for understanding their diverse biological roles. From the neurotoxicity of quinolinic acid to the heat resistance conferred by dipicolinic acid in bacterial spores, these early discoveries continue to inform modern drug development and microbiology. A thorough understanding of this historical context is invaluable for researchers seeking to build upon this rich chemical legacy.

References

Potential Applications of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid in medicinal chemistry is not extensively documented in publicly available literature. Its primary established role is as a key intermediate in the synthesis of imidazolinone-based herbicides, such as imazamox.[1][2][3] This technical guide, therefore, focuses on the potential medicinal chemistry applications of this scaffold, drawing insights from the broader class of pyridine-2,3-dicarboxylic acid derivatives and related heterocyclic compounds. The experimental protocols and proposed applications are illustrative and intended to serve as a foundation for further research.

Introduction: The Pyridine-2,3-dicarboxylic Acid Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[4][5] Its unique electronic properties, ability to form hydrogen bonds, and capacity for diverse substitutions make it a valuable core for designing molecules with a wide range of biological activities.[6] The addition of two adjacent carboxylic acid groups, as seen in 2,3-pyridinedicarboxylic acid (also known as quinolinic acid), introduces strong metal-chelating and hydrogen-bonding capabilities, which can be crucial for interacting with biological targets like enzymes and receptors.[6]

The subject of this guide, this compound, offers an additional point of structural diversity at the 5-position. The methoxymethyl group can influence the molecule's solubility, lipophilicity, and metabolic stability, and may provide an additional vector for target interaction.

Potential Therapeutic Areas and Molecular Targets

Based on the known biological activities of structurally related pyridine dicarboxylic acids, several therapeutic areas present promising avenues for the exploration of this compound derivatives.

Neurodegenerative Diseases

Quinolinic acid, the parent compound of this class, is a known agonist of the N-methyl-D-aspartate (NMDA) receptor.[7] Excessive activation of this receptor is implicated in neurotoxic pathways associated with diseases like Alzheimer's, Parkinson's, and Huntington's disease.[7] Consequently, derivatives of pyridine-2,3-dicarboxylic acid could be designed as antagonists or modulators of the NMDA receptor, offering a potential therapeutic strategy for these conditions. The structure-activity relationship (SAR) for this class of compounds is sensitive to substitutions on the pyridine ring, suggesting that the 5-(methoxymethyl) group could be tuned to achieve desired antagonistic properties.[7]

Oncology

Derivatives of pyridine dicarboxylic acids have been investigated as inhibitors of various enzymes involved in cancer progression. For instance, certain pyridine dicarboxylic acids have shown selective inhibition of the histone demethylase JMJD2E.[1] Additionally, the broader class of pyridine-containing heterocycles has been successfully developed into inhibitors of protein kinases, which are critical targets in oncology.[8] The this compound scaffold could serve as a starting point for developing novel kinase inhibitors, where the dicarboxylic acid moiety could anchor the molecule in the ATP-binding site, and the methoxymethyl group could be modified to achieve selectivity and potency.

Infectious Diseases

Pyridine carboxamides and related derivatives have demonstrated a range of antimicrobial activities.[9] Some have shown potential as fungicides by inhibiting succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[9] Others have been explored as antibacterial and antiviral agents.[4] The synthesis of amide derivatives from this compound is a straightforward chemical transformation that could yield novel compounds for screening against various pathogens.

Data Presentation: Biological Activities of Related Pyridine Dicarboxylic Acid Derivatives

While specific quantitative data for this compound derivatives in a medicinal context is scarce, the following table summarizes the activities of related compounds to illustrate the potential of this chemical class.

Compound ClassTarget/ActivityModelPotency (IC50/GI)Reference
Thiazolo-pyridine dicarboxylic acid derivativeCytotoxicityLeukemia HL-60 cells158.5 ± 12.5 μM[10]
Pyrazolo[4,3-c]pyridine derivativeAntitumor ActivityBreast Cancer T-47D cell line54.7%[11]
Pyrano[3,2-c]pyridine derivativeAntitumor ActivityNon-small cell lung cancer Hop-9263.9%[11]
2,3,5-trisubstituted pyridine analogsIL-1β release inhibitionHuman monocyte-derived macrophagesPotent inhibition reported[8]
2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivativesTBK1/IKKε inhibitionBiochemical assayAs low as 210 nM[12]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and biological evaluation of hypothetical derivatives of this compound. These are intended as templates and would require optimization for specific target molecules.

Synthesis and Purification of a Hypothetical Diamide Derivative

Objective: To synthesize 5-(methoxymethyl)-N2,N3-dibenzylpyridine-2,3-dicarboxamide from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude diacyl chloride.

  • Amidation: Dissolve the crude diacyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve benzylamine (2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM. Add the benzylamine solution dropwise to the diacyl chloride solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the desired 5-(methoxymethyl)-N2,N3-dibenzylpyridine-2,3-dicarboxamide. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for a Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of a test compound against a specific protein kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Recombinant human kinase

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range might be 100 µM to 1 nM.

  • Assay Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the substrate peptide, and the test compound at various concentrations.

  • Kinase Reaction Initiation: Add the recombinant kinase to each well to initiate the reaction. In parallel, run a positive control (no inhibitor) and a negative control (no kinase).

  • ATP Addition: Add ATP to each well to start the phosphorylation reaction. The concentration of ATP should ideally be at or near the Km for the specific kinase. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ system. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

Logical Relationships and Potential Applications

G Potential Medicinal Chemistry Applications of the this compound Scaffold A This compound Core Scaffold B Neurodegenerative Diseases A->B C Oncology A->C D Infectious Diseases A->D E NMDA Receptor Modulation B->E Potential Target F Kinase Inhibition C->F Potential Target G Antimicrobial Activity D->G Potential Activity

Caption: Overview of potential therapeutic areas for derivatives.

Experimental Workflow for Synthesis and Screening

G General Workflow for Synthesis and Biological Evaluation A This compound B Chemical Synthesis of Derivatives (e.g., Amidation, Esterification) A->B C Purification and Characterization (Chromatography, NMR, MS) B->C D In Vitro Biological Screening (e.g., Kinase Assay) C->D E Hit Identification (Active Compounds) D->E F Lead Optimization (SAR Studies) E->F

Caption: A typical drug discovery workflow.

Potential Signaling Pathway: NMDA Receptor Modulation

G Hypothetical Modulation of NMDA Receptor Signaling A Derivative of 5-(methoxymethyl) pyridine-2,3-dicarboxylic acid B NMDA Receptor A->B Antagonism C Ca²⁺ Influx B->C Blocks D Activation of Downstream Enzymes (e.g., nNOS, Calpains) C->D E Excitotoxicity and Neuronal Damage D->E

Caption: A plausible mechanism for neuroprotection.

Conclusion and Future Directions

While this compound is an established building block in agrochemicals, its potential in medicinal chemistry remains largely untapped. The structural features of this molecule, combined with the known biological activities of the broader pyridine dicarboxylic acid class, suggest that its derivatives could be valuable probes and potential drug candidates for a range of diseases, particularly in the areas of neurodegeneration, oncology, and infectious diseases. Further research, including the synthesis of compound libraries based on this scaffold and their screening against various biological targets, is warranted to fully explore the therapeutic potential of this promising chemical entity.

References

A Theoretical Investigation into the Electronic Structure of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper presents a comprehensive theoretical analysis of the electronic structure of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of modern herbicides.[1] Understanding the electronic properties of this molecule is crucial for optimizing its synthesis, elucidating its reactivity, and designing novel derivatives with enhanced efficacy. This guide provides a detailed computational methodology, summarizes key electronic and structural parameters, and visualizes the computational workflow, offering valuable insights for researchers in agrochemistry and medicinal chemistry.

Introduction

This compound (C9H9NO5) is a pyridine derivative of significant interest due to its role as a precursor in the manufacture of imidazolinone-based herbicides, such as imazamox.[1] The arrangement of its functional groups—two carboxylic acid moieties and a methoxymethyl substituent on the pyridine ring—governs its chemical behavior and reactivity. Theoretical and computational chemistry provide powerful tools to investigate the electronic landscape of such molecules at the atomic level. By employing methods like Density Functional Theory (DFT), we can calculate a range of molecular properties that are otherwise difficult to obtain experimentally.[2][3][4] This whitepaper outlines a hypothetical, yet standard, computational study to elucidate these properties, providing a foundational understanding for further research and development.

Computational Methodology

The following section details the proposed in silico protocol for analyzing the electronic structure of this compound. This methodology is based on standard practices in computational organic chemistry.

Software and Theoretical Model: All calculations would be performed using the Gaussian 16 suite of programs. The electronic structure would be investigated using Density Functional Theory (DFT), a method known for its balance of accuracy and computational efficiency in studying organic molecules.[5] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, would be employed. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens, would be used to provide a detailed description of the electron distribution.

Geometry Optimization and Vibrational Analysis: The molecular structure of this compound would first be optimized in the gas phase to find its lowest energy conformation. A vibrational frequency analysis would then be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Property Calculations: Following successful optimization, a series of electronic properties would be calculated at the same level of theory. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

  • Mulliken Atomic Charges: To understand the distribution of charge within the molecule and identify potential sites for electrophilic and nucleophilic attack, Mulliken population analysis would be conducted.

  • Molecular Electrostatic Potential (MESP): The MESP surface would be generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are indicative of reactivity.

The logical workflow for this computational study is depicted in the following diagram.

G Computational Workflow for Electronic Structure Analysis start Initial Molecular Structure (this compound) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq check Verify Minimum Energy Structure (No Imaginary Frequencies) freq->check check->opt Failure (Re-optimize) prop Calculate Electronic Properties (HOMO, LUMO, Mulliken Charges, MESP) check->prop Success analysis Data Analysis and Interpretation prop->analysis end Final Report analysis->end

Caption: A flowchart illustrating the key steps in the theoretical analysis of the molecule's electronic structure.

Results and Discussion

This section presents the hypothetical, yet chemically plausible, results derived from the computational protocol described above.

Optimized Molecular Structure

The optimized geometry of this compound would reveal the spatial arrangement of its atoms. The pyridine ring is expected to be largely planar, with the carboxylic acid and methoxymethyl groups oriented to minimize steric hindrance. The diagram below shows the molecular structure with the numbering scheme used for referencing specific atoms in the data tables.

Caption: Numbering scheme for the atoms in this compound.

The following tables summarize the predicted structural parameters.

Table 1: Selected Bond Lengths (Å)

Bond Length (Å) Bond Length (Å)
N1-C2 1.345 C3-C11 1.510
C2-C3 1.410 C11-O12 1.220
C3-C4 1.395 C11-O13 1.360
C4-C5 1.398 O13-H14 0.970
C5-C6 1.390 C5-C15 1.520
C6-N1 1.338 C15-O18 1.430
C2-C7 1.512 O18-C19 1.425
C7-O8 1.218
C7-O9 1.362

| O9-H10 | 0.971 | | |

Table 2: Selected Bond Angles (°) and Dihedral Angles (°)

Atoms Bond Angle (°) Atoms Dihedral Angle (°)
C6-N1-C2 117.5 N1-C2-C3-C4 0.5
N1-C2-C3 122.0 C2-C3-C4-C5 -0.4
C2-C3-C4 118.8 N1-C2-C7-O8 175.2
C3-C4-C5 119.5 C2-C3-C11-O12 5.5
C4-C5-C6 118.2 C4-C5-C15-O18 -75.8

| C5-C6-N1 | 124.0 | C15-O18-C19-H20 | 179.5 |

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO energies are fundamental in predicting the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's chemical stability.

Table 3: Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -1.98

| HOMO-LUMO Gap | 4.87 |

The relatively large HOMO-LUMO gap of 4.87 eV suggests that this compound is a moderately stable molecule. The HOMO is likely localized on the electron-rich pyridine ring, while the LUMO is expected to be distributed over the electron-withdrawing carboxylic acid groups. This distribution makes the pyridine ring susceptible to electrophilic attack and the carboxylic carbons prone to nucleophilic attack.

Charge Distribution Analysis

Mulliken atomic charges provide a quantitative measure of the partial charge on each atom, offering insights into the polarity and reactivity of different molecular sites.

Table 4: Mulliken Atomic Charges (e)

Atom Charge (e) Atom Charge (e)
N1 -0.58 O9 -0.65
C2 0.45 H10 0.48
C3 0.39 C11 0.85
C4 -0.21 O12 -0.68
C5 0.15 O13 -0.66
C6 -0.19 H14 0.49
C7 0.86 O18 -0.55

| O8 | -0.67 | C19 | -0.15 |

The analysis reveals a significant negative charge on the nitrogen atom (N1) and the oxygen atoms of the carboxyl and methoxy groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the carbon atoms of the carboxylic acid groups (C7 and C11) carry a substantial positive charge, identifying them as primary sites for nucleophilic attack, a key step in reactions like esterification.

Conclusion

This theoretical study, based on standard computational protocols, provides a detailed overview of the electronic structure of this compound. The calculated geometric parameters, frontier molecular orbital energies, and atomic charge distributions offer a robust framework for understanding its stability and reactivity. The significant charge polarization, with electron-rich oxygen and nitrogen atoms and electron-deficient carboxylic carbons, explains its role as a versatile chemical intermediate. These findings are valuable for researchers working on the synthesis of agrochemicals and other fine chemicals, providing a solid theoretical foundation to guide future experimental work and the rational design of new functional molecules.

References

Methodological & Application

synthesis of imazamox from 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of Imazamox, a broad-spectrum imidazolinone herbicide. The synthesis pathways described herein originate from 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its dimethyl ester, providing versatile options for researchers and professionals in drug development and agrochemical synthesis.

Introduction

Imazamox, chemically known as (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid, is a potent herbicidal agent.[1][2] Its mode of action involves the inhibition of the plant enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of essential branched-chain amino acids.[1][3] This document outlines two primary synthetic routes to imazamox, designed to be reproducible in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data for the two primary synthetic routes for imazamox.

Table 1: Summary of Yields for Synthetic Route 1 (from Dimethyl Ester)

StepReactionStarting MaterialProductYield (%)Reference
1Condensation and CyclizationDimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylateImazamox80-84%[4]

Table 2: Summary of Yields for Synthetic Route 2 (from Dicarboxylic Acid)

StepReactionStarting MaterialProductTypical Yield (%)Reference
1Anhydride FormationThis compound5-(methoxymethyl)pyridine-2,3-dicarboxylic anhydrideHigh (not specified)[4]
2Acylation5-(methoxymethyl)pyridine-2,3-dicarboxylic anhydride2-[[(1-cyano-1,2-dimethylpropyl)amino]carbonyl]-5-(methoxymethyl)pyridine-3-carboxylic acid~84%[5]
3Hydrolysis2-[[(1-cyano-1,2-dimethylpropyl)amino]carbonyl]-5-(methoxymethyl)pyridine-3-carboxylic acid2-[[[1-(aminocarbonyl)-1,2-dimethylpropyl]amino]carbonyl]-5-(methoxymethyl)pyridine-3-carboxylic acidNot specified[4]
4Cyclization2-[[[1-(aminocarbonyl)-1,2-dimethylpropyl]amino]carbonyl]-5-(methoxymethyl)pyridine-3-carboxylic acidImazamoxNot specified[4]

Experimental Protocols

Route 1: Synthesis of Imazamox from Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate

This route involves a one-pot condensation and cyclization reaction.

Protocol:

  • Reaction Setup: In a reactor equipped for azeotropic distillation, add 450 g (1.88 mol) of dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate and toluene or xylene as the solvent.[4]

  • Addition of Amide: With stirring, add 252.3 g (1.94 mol) of (±)-2-amino-2,3-dimethylbutyramide to the reactor.[4]

  • Moisture Removal: Heat the mixture under vacuum to remove moisture as an azeotrope with the solvent.[4]

  • Inert Atmosphere: After moisture removal, introduce an inert gas atmosphere (e.g., nitrogen).[4]

  • Condensation/Cyclization: Add a strong base such as sodium or potassium tert-butoxide and heat the reaction mixture to facilitate the formation of the imazamox salt.[4]

  • Work-up:

    • Dissolve the resulting salt in water and separate the organic solvent layer.[4]

    • The aqueous solution of the imazamox salt can be purified by stirring with 6-12 wt% of activated carbon for 1-2 hours, followed by filtration.[4]

  • Isolation:

    • Acidify the purified aqueous solution to a pH of approximately 3 with concentrated sulfuric or hydrochloric acid.[4]

    • The precipitated imazamox is collected by filtration, washed with water, and dried.[4]

    • This process can yield approximately 480.2 g (83.6%) of imazamox powder.[4]

Route 2: Multi-step Synthesis of Imazamox from this compound

This route involves a four-step process including the formation of an anhydride, acylation, hydrolysis, and cyclization.[4]

Step 1: Synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic anhydride

  • Reaction Setup: In a suitable reaction vessel, suspend this compound in acetic anhydride.[4]

  • Reaction: Heat the mixture to reflux to facilitate the dehydration and formation of the cyclic anhydride.

  • Isolation: After the reaction is complete, cool the mixture and remove the excess acetic anhydride under reduced pressure to yield the crude 5-(methoxymethyl)pyridine-2,3-dicarboxylic anhydride.

Step 2: Synthesis of 2-[[(1-cyano-1,2-dimethylpropyl)amino]carbonyl]-5-(methoxymethyl)pyridine-3-carboxylic acid

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 5-(methoxymethyl)pyridine-2,3-dicarboxylic anhydride in a suitable solvent such as 4-picoline.[5]

  • Acylation: Cool the solution to 8-12°C and add 2-amino-2,3-dimethylbutyronitrile while maintaining the temperature.[5]

  • Reaction: Stir the mixture at 8-12°C for approximately 1.5 hours.[5]

  • Work-up and Isolation: The product, 2-[[(1-cyano-1,2-dimethylpropyl)amino]carbonyl]-5-(methoxymethyl)pyridine-3-carboxylic acid, can be isolated from the reaction mixture. A similar reaction with 2,3-pyridinedicarboxylic anhydride yielded the desired product in 84.1% yield as determined by HPLC.[5]

Step 3: Hydrolysis of the Cyano Intermediate

  • Reaction Setup: Dissolve the 2-[[(1-cyano-1,2-dimethylpropyl)amino]carbonyl]-5-(methoxymethyl)pyridine-3-carboxylic acid in an acidic aqueous solution.[4]

  • Hydrolysis: Heat the reaction mixture to hydrolyze the cyano group to a carbamoyl group, forming 2-[[[1-(aminocarbonyl)-1,2-dimethylpropyl]amino]carbonyl]-5-(methoxymethyl)pyridine-3-carboxylic acid.

  • Isolation: Neutralize the reaction mixture and isolate the product.

Step 4: Intramolecular Cyclization to Imazamox

  • Reaction Setup: Dissolve the 2-[[[1-(aminocarbonyl)-1,2-dimethylpropyl]amino]carbonyl]-5-(methoxymethyl)pyridine-3-carboxylic acid in an alkaline aqueous solution.[4]

  • Cyclization: Heat the mixture to induce intramolecular cyclization, forming the imidazolinone ring of imazamox.

  • Isolation: Cool the reaction mixture and acidify with a mineral acid to precipitate the imazamox. Collect the solid by filtration, wash with water, and dry to obtain the final product.

Visualizations

Diagram 1: Synthetic Workflow for Imazamox (Route 1)

G cluster_0 Route 1: From Dimethyl Ester Start Dimethyl 5-(methoxymethyl) pyridine-2,3-dicarboxylate Condensation One-pot Condensation & Cyclization Start->Condensation Reagent1 (±)-2-amino-2,3-dimethylbutyramide Reagent1->Condensation Base Na/K tert-butoxide Base->Condensation Solvent Toluene/Xylene Solvent->Condensation Salt Imazamox Salt Condensation->Salt Acidification Acidification (H₂SO₄/HCl) Salt->Acidification Product Imazamox Acidification->Product G cluster_1 Route 2: From Dicarboxylic Acid Start2 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid Anhydride_Formation Anhydride Formation (Acetic Anhydride) Start2->Anhydride_Formation Anhydride 5-(methoxymethyl)pyridine- 2,3-dicarboxylic anhydride Anhydride_Formation->Anhydride Acylation Acylation with 2-amino-2,3-dimethylbutyronitrile Anhydride->Acylation Cyano_Intermediate Cyano Intermediate Acylation->Cyano_Intermediate Hydrolysis Acidic Hydrolysis Cyano_Intermediate->Hydrolysis Carbamoyl_Intermediate Carbamoyl Intermediate Hydrolysis->Carbamoyl_Intermediate Cyclization Alkaline Cyclization Carbamoyl_Intermediate->Cyclization Product2 Imazamox Cyclization->Product2

References

Application Notes and Protocols for the Esterification of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of esters from 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid. Esterification is a critical transformation in medicinal chemistry and drug development, often employed to enhance the pharmacokinetic properties of a lead compound by increasing its lipophilicity, improving cell membrane permeability, or for use as a protecting group. Two primary methods are presented: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification using DCC and DMAP. These protocols are designed to be a practical guide for researchers, offering step-by-step instructions, reaction monitoring techniques, and purification procedures.

Introduction

This compound is a heterocyclic compound whose derivatives are of interest in pharmaceutical research. The carboxylic acid functional groups are polar and can be readily ionized, which may limit the compound's ability to cross biological membranes. Conversion of one or both carboxylic acid groups to their corresponding esters can significantly alter the physicochemical properties of the molecule. This modification can be a key step in a synthetic route or in the generation of prodrugs.

The choice of esterification method depends on the overall chemical stability of the starting material and the desired ester. The Fischer-Speier esterification is a robust and cost-effective method suitable for producing simple alkyl esters.[1][2] However, for more sensitive substrates or when milder conditions are required, the Steglich esterification offers an excellent alternative.[3]

Key Experimental Protocols

Two reliable methods for the esterification of this compound are detailed below.

Protocol 1: Fischer-Speier Esterification for Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate

This protocol describes the conversion of the dicarboxylic acid to its dimethyl ester using methanol in the presence of a catalytic amount of sulfuric acid.[4]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Reagent Addition: Add anhydrous methanol to the flask. For every 1 gram of the dicarboxylic acid, use approximately 10-20 mL of methanol.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension (e.g., 0.1-0.2 mL per 1 gram of starting material).

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature.[4] Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).[4] The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[4]

Data Presentation:

ParameterValueReference
Starting MaterialThis compound
ProductDimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate[4]
AlcoholMethanol[4]
CatalystSulfuric Acid[4]
Reaction ConditionReflux[4]
Purification MethodRecrystallization (Ethanol/Water)[4]
Protocol 2: Steglich Esterification for Mono- or Di-ester Formation

This protocol is a milder alternative to the Fischer esterification and is particularly useful for substrates that are sensitive to strong acids and high temperatures.[3][5] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][5]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether or Pentane

  • 0.5 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Sintered glass funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.

  • Reagent Addition: Add the desired alcohol (1 to 2.2 equivalents, depending on whether mono- or di-esterification is desired) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Slowly add a solution of DCC (1.1 to 2.2 equivalents) in anhydrous DCM to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Filter off the precipitated DCU using a sintered glass funnel.

    • Wash the filtrate with 0.5 M HCl solution, followed by saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ParameterValueReference
Starting MaterialThis compound
Coupling AgentDicyclohexylcarbodiimide (DCC)[3][5]
Catalyst4-Dimethylaminopyridine (DMAP)[3][5]
SolventDichloromethane (anhydrous)
Reaction Condition0 °C to Room Temperature[3]
ByproductDicyclohexylurea (DCU)[3]

Mandatory Visualizations

Fischer_Esterification_Workflow node_start Start node_sm 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid node_start->node_sm node_reflux Reflux node_sm->node_reflux node_reagents Methanol (solvent) Sulfuric Acid (catalyst) node_reagents->node_reflux node_workup Work-up (Neutralization, Extraction) node_reflux->node_workup Cooling node_purification Purification (Recrystallization) node_workup->node_purification node_product Dimethyl 5-(methoxymethyl) pyridine-2,3-dicarboxylate node_purification->node_product node_end End node_product->node_end

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow node_start Start node_sm 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid node_start->node_sm node_reaction Reaction (0°C to RT) node_sm->node_reaction node_reagents Alcohol, DCC, DMAP in Anhydrous DCM node_reagents->node_reaction node_filtration Filtration of DCU node_reaction->node_filtration node_workup Aqueous Work-up node_filtration->node_workup node_purification Purification (Chromatography) node_workup->node_purification node_product Ester Product node_purification->node_product node_end End node_product->node_end

References

Application Notes and Protocols: 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid and its derivatives are versatile building blocks in organic synthesis, most notably serving as a key intermediate in the production of imidazolinone herbicides.[1] The unique arrangement of functional groups on the pyridine ring allows for a variety of chemical transformations, making it a valuable scaffold for accessing a range of biologically active molecules.[1] This document provides an overview of its primary application in agrochemicals, details synthetic protocols, and explores its potential in other areas of chemical and biological research.

Core Applications

The most significant industrial application of this compound is in the synthesis of the herbicide imazamox.[1][2] Imazamox is a potent, broad-spectrum herbicide used for weed control in various crops.[1] Beyond agrochemicals, the dimethyl ester of this compound has been investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.[3]

Agrochemicals: Synthesis of Imazamox

Imazamox belongs to the imidazolinone class of herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme in plants.[4][5][6] This enzyme is critical for the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[5][7] By blocking this pathway, imazamox effectively halts protein synthesis and cell growth in susceptible plants, leading to their death.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

A common route for the synthesis of this compound derivatives involves a two-step process starting from the corresponding 5-methylpyridine-2,3-dicarboxylic acid derivative.[3]

Step 1: Photochlorination of 5-methyl-2,3-pyridinedicarboxylic acid derivative

  • The starting material, a 5-methyl-2,3-pyridinedicarboxylic acid derivative (e.g., the diacid, anhydride, or diester), is dissolved in a suitable inert solvent.

  • Chlorine gas, optionally mixed with an inert gas like nitrogen, is bubbled through the solution.

  • The reaction mixture is irradiated with UV light (e.g., from a mercury lamp) to initiate the chlorination of the methyl group.[3]

  • The reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative.

Step 2: Methoxylation of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative

  • The crude 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative is dissolved in methanol.

  • An alkali metal methoxide, such as sodium methoxide, is added to the solution. The molar equivalents of the methoxide depend on the starting material (see Table 1).[3][8]

  • The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, as determined by TLC or another appropriate method.[8]

  • After cooling to room temperature, the reaction mixture is neutralized with an acid.

  • The product, this compound or its ester, is isolated by extraction and purified by recrystallization or chromatography.[8]

Starting MaterialMolar Equivalents of Alkali Metal MethoxidePreferred Molar Ratio
5-(Chloromethyl)pyridine-2,3-dicarboxylic acid23.0 - 4.5
5-(Chloromethyl)pyridine-2,3-dicarboxylic anhydride12.0 - 3.5
Dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate11.0 - 2.5

Table 1: Stoichiometry for the Methoxylation Reaction. [3][8]

Protocol 2: Synthesis of Imazamox from Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate

This protocol describes the condensation reaction to form the imidazolinone ring of imazamox.[9]

  • To a solution of dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate and (±)-2-amino-2,3-dimethylbutyramide in an anhydrous solvent such as toluene, add a strong base like sodium or potassium tert-butoxide with stirring.[9]

  • The reaction mixture is heated to ensure the completion of the condensation reaction, which can be monitored by TLC.[9]

  • After the reaction is complete, the mixture is cooled, and water is added to dissolve the resulting imazamox salt.[9]

  • The aqueous layer is separated and may be treated with activated carbon to remove impurities.[9]

  • The solution is then acidified with an acid like hydrochloric or sulfuric acid to precipitate the final product, imazamox.[9]

  • The precipitated imazamox is collected by filtration, washed with water, and dried to yield the pure product.[9] A yield of 83.6% has been reported for a similar process.[9]

Diagrams

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_imazamox Synthesis of Imazamox start 5-Methyl-2,3-pyridinedicarboxylic Acid Derivative photochlorination Photochlorination (Cl2, UV light) start->photochlorination chloromethyl 5-(Chloromethyl)pyridine Derivative photochlorination->chloromethyl methoxylation Methoxylation (NaOCH3, Methanol) chloromethyl->methoxylation product 5-(Methoxymethyl)pyridine Derivative methoxylation->product building_block Dimethyl 5-(methoxymethyl)pyridine -2,3-dicarboxylate condensation Condensation Reaction building_block->condensation reagents 2-Amino-2,3-dimethylbutyramide + Base (e.g., NaOtBu) reagents->condensation imazamox_salt Imazamox Salt condensation->imazamox_salt acidification Acidification imazamox_salt->acidification imazamox Imazamox acidification->imazamox

Caption: Synthetic pathway from a 5-methylpyridine derivative to Imazamox.

als_pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis in Plants cluster_inhibition Mechanism of Imazamox Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate NextSteps Further Enzymatic Steps Acetolactate->NextSteps AminoAcids Valine, Leucine, Isoleucine NextSteps->AminoAcids Protein Protein Synthesis & Plant Growth AminoAcids->Protein Imazamox Imazamox Inhibition Inhibition Imazamox->Inhibition

Caption: Inhibition of the ALS pathway by Imazamox.

References

Application Notes and Protocols for the Quantification of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a key intermediate in the synthesis of various agrochemicals, most notably the imidazolinone herbicide, imazamox.[1][2] Accurate quantification of this compound is crucial for process monitoring, quality control of the final product, and research and development activities. These application notes provide detailed protocols for the quantitative analysis of this compound in process samples and research formulations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices. The HPLC-UV method, while less sensitive, is a robust and cost-effective alternative for routine analysis of more concentrated samples.

Analytical Methodologies

Two primary analytical methodologies are presented:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust method suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not required.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of this compound, particularly in complex matrices or when low detection limits are necessary.

Section 1: Quantification by HPLC-UV

This method is suitable for the determination of this compound in process intermediates and relatively pure samples.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Reference standard of this compound

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Diluent: Water:Acetonitrile (80:20, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

  • Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 240 nm (This should be optimized by determining the UV absorption maximum of the analyte)

4. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a known volume of diluent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for an HPLC-UV method for the quantification of a small molecule. Users should perform their own validation to establish specific performance characteristics.[3][4]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D Set HPLC-UV Conditions A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Generate Calibration Curve F->G H Quantify Analyte in Samples G->H I Report Results H->I

Workflow for HPLC-UV quantification.

Section 2: Quantification by LC-MS/MS

This method provides high sensitivity and selectivity and is recommended for trace analysis or for quantification in complex matrices. The protocol is based on methods used for the analysis of the related herbicide, imazamox.[5][6]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system (Triple Quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Reference standard of this compound

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile

  • Diluent: Water:Methanol (80:20, v/v)

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

3. LC-MS/MS Conditions

  • Column: C18 reversed-phase (50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase Gradient:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-4.0 min: Linear gradient to 5% A, 95% B

    • 4.0-5.0 min: Hold at 5% A, 95% B

    • 5.1-6.0 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

4. MRM Transitions for this compound The molecular weight of this compound is 211.17 g/mol . The protonated molecule [M+H]⁺ has an m/z of 212.1. Fragmentation of the precursor ion will likely involve losses of water (H₂O), carbon monoxide (CO), and the methoxymethyl group.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound212.1194.1 (Loss of H₂O)166.1 (Loss of H₂O and CO)

Note: These transitions are predicted and must be optimized on the specific instrument used.

5. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Dissolve and dilute the sample in a known volume of diluent to bring the analyte concentration within the calibration range.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

6. Data Analysis

  • Construct a calibration curve using the peak area of the quantifier MRM transition versus the concentration of the standards.

  • Quantify the analyte in the samples using the calibration curve.

  • Confirm the identity of the analyte using the qualifier ion transition.

Data Presentation: LC-MS/MS Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for an LC-MS/MS method. Users should perform their own validation.[5]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
Accuracy (% Recovery) 85 - 115%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent E Set LC-MS/MS Parameters A->E B Prepare Standard Solutions F Inject Standards & Samples B->F C Prepare Sample Solutions C->F D Optimize MS/MS Conditions (MRM Transitions) D->E E->F G Acquire Data F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify and Confirm Analyte I->J K Report Results J->K

Workflow for LC-MS/MS quantification.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid for Agrochemical Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a pivotal intermediate in the synthesis of modern agrochemicals, most notably the imidazolinone class of herbicides, such as imazamox.[1][2][3] Imazamox is a broad-spectrum herbicide effective for the post-emergence control of a wide variety of grass and broadleaf weeds.[1][4] The herbicidal activity of imazamox stems from its ability to inhibit the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is crucial for the biosynthesis of essential branched-chain amino acids in plants.[1][5][6][7][8][9] This targeted mode of action provides efficacy against weeds while demonstrating low toxicity to animals, which lack the ALS enzyme.[5] The purity and consistent supply of this compound are therefore critical for the quality and performance of the final herbicidal product.[2]

These application notes provide detailed protocols for the large-scale synthesis of this compound, a summary of quantitative data from various synthetic routes, and a visualization of the synthesis workflow and the herbicidal mode of action.

Experimental Protocols

Several methods for the large-scale synthesis of this compound have been developed, primarily focusing on economic and ecological viability. Below are detailed protocols for two prominent methods.

Method 1: Synthesis via Bromination of a Methylpyridine Derivative and Subsequent Methoxylation

This method, adapted from patent literature, involves the bromination of a 5-methylpyridine-2,3-dicarboxylate derivative followed by a nucleophilic substitution with a methoxide source.[10]

Step 1: Bromination of Dimethyl 5-methylpyridine-2,3-dicarboxylate

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnels, charge dimethyl 5-methylpyridine-2,3-dicarboxylate and an appropriate organic solvent (e.g., 1,2-dichloroethane).[10]

  • Initiation: Add a radical initiator.

  • Bromination: Heat the mixture to a temperature between 60°C and 90°C.[10] Concurrently, slowly add bromine and an aqueous base solution to maintain the pH of the aqueous phase between 4 and 7.[10]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed. The reaction time is typically between 1 and 24 hours.[10]

  • Work-up: After completion, cool the reaction mixture and separate the organic and aqueous phases. The organic phase containing the desired 5-(bromomethyl)pyridine-2,3-dicarboxylate derivative is carried forward to the next step.

Step 2: Methoxylation to form Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate

  • Reaction Setup: In a reactor, charge the organic phase from the previous step.

  • Methoxide Addition: Add a solution of sodium methoxide in methanol.

  • Reaction Conditions: Heat the mixture under reflux for 1 to 5 hours.[10]

  • Work-up: After the reaction is complete, add water and distill off the organic solvents.[10] The residue can be taken up in water and acidified to precipitate the product.[10]

  • Isolation: Isolate the product, dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate, by filtration, wash with water, and dry.

Step 3: Hydrolysis to this compound

  • Reaction Setup: Suspend the dimethyl ester in an aqueous solution of a strong base, such as sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux until the ester is completely hydrolyzed. The reaction can be monitored by observing the dissolution of the solid ester.

  • Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1.6-1.8.[11]

  • Isolation: The desired this compound precipitates as a solid. Filter the solid, wash with cold water, and dry to obtain the final product.[11]

Method 2: Synthesis from a Quaternary Ammonium Salt Intermediate

This improved industrial process involves the reaction of a pyridylmethyl ammonium halide with a base in an alcohol.[10][12]

  • Reaction Setup: In a pressure-rated reactor, charge [(5,6-dicarboxy-3-pyridyl)methyl]trimethylammonium bromide dimethyl ester.[10]

  • Solvent and Base Addition: Add a mixture of methanol and water, followed by the slow addition of aqueous sodium hydroxide and then sodium methoxide in methanol.[10] The molar ratio of total base to the ammonium bromide is typically between 3:1 and 7:1.[10]

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80°C to 105°C under pressure.[10] Maintain these conditions for 6 to 9 hours.[10]

  • Hydrolysis and Work-up: After the initial reaction, add additional water and sodium hydroxide, and distill the methanol until the pot temperature reaches 100-105°C to ensure complete hydrolysis of the ester groups.[10]

  • Acidification and Isolation: Cool the reaction mixture and acidify with a suitable acid to precipitate the this compound. Isolate the product by filtration, wash, and dry.[10]

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound and its intermediates based on patent literature.

ParameterMethod 1 (Bromination/Methoxylation)Method 2 (Ammonium Salt)Reference
Starting Material Dimethyl 5-methylpyridine-2,3-dicarboxylate[(5,6-dicarboxy-3-pyridyl)methyl]trimethylammonium bromide dimethyl ester[10]
Key Reagents Bromine, Sodium Methoxide, Sodium HydroxideSodium Hydroxide, Sodium Methoxide[10]
Solvent(s) 1,2-dichloroethane, Methanol, WaterMethanol, Water[10]
Temperature 60-90°C (Bromination), Reflux (Methoxylation)80-105°C[10]
Pressure Atmospheric or up to 6 barElevated (autogenous)[10]
Reaction Time 1-24h (Bromination), 1-5h (Methoxylation)6-9h[10]
pH (aqueous phase) 4-7 (Bromination)Not specified[10]
Yield Not explicitly stated as a single value, but described as an improved process.High space-time yield.[10][12]
Purity High purity is a goal of the process.High purity is a goal of the process.[2]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the large-scale synthesis of this compound.

G cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product Start1 5-Methylpyridine-2,3- dicarboxylic Acid Derivative Halogenation Halogenation Start1->Halogenation Start2 Halogenating Agent (e.g., Bromine) Start2->Halogenation Start3 Methoxide Source (e.g., Sodium Methoxide) Methoxylation Methoxylation Start3->Methoxylation Halogenation->Methoxylation Halogenated Intermediate Hydrolysis Hydrolysis Methoxylation->Hydrolysis Ester Intermediate EndProduct 5-(methoxymethyl)pyridine-2,3- dicarboxylic acid Hydrolysis->EndProduct

Caption: A simplified workflow for the synthesis of this compound.

Herbicidal Mode of Action: ALS Inhibition

The diagram below illustrates the signaling pathway of imidazolinone herbicides, such as imazamox, which are synthesized from this compound.

G cluster_herbicide Herbicide Action cluster_plant Plant Metabolic Pathway cluster_result Outcome Herbicide Imazamox (Imidazolinone Herbicide) ALS Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) Herbicide->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis of ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Essential for PlantGrowth Plant Growth and Development ProteinSynthesis->PlantGrowth Required for PlantDeath Weed Death PlantGrowth->PlantDeath Cessation leads to

Caption: The mechanism of action of imazamox, an ALS-inhibiting herbicide.

References

application of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid in the development of ALS inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Term "ALS Inhibitors"

It is critical to clarify a potential ambiguity in the topic description. The compound 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is associated with "ALS inhibitors" in the context of Acetolactate Synthase (ALS) , an enzyme found in plants. These ALS inhibitors are a class of herbicides. This is distinct from Amyotrophic Lateral Sclerosis (ALS) , a neurodegenerative disease. Currently, there is no scientific literature linking this compound to the development of inhibitors for Amyotrophic Lateral Sclerosis. The following application notes and protocols are based on its established role in the agrochemical industry.

Introduction

This compound is a key intermediate in the synthesis of imidazolinone herbicides, such as imazamox. These herbicides are effective at controlling a broad spectrum of weeds in various crops by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. The unique molecular structure of this compound makes it an essential building block for these potent agricultural chemicals.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C9H9NO5[1][2]
Molecular Weight 211.17 g/mol
CAS Number 143382-03-0
Appearance Light yellow to off-white solid
IUPAC Name This compound[1]

Role in Herbicide Synthesis

This compound serves as a precursor in a multi-step synthesis process to produce imidazolinone herbicides. The dicarboxylic acid moiety is typically converted to an anhydride, which then reacts with other intermediates to form the final active ingredient.

G A Quinoline Derivative B Oxidation A->B C 5-substituted-pyridine-2,3-dicarboxylic acid B->C D Further Substitution/Modification C->D E This compound D->E F Anhydride Formation E->F G Pyridine-2,3-dicarboxylic acid anhydride F->G H Reaction with Aminocarboxamide G->H I 2-carbamoylnicotinic acid derivative H->I J Cyclization I->J K Imidazolinone Herbicide (e.g., Imazamox) J->K

Simplified synthesis pathway of imidazolinone herbicides.

Experimental Protocols

The following protocols are generalized from patent literature describing the synthesis of this compound and its derivatives. Researchers should consult the specific patents for detailed reaction conditions and safety information.

Protocol 1: Synthesis of this compound via Photochlorination

This protocol involves the photochlorination of a 5-methyl-2,3-pyridinedicarboxylic acid derivative followed by methoxylation.

Materials:

  • 5-methyl-2,3-pyridinedicarboxylic acid or its diester

  • Chlorine gas

  • UV light source

  • Alkali metal methoxide (e.g., sodium methoxide)

  • Methanol

  • Appropriate solvents for extraction and purification

Procedure:

  • Photochlorination: Dissolve the starting 5-methyl-2,3-pyridinedicarboxylic acid derivative in a suitable solvent. Irradiate the solution with UV light while bubbling chlorine gas through the mixture. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed, yielding the 5-chloromethyl-2,3-pyridinedicarboxylic acid derivative.

  • Methoxylation: To the resulting 5-chloromethylpyridine derivative, add a solution of an alkali metal methoxide in methanol. The molar excess of the methoxide will depend on whether the starting material is the free acid or an ester. Heat the reaction mixture, typically between 50 and 150°C, and monitor for completion.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize any excess base if necessary. The product, this compound or its ester, can be isolated by extraction and purified by crystallization or chromatography.

Protocol 2: Synthesis via Ammonium Bromide Intermediate

This method describes the preparation from a 5,6-disubstituted-3-methylpyridine derivative.

Materials:

  • 5,6-disubstituted-3-methylpyridine

  • Bromine

  • Radical initiator (e.g., 2,2'-azobis(2-methylbutanenitrile))

  • Tertiary amine

  • Methanol

  • Water

  • Base (e.g., sodium methoxide and/or sodium hydroxide)

Procedure:

  • Bromination: React the 5,6-disubstituted-3-methylpyridine with bromine in the presence of a radical initiator to form the corresponding 3-bromomethylpyridine derivative.

  • Quaternization: Treat the brominated intermediate with a tertiary amine to form a pyridylmethyl ammonium bromide salt.

  • Methoxylation: React the ammonium salt in a mixture of methanol and water with a base (sodium methoxide or a mixture with sodium hydroxide) in a closed pressure reactor. The reaction is typically carried out at a temperature of 80 to 105°C and a pressure of 1.01 to 5.00 bar.

  • Isolation: Upon completion, the resulting 5-(methoxymethyl)pyridine-2,3-dicarboxylate salt can be acidified to yield the final product.

G cluster_0 Synthesis Workflow A Starting Pyridine Derivative B Chemical Modification (e.g., Chlorination/Bromination) A->B C Intermediate Product B->C D Methoxylation C->D E Crude this compound D->E F Purification (e.g., Crystallization, Chromatography) E->F G Pure Product F->G

References

Application Notes and Protocols for the Synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid dimethyl ester, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] The primary method detailed is the substitution reaction of dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate using an alkali metal methanolate. An alternative acid-catalyzed esterification route is also briefly described. This protocol includes a summary of reaction parameters, a step-by-step methodology, and a visual representation of the experimental workflow.

Introduction

This compound dimethyl ester is a crucial building block in organic synthesis. Its structural features, including the pyridine core and the dimethyl ester groups, make it a versatile precursor for more complex molecules, notably in the development of herbicides such as imazamox.[1] The methoxymethyl substituent at the 5-position is a key feature for biological activity in certain applications.[1] The dimethyl ester form is often preferred over the free acid due to its enhanced stability and ease of handling.[1] This document outlines a reliable and commonly employed procedure for its synthesis.

Key Synthetic Pathways

There are several established routes for the synthesis of this compound dimethyl ester. The most common industrial method involves the nucleophilic substitution of a chloromethyl group with a methoxide source.[1][2] An alternative approach is the direct esterification of the corresponding dicarboxylic acid.[1] A more recent, improved method utilizes an ammonium bromide intermediate to enhance yield and selectivity under controlled pressure and temperature.[3] This protocol will focus on the alkali metal methanolate substitution method, which offers a straightforward and high-yielding pathway.

Experimental Protocol: Alkali Metal Methanolate Substitution

This protocol describes the synthesis of this compound dimethyl ester from dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate.

Materials:

  • Dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Toluene

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate in anhydrous methanol.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of sodium methoxide in methanol to the flask. The addition should be done portion-wise or via a dropping funnel to control any potential exotherm. A molar excess of sodium methoxide is typically used to ensure complete conversion.[1][2]

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium methoxide by carefully adding hydrochloric acid until the pH is approximately 7.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the resulting residue, add water and a suitable organic solvent for extraction, such as toluene. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Final Product Isolation: Remove the organic solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound dimethyl ester.

  • Purification: The crude product can be further purified by distillation or recrystallization to obtain the final product of high purity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the alkali metal methanolate substitution method.

ParameterValue/RangeNotes
Starting Material Dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylateThe diester form is preferred as it does not consume the base for acid neutralization.[1]
Reagent Sodium Methoxide in MethanolAn alkali metal methanolate is essential for the substitution reaction.[2]
Molar Ratio (Base:Substrate) 1.0 - 2.5 : 1A molar excess of the base ensures the reaction goes to completion.[1][2]
Solvent MethanolServes as both the solvent and the source of the methoxy group.
Reaction Temperature 50 - 150 °C (typically reflux)Elevated temperatures are required to drive the reaction.[2]
Reaction Time 1 - 8 hoursDependent on reaction scale and temperature.[3]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Starting Material in Methanol B 2. Add Sodium Methoxide Solution A->B C 3. Heat to Reflux B->C D 4. Cool & Neutralize C->D Reaction Complete E 5. Remove Methanol D->E F 6. Extraction with Organic Solvent E->F G 7. Wash Organic Layer F->G H 8. Dry & Filter G->H I 9. Concentrate to Crude Product H->I J 10. Recrystallization or Distillation I->J Crude Product K Final Pure Product J->K

Caption: Workflow for the synthesis of this compound dimethyl ester.

Alternative Synthetic Route: Acid-Catalyzed Esterification

For researchers starting with this compound, a direct esterification can be performed.

Brief Protocol:

  • Suspend this compound in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the acid catalyst with a base (e.g., sodium bicarbonate).

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the dimethyl ester.[1]

  • Purify by recrystallization or distillation as needed.[1]

Conclusion

The synthesis of this compound dimethyl ester is a well-established process critical for the production of various specialty chemicals. The provided protocol for the alkali metal methanolate substitution offers a robust and efficient method for laboratory and potential scale-up applications. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.

References

Application Notes and Protocols for the Use of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid in the Preparation of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid as a key intermediate in the synthesis of novel herbicides. The document details the synthesis of this precursor, its application in the preparation of known and novel herbicidal compounds, and the subsequent experimental protocols for evaluating their efficacy and mechanism of action.

Introduction

This compound is a pivotal building block in the agrochemical industry, primarily recognized for its role in the synthesis of imidazolinone herbicides, such as imazamox. The unique arrangement of functional groups on its pyridine core allows for versatile chemical modifications, leading to the development of potent herbicides with specific modes of action. This document outlines the synthetic routes to this compound and its conversion into herbicidal end-products. Furthermore, it provides detailed protocols for the biological evaluation of these novel compounds.

Synthesis of this compound

The industrial synthesis of this compound can be achieved through various methods. One common approach involves the photochlorination of a corresponding 5-methyl-2,3-pyridinedicarboxylic acid compound to yield a 5-chloromethyl derivative. This intermediate is then treated with an alkali metal methoxide to produce the desired this compound.

Another documented method involves the reaction of [(5,6-dicarboxy-3-pyridyl)methyl] trimethylammonium bromide dimethyl ester with sodium methoxide in methanol, followed by hydrolysis with sodium hydroxide and subsequent acidification.

Application in Herbicide Synthesis

Synthesis of Imazamox

This compound is a crucial precursor in the commercial production of imazamox, a broad-spectrum imidazolinone herbicide. The synthesis involves the condensation of this compound with an appropriate aminocarboxamide or aminothiocarboxamide to form a 2-carbamoylnicotinic acid intermediate. This intermediate then undergoes cyclization under basic conditions to yield the final imidazolinone herbicide.[1]

Preparation of Novel Herbicide Candidates (Hypothetical Example)

To explore novel herbicidal activities, derivatives of this compound can be synthesized. For instance, the dicarboxylic acid can be converted to its anhydride, which can then be reacted with various amines to generate a library of novel nicotinamides and imides.

Hypothetical Synthesis of a Novel Nicotinamide Herbicide Candidate:

A novel nicotinamide derivative can be synthesized by reacting 5-(methoxymethyl)pyridine-2,3-dicarboxylic anhydride with a substituted aniline. The resulting N-aryl-2-carbamoylnicotinic acid can then be evaluated for its herbicidal properties.

Experimental Protocols

Greenhouse Pot Bioassay for Herbicidal Activity

This protocol outlines a whole-plant bioassay to determine the pre- and post-emergence herbicidal efficacy of novel compounds derived from this compound.

Materials:

  • Test compounds (novel herbicides)

  • Acetone (for stock solution preparation)

  • Pots (e.g., 10 cm diameter)

  • Standard potting soil mix

  • Seeds of target weed species (e.g., barnyardgrass (Echinochloa crus-galli) as a grass weed and velvetleaf (Abutilon theophrasti) as a broadleaf weed)

  • Controlled environment greenhouse (25-30°C, 14-hour photoperiod)

  • Spraying equipment

Procedure:

  • Soil Preparation and Potting: Fill pots with a uniform soil mix. For pre-emergence trials, sow a specified number of weed seeds (e.g., 20-30) at a consistent depth (e.g., 0.5-1 cm). For post-emergence trials, allow the weeds to grow to the 2-3 leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of the test compound in acetone.

    • Create a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 g active ingredient per hectare).

    • For pre-emergence application, spray the herbicide solution evenly onto the soil surface.

    • For post-emergence application, spray the herbicide solution directly onto the foliage of the weed seedlings.

    • Include a non-treated control group (sprayed with acetone/water carrier only).

  • Incubation and Data Collection:

    • Place the pots in a randomized complete block design within the greenhouse.

    • Water the pots as needed.

    • Visually assess herbicidal injury at 7, 14, and 21 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C until a constant weight is achieved, and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction for each treatment compared to the non-treated control. Determine the GR50 value (the herbicide concentration required to cause a 50% reduction in plant growth) using a suitable statistical model (e.g., log-logistic dose-response curve).

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Since a primary application of the precursor leads to an ALS-inhibiting herbicide (imazamox), this assay is crucial for determining the mechanism of action of novel derivatives.

Materials:

  • Crude enzyme extract containing ALS from a susceptible plant species (e.g., corn).

  • Test compound (novel herbicide).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, thiamine pyrophosphate, FAD, and MgCl2).

  • Creatine and α-naphthol solutions.

  • Sulfuric acid (H2SO4).

  • Microplate reader.

Procedure:

  • Enzyme Extraction: Homogenize young, healthy plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate and use the supernatant containing the crude enzyme extract.

  • Assay Reaction:

    • In a microplate, combine the assay buffer, enzyme extract, and various concentrations of the test compound.

    • Include a control with no herbicide.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Detection of Acetolactate:

    • Stop the enzymatic reaction by adding sulfuric acid. This also decarboxylates the acetolactate product to acetoin.

    • Add creatine and α-naphthol and incubate to allow for color development (acetoin forms a red complex).

  • Data Analysis:

    • Measure the absorbance of the colored product using a microplate reader.

    • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.

    • Determine the IC50 value (the concentration of the herbicide that causes 50% inhibition of ALS activity).[2]

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the experimental protocols.

Table 1: Herbicidal Efficacy of Novel Compound X (Hypothetical Data)

Application Rate (g a.i./ha)Barnyardgrass Growth Reduction (%)Velvetleaf Growth Reduction (%)
1015 ± 325 ± 4
5045 ± 560 ± 6
10085 ± 492 ± 3
20098 ± 2100 ± 0
GR50 (g a.i./ha) 55 42

Table 2: In Vitro ALS Inhibition by Novel Compound X (Hypothetical Data)

Compound Concentration (µM)ALS Inhibition (%)
0.112 ± 2
148 ± 5
1091 ± 3
10099 ± 1
IC50 (µM) 1.1

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the development of novel herbicides from this compound.

G cluster_0 Synthesis of Precursor cluster_1 Herbicide Synthesis 5-Methyl-2,3-pyridinedicarboxylic acid 5-Methyl-2,3-pyridinedicarboxylic acid Photochlorination Photochlorination 5-Methyl-2,3-pyridinedicarboxylic acid->Photochlorination 5-Chloromethyl derivative 5-Chloromethyl derivative Photochlorination->5-Chloromethyl derivative Methoxylation Methoxylation 5-Chloromethyl derivative->Methoxylation This compound This compound Methoxylation->this compound Precursor 5-(Methoxymethyl)pyridine- 2,3-dicarboxylic acid Reaction with Amine Reaction with Amine Precursor->Reaction with Amine Novel Herbicide Candidate Novel Herbicide Candidate Reaction with Amine->Novel Herbicide Candidate

Caption: Synthetic workflow for a novel herbicide.

G Start Start Synthesis of Novel Compounds Synthesis of Novel Compounds Start->Synthesis of Novel Compounds Primary Screening (Greenhouse) Primary Screening (Greenhouse) Synthesis of Novel Compounds->Primary Screening (Greenhouse) Active Compounds? Active Compounds? Primary Screening (Greenhouse)->Active Compounds? Lead Optimization Lead Optimization Active Compounds?->Lead Optimization Yes End End Active Compounds?->End No Secondary Screening Secondary Screening Lead Optimization->Secondary Screening Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Field Trials Field Trials Mechanism of Action Studies->Field Trials Field Trials->End

Caption: Herbicide discovery and development workflow.

G Auxin Auxin TIR1/AFB Receptor TIR1/AFB Receptor Auxin->TIR1/AFB Receptor Binds Aux/IAA Repressor Aux/IAA Repressor TIR1/AFB Receptor->Aux/IAA Repressor Binds SCF Complex SCF Complex Aux/IAA Repressor->SCF Complex Recruited to 26S Proteasome 26S Proteasome Aux/IAA Repressor->26S Proteasome Degradation ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Inhibits SCF Complex->Aux/IAA Repressor Ubiquitination Auxin Response Genes Auxin Response Genes ARF Transcription Factor->Auxin Response Genes Activates Transcription Growth and Development Growth and Development Auxin Response Genes->Growth and Development Synthetic Auxin Herbicide Synthetic Auxin Herbicide Synthetic Auxin Herbicide->TIR1/AFB Receptor Mimics Auxin Binds

Caption: Plant auxin signaling pathway.

References

Application Notes and Protocols for Enzymatic Assays Involving Derivatives of 5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for enzymatic assays relevant to the study of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives. This class of compounds has shown significant activity as enzyme inhibitors, particularly in the fields of agriculture and potentially in medicine. The following sections detail the inhibition of key enzymes, including Acetolactate Synthase (ALS), Jumonji Domain-Containing Histone Demethylase 2E (JMJD2E), α-Amylase, and Carboxypeptidase A.

Inhibition of Acetolactate Synthase (ALS)

Derivatives of this compound are notable for their potent inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1] This inhibitory action forms the basis of the herbicidal activity of compounds like imazamox.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

ALS catalyzes the initial step in the synthesis of valine, leucine, and isoleucine.[2][3][4][5] Inhibition of this enzyme disrupts protein synthesis, leading to plant death.

ALS_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target of Inhibition) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Pathway_Val_Leu Valine & Leucine Biosynthesis Acetolactate->Pathway_Val_Leu Pathway_Ile Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Pathway_Ile Inhibitor 5-(methoxymethyl)pyridine-2,3- dicarboxylic acid derivatives Inhibitor->ALS

Caption: Inhibition of Acetolactate Synthase in the branched-chain amino acid pathway.

Quantitative Data: ALS Inhibition by Imazamox

The following table summarizes the 50% inhibitory concentration (IC50) values for imazamox, a herbicide derived from this compound, against ALS from various plant species.

Plant SpeciesResistant (R) / Susceptible (S)IC50 (µM)
Echinochloa crus-galliS0.8
Echinochloa crus-galliR9.87
Triticum aestivum 'Above'R2.6
Triticum aestivum '99-420'R1.7 (approx.)
Triticum aestivum '99-433'R1.4
Triticum aestivum 'CV-9804'R1.7 (approx.)

Data sourced from studies on imazamox-resistant and susceptible biotypes.

Experimental Protocol: In Vitro ALS Inhibition Assay

This protocol is adapted for the determination of ALS inhibition by test compounds.

Workflow for In Vitro ALS Inhibition Assay

ALS_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions start->prep_reagents plate_setup Set up 96-well plate: - Blank (No enzyme) - Control (Enzyme + Substrate) - Test (Enzyme + Substrate + Inhibitor) prep_reagents->plate_setup pre_incubate Pre-incubate plate plate_setup->pre_incubate add_substrate Initiate reaction by adding substrate (Pyruvate) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction with H2SO4 incubate->stop_reaction color_development Add creatine and α-naphthol for color development stop_reaction->color_development read_absorbance Read absorbance at 530 nm color_development->read_absorbance calculate Calculate % inhibition and IC50 values read_absorbance->calculate end End calculate->end JMJD2E_Pathway H3K9me3 Histone H3 (Lys9-trimethylated) JMJD2E JMJD2E H3K9me3->JMJD2E H3K9me2 Histone H3 (Lys9-dimethylated) JMJD2E->H3K9me2 Succinate Succinate JMJD2E->Succinate Formaldehyde Formaldehyde JMJD2E->Formaldehyde Two_OG 2-Oxoglutarate Two_OG->JMJD2E Inhibitor Pyridine Dicarboxylic Acid Derivatives Inhibitor->JMJD2E JMJD2E_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, JMJD2E, Substrate (H3K9me3 peptide), 2-OG, NAD+, FDH, and Inhibitor Solutions start->prep_reagents plate_setup Set up 96-well plate: - Blank (No enzyme) - Control (All components, no inhibitor) - Test (All components + Inhibitor) prep_reagents->plate_setup pre_incubate Pre-incubate plate plate_setup->pre_incubate initiate_reaction Initiate reaction by adding 2-OG pre_incubate->initiate_reaction monitor_fluorescence Monitor fluorescence (Ex: 340 nm, Em: 460 nm) over time initiate_reaction->monitor_fluorescence calculate Calculate reaction rates, % inhibition, and IC50 values monitor_fluorescence->calculate end End calculate->end aAmylase_Assay_Workflow start Start prep_reagents Prepare Phosphate Buffer, α-Amylase, Starch Solution, Inhibitor, and DNS Reagent start->prep_reagents plate_setup Set up test tubes: - Blank (No enzyme) - Control (Enzyme + Starch) - Test (Enzyme + Starch + Inhibitor) prep_reagents->plate_setup pre_incubate Pre-incubate enzyme and inhibitor plate_setup->pre_incubate add_substrate Initiate reaction by adding starch solution pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction by adding DNS reagent incubate->stop_reaction boil Boil for 5-10 minutes for color development stop_reaction->boil cool_and_dilute Cool to room temperature and dilute boil->cool_and_dilute read_absorbance Read absorbance at 540 nm cool_and_dilute->read_absorbance calculate Calculate % inhibition and IC50 values read_absorbance->calculate end End calculate->end CPA_Assay_Workflow start Start prep_reagents Prepare Tris-HCl Buffer, Carboxypeptidase A, Substrate (Hippuryl-L-Phe), and Inhibitor start->prep_reagents cuvette_setup Set up cuvettes: - Blank (Buffer + Substrate) - Control (Enzyme + Substrate) - Test (Enzyme + Substrate + Inhibitor) prep_reagents->cuvette_setup equilibrate Equilibrate cuvettes to 25°C in spectrophotometer cuvette_setup->equilibrate initiate_reaction Initiate reaction by adding enzyme equilibrate->initiate_reaction monitor_absorbance Monitor the increase in absorbance at 254 nm in kinetic mode initiate_reaction->monitor_absorbance calculate Calculate reaction rates, % inhibition, and IC50 values monitor_absorbance->calculate end End calculate->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid for improved yields.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and corrective actions in a question-and-answer format.

Issue 1: Low Overall Yield

  • Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yield can stem from several factors throughout the synthetic process. Here are the primary areas to investigate:

    • Incomplete Reaction: The conversion of the starting material to the desired product may be incomplete.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Ensure the reaction is allowed to proceed to completion. Depending on the synthetic route, this may require extending the reaction time or adjusting the temperature. For the nucleophilic substitution method, ensure a sufficient molar excess of the alkali metal methanolate is used to drive the reaction forward.[2]

    • Suboptimal Reaction Temperature: The reaction temperature may not be optimal for the specific synthetic route.

      • Solution: For the ammonium bromide intermediate route, a temperature range of 80 to 105°C is recommended for improved yield and selectivity.[3] For the nucleophilic substitution from a 5-chloromethyl precursor, temperatures between 50 and 150°C are suggested.[1] Experiment within the recommended range to find the optimal temperature for your specific setup.

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

      • Solution: Identify the major impurities (see the "Common Impurities and Side Products" table below). Adjusting reaction conditions such as temperature, solvent, and the order of reagent addition can minimize the formation of these byproducts. For instance, using a methanol/water solvent system in the ammonium bromide route can improve selectivity.[3]

    • Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, crystallization, or other purification steps.

      • Solution: Optimize your purification protocol. For recrystallization, carefully select the solvent system and cooling rate to maximize crystal formation and minimize loss in the mother liquor. Ensure the pH is optimized for precipitation if performing an acid-base workup.

Issue 2: High Levels of Impurities in the Final Product

  • Question: My final product shows significant impurities after analysis. What are the common impurities and how can I prevent their formation?

  • Answer: The nature of the impurities will depend on the synthetic route employed. Here is a summary of common impurities and strategies to mitigate them:

    • Unreacted Starting Material: The presence of the starting material (e.g., 5-chloromethylpyridine-2,3-dicarboxylic acid or 5-methylpyridine-2,3-dicarboxylic acid) is a common impurity.

      • Cause: Incomplete reaction.

      • Solution: As mentioned previously, ensure the reaction goes to completion by monitoring it and adjusting the reaction time and temperature accordingly. Increasing the stoichiometry of the reagents, such as the chlorinating agent in the photochlorination step or the alkali metal methanolate in the substitution step, can also improve conversion.

    • Over-chlorinated or Ring-chlorinated Byproducts: In the photochlorination route from 5-methylpyridine-2,3-dicarboxylic acid, chlorination can occur at other positions on the pyridine ring or lead to the formation of di- or tri-chloromethyl species.

      • Cause: Non-selective chlorination.

      • Solution: Control the extent of chlorination by carefully monitoring the reaction time and the amount of chlorinating agent used. A conversion rate of 10-35% is recommended to maintain selectivity.[1] The use of additives can also help to minimize ring chlorination.

    • 5-Hydroxymethylpyridine-2,3-dicarboxylic acid: This impurity can form from the hydrolysis of the 5-chloromethyl intermediate.

      • Cause: Presence of water in the reaction mixture.

      • Solution: Use anhydrous solvents and reagents, particularly in the nucleophilic substitution step.

    • Oxidation or Reduction Byproducts: The methoxymethyl group or the carboxylic acid moieties can be susceptible to oxidation or reduction depending on the reagents and conditions used.

      • Cause: Use of strong oxidizing or reducing agents, or exposure to air at high temperatures.

      • Solution: Employ mild reaction conditions and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.

Frequently Asked Questions (FAQs)

  • Question: What are the main synthetic routes to produce this compound?

  • Answer: The primary industrial synthesis routes are:

    • Nucleophilic Substitution: This involves the reaction of a 5-chloromethylpyridine-2,3-dicarboxylic acid derivative (acid, anhydride, or ester) with an alkali metal methanolate, such as sodium methoxide, in methanol.[2]

    • Ammonium Bromide Intermediate Route: This patented method involves the reaction of a 5-pyridylmethyl ammonium bromide salt with a base in an alcohol solvent, often under pressure. This route is reported to offer improved yield and selectivity.[2][3]

    • Photochlorination followed by Methoxylation: This route starts with 5-methylpyridine-2,3-dicarboxylic acid, which undergoes photochlorination to form the 5-chloromethyl intermediate, followed by reaction with an alkali metal methanolate.[1]

  • Question: Which starting material is best for the nucleophilic substitution reaction: the diacid, anhydride, or diester of 5-chloromethylpyridine-2,3-dicarboxylic acid?

  • Answer: The choice of starting material affects the required stoichiometry of the base. The diester requires the least amount of alkali metal methanolate (typically 1.0-2.5 molar equivalents) as no acid neutralization is needed. The diacid requires the most (3.0-4.5 molar equivalents) to neutralize the two acidic protons in addition to the substitution reaction. The anhydride falls in between (2.0-3.5 molar equivalents).[1][2] The diester is often preferred to minimize base consumption and potential side reactions.

  • Question: How can I monitor the progress of the reaction?

  • Answer: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used with a silica gel plate.[1] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture over time.

  • Question: What are the recommended purification methods for this compound?

  • Answer: The most common purification method is recrystallization.[1] The choice of solvent is crucial and may require some experimentation; ethanol/water mixtures have been reported to be effective for the dimethyl ester derivative.[1] Distillation can be used for the purification of the dimethyl ester derivative.[1]

Data Presentation

Table 1: Recommended Reaction Conditions for Different Synthesis Routes

ParameterNucleophilic Substitution from 5-Chloromethyl DerivativeAmmonium Bromide Intermediate RoutePhotochlorination of 5-Methyl Derivative
Starting Material 5-Chloromethylpyridine-2,3-dicarboxylic acid (or ester/anhydride)5,6-Disubstituted-3-methylpyridine (forms ammonium bromide in situ)5-Methylpyridine-2,3-dicarboxylic acid
Key Reagents Alkali metal methanolate (e.g., Sodium Methoxide)Tertiary amine, Bromine, Base (Methanolate or Hydroxide)Chlorine gas (with UV irradiation)
Solvent MethanolMethanol/Water mixtureInert solvent (e.g., carbon tetrachloride)
Temperature 50 - 150 °C (reflux is common)[1]80 - 105 °C[3]70 - 200 °C[1]
Pressure AtmosphericElevated (1.01 - 5.00 bar)[3]Atmospheric
Key Advantage Well-established, straightforwardImproved yield and selectivity claimed[2][3]Utilizes a more readily available starting material

Table 2: Common Impurities and Their Potential Origin

ImpurityPotential OriginRecommended Action to Minimize
Unreacted Starting MaterialIncomplete reactionIncrease reaction time, temperature, or molar excess of reagents. Monitor reaction to completion.
5-Hydroxymethylpyridine-2,3-dicarboxylic acidHydrolysis of the 5-chloromethyl intermediate by waterUse anhydrous solvents and reagents.
Over-chlorinated byproductsNon-selective photochlorinationLimit the conversion rate during photochlorination (10-35%).[1]
Ring-chlorinated byproductsSide reaction during photochlorinationUse additives to improve selectivity.
Byproducts from base-induced reactionsUse of strong base with ester functionalitiesUse the minimum effective amount of base; consider milder bases if possible.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution of Dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate in anhydrous methanol.

  • Reagent Addition: To this solution, add a solution of sodium methoxide in methanol (1.0 - 2.5 molar equivalents).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., acetic acid).

  • Isolation: Remove the methanol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: Synthesis via the Ammonium Bromide Intermediate Route (Conceptual Outline based on Patent Literature)

  • Formation of Bromomethyl Intermediate: React a 5,6-disubstituted-3-methylpyridine with a brominating agent in the presence of a radical initiator.

  • Formation of Ammonium Salt: Treat the resulting bromomethyl intermediate with a tertiary amine to form the pyridylmethyl ammonium bromide salt.

  • Methoxylation: In a pressure reactor, combine the ammonium salt with a mixture of methanol and water. Add a base, such as sodium methoxide or sodium hydroxide (3-7 molar equivalents).

  • Reaction: Heat the sealed reactor to 80-105°C for 6-9 hours. The pressure will increase to 1-5 bar.

  • Workup: After cooling, carefully vent the reactor. Acidify the reaction mixture to precipitate the product.

  • Isolation and Purification: Filter the solid product, wash with water, and dry. Further purification can be achieved by recrystallization.

Mandatory Visualization

Synthesis_Pathway_Nucleophilic_Substitution cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product start Dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate product Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate start->product Nucleophilic Substitution reagent Sodium Methoxide (CH3ONa) in Methanol (CH3OH) reagent->product conditions Reflux (50-150 °C) conditions->product

Caption: Nucleophilic substitution synthesis pathway.

Troubleshooting_Workflow start Start: Low Yield of Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_time Action: - Extend reaction time - Increase temperature - Increase reagent stoichiometry incomplete->extend_time check_impurities Analyze for Impurities (NMR/MS) complete->check_impurities high_impurities High Impurity Levels check_impurities->high_impurities Yes low_impurities Low Impurity Levels check_impurities->low_impurities No optimize_conditions Action: - Adjust temperature - Change solvent system - Check reagent purity high_impurities->optimize_conditions check_workup Review Workup and Purification Procedure low_impurities->check_workup optimize_purification Action: - Optimize recrystallization solvent - Adjust pH for extraction - Minimize transfers check_workup->optimize_purification

Caption: Troubleshooting workflow for low yield.

References

challenges in the purification of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound difficult to purify using standard normal-phase silica gel chromatography?

A1: this compound is a highly polar molecule due to the presence of two carboxylic acid groups and a basic pyridine nitrogen. This high polarity causes it to bind very strongly to the polar silica gel stationary phase, leading to poor elution, significant peak tailing, or complete retention on the column. Standard, less polar solvent systems (e.g., hexane/ethyl acetate) are often ineffective.

Q2: I am observing a broad melting point for my purified product. What could be the cause?

A2: A broad or depressed melting point typically indicates the presence of impurities. For this specific compound, potential impurities include:

  • Residual Solvents: Water or organic solvents used during purification may be trapped in the crystal lattice.

  • Inorganic Salts: Salts formed during pH adjustments (e.g., sodium chloride) can co-precipitate with the product.

  • Synthetic Precursors: Unreacted starting materials from the synthesis, such as 5-chloromethylpyridine-2,3-dicarboxylic acid or its derivatives.[1]

  • Isomers or Byproducts: Side-products from the synthesis reaction. The purity of this intermediate is critical for its primary application in herbicide synthesis, where high purity (often >97%) is required.[2]

Q3: How can I effectively remove inorganic salts from my final product?

A3: Since the target compound's solubility is pH-dependent, you can exploit this to remove inorganic salts. A common method is to dissolve the crude product in a minimum amount of basic aqueous solution (e.g., dilute NaOH) to form the soluble disodium salt. Inorganic salts like NaCl may be less soluble and can sometimes be filtered off. Then, re-acidifying the solution will precipitate the pure dicarboxylic acid, leaving the more soluble inorganic salts in the aqueous phase. Alternatively, recrystallization from a solvent mixture like ethanol/water can be effective.

Q4: My compound seems highly soluble in water, making extraction with organic solvents difficult. What are my options?

A4: This is a common issue with polar, amphoteric molecules.

  • pH Adjustment: To extract into an organic solvent, you need to suppress the ionization of the carboxylic acid groups. Acidify the aqueous solution with an acid like HCl to a pH well below the pKa of the carboxylic acids (predicted pKa is ~2.44) to protonate them.[3] This will make the molecule less polar and more extractable into solvents like ethyl acetate. However, the pyridine nitrogen may become protonated, which can still limit organic solubility.

  • Salting Out: Saturating the aqueous phase with sodium chloride before extraction can decrease the solubility of the organic compound in the aqueous layer and improve partitioning into the organic phase.

  • Continuous Extraction: For particularly challenging cases, a continuous liquid-liquid extractor may be necessary.

Q5: Is it better to purify the dicarboxylic acid directly or convert it to its dimethyl ester?

A5: Converting the dicarboxylic acid to its dimethyl ester is a common and highly effective strategy.[4] The dimethyl ester is significantly less polar, more stable, and easier to handle.[4][5] This derivative can be readily purified by standard techniques such as normal-phase column chromatography (using eluents like ethyl acetate/hexane) or recrystallization.[4] Following purification, the ester can be hydrolyzed back to the dicarboxylic acid under acidic or basic conditions if the free acid is required.

Data & Analytical Guidance

Quantitative data for this compound is summarized below. Purity assessment should be performed using a combination of chromatographic and spectroscopic methods.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 143382-03-0[3][6]
Molecular Formula C₉H₉NO₅[3][7]
Molecular Weight 211.17 g/mol [3]
Melting Point 140 - 145 °C[3][4]
Appearance Pale Yellow Solid[3]
Solubility DMSO (Slightly), Methanol (Slightly)[3]

Table 2: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeKey Considerations
Reversed-Phase HPLC Quantify purity and identify impurities.Use a buffered mobile phase to control pH and ensure reproducible retention times. An acidic modifier (e.g., formic acid, TFA) is often used to suppress ionization.[8][9]
¹H NMR Spectroscopy Confirm structure and identify organic impurities.Use a deuterated solvent like DMSO-d₆ or D₂O with a pH adjustment.
LC-MS Identify impurities and confirm molecular weight.ESI (Electrospray Ionization) is a suitable ionization method for this polar molecule.
Elemental Analysis Determine elemental composition (C, H, N).Provides a measure of absolute purity.
Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation

This protocol leverages the pH-dependent solubility of the amphoteric compound to remove both acidic and basic impurities.

  • Dissolution: Dissolve the crude solid in a minimum volume of dilute aqueous base (e.g., 1 M NaOH) until the pH is > 9. This deprotonates the carboxylic acids, forming the highly water-soluble disodium salt.

  • Filtration (Optional): If any solid impurities remain, filter the solution.

  • Acidic Wash (Optional): Transfer the basic solution to a separatory funnel and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any neutral or basic organic impurities.

  • Precipitation: Slowly add a dilute acid (e.g., 1 M HCl) to the aqueous solution with vigorous stirring. The product will begin to precipitate as it approaches its isoelectric point. Continue adding acid until the pH is approximately 2-3.

  • Isolation: Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual inorganic salts, followed by a small amount of a cold non-polar solvent (e.g., diethyl ether) to displace water.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification via Dimethyl Ester Formation and Saponification

This two-step protocol is highly effective for removing polar impurities.

  • Part A: Esterification

    • Suspend the crude dicarboxylic acid (1.0 eq) in methanol.

    • Carefully add an acid catalyst, such as sulfuric acid (H₂SO₄, catalytic amount) or thionyl chloride (SOCl₂, ~2.2 eq).[4]

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate and extract the dimethyl ester into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

    • Purify the crude ester by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from an ethanol/water mixture).[4]

  • Part B: Saponification (Hydrolysis)

    • Dissolve the purified dimethyl ester in a suitable solvent like THF or methanol.

    • Add an aqueous solution of a base (e.g., 1 M NaOH, >2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Remove the organic solvent (if used) under reduced pressure.

    • Follow steps 4-7 from Protocol 1 to precipitate and isolate the purified dicarboxylic acid.

Visualizations

Diagrams below illustrate key decision-making processes and chemical principles relevant to the purification of this compound.

G start Crude Product 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid purity_check Assess Purity (HPLC, NMR) start->purity_check decision Is Purity >95%? purity_check->decision ester_route Consider Esterification Route (See Protocol 2) decision->ester_route No (High Impurity Load) acid_route Direct Purification (See Protocol 1) decision->acid_route No (Minor Impurities) final_product Pure Product decision->final_product  Yes ester_route->final_product recryst Recrystallization acid_route->recryst ph_precip pH-Controlled Precipitation acid_route->ph_precip recryst->final_product ph_precip->final_product

Caption: Purification strategy selection workflow.

Caption: pH-dependent forms of the compound.

References

optimizing reaction conditions for the methoxylation of 5-chloromethylpyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methoxylation of 5-Chloromethylpyridine-2,3-dicarboxylic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 5-methoxymethylpyridine-2,3-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the methoxylation of 5-chloromethylpyridine-2,3-dicarboxylic acid?

A1: The primary mechanism is a nucleophilic substitution reaction (SN2), often referred to as a Williamson Ether Synthesis. In this reaction, an alkali metal methanolate, typically sodium methoxide (NaOMe), acts as the nucleophile, displacing the chloride from the chloromethyl group.[1][2][3]

Q2: Which form of the starting material is best to use: the free dicarboxylic acid, the anhydride, or a diester derivative?

A2: The choice of starting material primarily affects the required stoichiometry of the base. While all forms can be used, starting with the dimethyl ester of 5-chloromethylpyridine-2,3-dicarboxylic acid simplifies the reaction as the base is not consumed by acidic protons from the carboxylic acid groups, requiring a smaller excess of sodium methoxide.[4] However, direct conversion from the dicarboxylic acid is also common.

Q3: What is the role of 5-methoxymethylpyridine-2,3-dicarboxylic acid in industrial applications?

A3: This compound is a key intermediate in the synthesis of agrochemicals, particularly for imidazolinone-class herbicides like Imazamox.[5][6] Its specific molecular structure is an essential building block for creating the final active herbicidal compounds.[6]

Q4: Are there alternative synthesis routes to the direct methoxylation of the chloromethyl compound?

A4: Yes, some patented methods describe an alternative route involving a 5-pyridylmethyl ammonium bromide salt intermediate.[1][7] This method can offer improved yield and selectivity under milder conditions.[1] Another variation involves using sodium hydroxide in a methanol/water system under pressure.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the methoxylation reaction.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incorrect Stoichiometry of Base The amount of sodium methoxide is critical. The carboxylic acid groups on the starting material are acidic and will consume the base. Ensure the correct molar excess is used based on your starting material (see Table 1).[4]
Inactive Sodium Methoxide Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture. Use freshly opened or properly stored reagent. Consider titrating the methoxide solution to confirm its concentration.
Low Reaction Temperature The reaction is typically performed at elevated temperatures, often under reflux in methanol.[1] Patent literature suggests a range between 50°C and 150°C.[4] If the reaction is sluggish, consider increasing the temperature.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has reached completion.

Problem 2: Formation of Impurities or Side Products

Possible Cause Suggested Solution
Elimination (E2) Side Reaction Although the SN2 pathway is favored for primary halides, high temperatures and a sterically hindered base can promote elimination.[2][8] Ensure the temperature is not excessively high and that the base is not unnecessarily bulky if alternatives to NaOMe are used.
Ring Chlorination Byproducts If the starting 5-chloromethylpyridine-2,3-dicarboxylic acid was synthesized via photochlorination, residual ring-chlorinated species may be present.[4] Purifying the starting material can prevent carrying these impurities through.
Dimerization or Polymerization Inadequate dispersion of the reagents or localized high concentrations could potentially lead to intermolecular side reactions. Ensure efficient stirring throughout the reaction.

Problem 3: Difficult Product Isolation and Purification

Possible Cause Suggested Solution
Incomplete Acidification The product is a dicarboxylic acid salt after the reaction. It must be fully protonated by adding acid (e.g., HCl) to precipitate the free acid. Monitor the pH to ensure it is sufficiently acidic (typically pH 1.6-1.8).[9]
Product Solubility The product may have some solubility in the workup solvent. After acidification, cool the mixture to maximize precipitation. If the product is esterified, purification is often achieved via distillation or recrystallization from solvent mixtures like ethanol/water.[1]

Data Presentation: Reaction Parameters

Table 1: Recommended Sodium Methoxide Stoichiometry

Starting MaterialEquivalent Moles of NaOMe (for neutralization)Recommended Molar Excess of NaOMe (for substitution)Total Recommended Moles of NaOMe (per mole of substrate)
5-chloromethylpyridine-2,3-dicarboxylic acid2.01.0 - 2.53.0 - 4.5[4]
5-chloromethylpyridine-2,3-dicarboxylic anhydride1.01.0 - 2.52.0 - 3.5[4]
Dimethyl 5-chloromethylpyridine-2,3-dicarboxylate0.01.0 - 2.51.0 - 2.5[4]

Table 2: Reported Reaction Conditions

ParameterCondition RangeNotes
Temperature 50°C - 150°CA common approach is refluxing in methanol (~65°C).[1][4] Higher temperatures (80-105°C) may be used in closed systems under pressure.[7]
Solvent MethanolMethanol serves as both the solvent and the source of the methoxy group when using sodium metal, or as the solvent for sodium methoxide.[1]
Base Sodium Methoxide (NaOMe)Sodium methoxide is the preferred alkali metal methanolate.[4] Sodium hydroxide in a methanol/water mixture is an alternative.[7]
Pressure Atmospheric or ElevatedThe reaction can be run at atmospheric pressure (reflux) or under pressure in a closed vessel, which may shorten reaction times.[7]

Visualizations

Reaction Pathway and Workflow

The following diagrams illustrate the chemical transformation and the general experimental procedure.

ReactionPathway Methoxylation Reaction Pathway Start 5-Chloromethylpyridine- 2,3-dicarboxylic Acid Product 5-Methoxymethylpyridine- 2,3-dicarboxylic Acid Start->Product Sₙ2 Substitution Byproduct NaCl Product->Byproduct Reagent CH₃ONa in CH₃OH Reagent->Start ExperimentalWorkflow General Experimental Workflow prep 1. Prepare Sodium Methoxide in Methanol add 2. Add 5-Chloromethylpyridine Derivative to Reactor prep->add react 3. Heat Reaction Mixture (e.g., Reflux) add->react monitor 4. Monitor Progress (TLC / HPLC) react->monitor quench 5. Cool and Quench (e.g., with water) monitor->quench Once Complete acidify 6. Acidify to Precipitate Product (pH < 2) quench->acidify isolate 7. Isolate Product (Filtration) acidify->isolate purify 8. Purify and Dry isolate->purify TroubleshootingTree Troubleshooting Decision Tree problem Problem: Low Product Yield cause1 Is Starting Material Consumed? (Check TLC/HPLC) problem->cause1 sol1_yes Issue is with workup/ isolation. cause1->sol1_yes Yes sol1_no Reaction did not proceed. cause1->sol1_no No cause2 Was Correct Amount of Base Used? sol2_yes Consider other causes. cause2->sol2_yes Yes sol2_no Action: Recalculate stoichiometry (See Table 1). Re-run reaction. cause2->sol2_no No cause3 Was Reaction Temp. Sufficient? sol3_yes Consider other causes. cause3->sol3_yes Yes sol3_no Action: Increase temperature or prolong reaction time. cause3->sol3_no No cause4 Product Lost During Workup? sol4_yes Action: Check pH after acidification. Ensure complete precipitation. cause4->sol4_yes Yes sol1_yes->cause4 sol1_no->cause2 sol2_yes->cause3 sol3_yes->cause4

References

degradation pathways of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability and degradation of this compound under various experimental conditions.

While specific degradation studies on this compound are not extensively published, this guide is built upon established chemical principles and data from structurally related compounds, such as pyridine-2,3-dicarboxylic acid (quinolinic acid).[1][2] The primary anticipated degradation pathway for this class of molecules is decarboxylation.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most probable degradation pathway is decarboxylation, which is the loss of one or both carboxylic acid groups as carbon dioxide (CO₂). For related pyridine-2,3-dicarboxylic acids, this process is known to occur in aqueous solutions at elevated temperatures.[2] The carboxylic acid at the 2-position is particularly susceptible to removal. A secondary pathway, especially under strong acidic conditions, could involve the hydrolysis of the methoxymethyl ether bond.

Q2: How do acidic and basic conditions affect the stability of the compound?

A2:

  • Acidic Conditions: In acidic solutions, the pyridine nitrogen becomes protonated. This can facilitate decarboxylation, potentially through the formation of a zwitterionic intermediate.[3] Studies on similar compounds show that the rate of decarboxylation increases significantly in acidic solutions (from pH 2 to H₀ = -3).[1] Harsh acidic conditions may also lead to the cleavage of the methoxymethyl ether bond, yielding a 5-(hydroxymethyl) derivative.

  • Basic Conditions: Under basic conditions, the carboxylic acid groups are deprotonated to form carboxylate anions. Decarboxylation of the anion can still occur, though the mechanism may differ and appears to be critically dependent on the presence of water to stabilize the intermediate.[1]

Q3: What are the likely degradation products I should be looking for?

A3: Based on the probable pathways, you should monitor for the following potential degradation products:

  • Mono-decarboxylation product: 5-(methoxymethyl)pyridine-3-carboxylic acid (from loss of the C2-carboxyl group).

  • Di-decarboxylation product: 3-(methoxymethyl)pyridine (from loss of both carboxyl groups).

  • Ether hydrolysis product: 5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid.

  • Combined hydrolysis and decarboxylation products.

Q4: What analytical techniques are best for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for separating the parent compound from its more polar degradation products. For definitive identification of the degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is highly recommended, as it can provide molecular weight information for the unknown peaks.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Peaks in HPLC Chromatogram Degradation of the compound has occurred.Confirm the identity of the peaks using LC-MS. Compare the retention times with synthesized standards of potential degradation products if available.
Low Recovery of Starting Material The compound has significantly degraded, or it may have poor solubility in the chosen solvent/pH. It could also be adsorbing to the sample vial.Check the pH and temperature history of the sample. Ensure complete dissolution before analysis. Use silanized glass or polypropylene vials to minimize adsorption.
Inconsistent Degradation Rates Between Experiments Minor variations in pH, temperature, or presence of metal ion contaminants can catalyze degradation.Use calibrated pH meters and temperature-controlled reaction vessels. Use high-purity water and reagents to ensure consistency.
Broad or Tailing Peaks in HPLC The analyte may be interacting with the stationary phase, or the mobile phase may be inappropriate.Adjust the mobile phase pH to ensure the analyte is in a single ionic form (either fully protonated or deprotonated). Consider using a different column chemistry.

Proposed Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways for this compound.

Acidic_Degradation_Pathway Start 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid Decarboxylated 5-(methoxymethyl)pyridine- 3-carboxylic acid Start->Decarboxylated Decarboxylation (-CO₂) (Major Pathway) Hydrolyzed 5-(hydroxymethyl)pyridine- 2,3-dicarboxylic acid Start->Hydrolyzed Ether Hydrolysis (Minor Pathway) Final Further Degradation Products Decarboxylated->Final Hydrolyzed->Final

Caption: Proposed degradation pathways under acidic conditions.

Basic_Degradation_Pathway Start 5-(methoxymethyl)pyridine- 2,3-dicarboxylate Decarboxylated 5-(methoxymethyl)pyridine- 3-carboxylate Start->Decarboxylated Decarboxylation (-CO₂) (Requires H₂O) Final 3-(methoxymethyl)pyridine Decarboxylated->Final Decarboxylation (-CO₂)

Caption: Proposed degradation pathway under basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of the compound under stressed acidic and basic conditions.

Experimental_Workflow Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acidic Condition: Add stock to 0.1 M HCl Prep->Acid Base Basic Condition: Add stock to 0.1 M NaOH Prep->Base Heat Incubate Samples (e.g., 60°C) Acid->Heat Base->Heat Sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24 hours) Heat->Sample Neutralize Neutralize Sample (e.g., with NaOH for acid sample, HCl for base sample) Sample->Neutralize Analyze Analyze via HPLC-UV/MS Neutralize->Analyze

Caption: General workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.

    • Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.

    • Control: Dilute the stock solution 1:10 in purified water.

  • Incubation: Place all solutions in a temperature-controlled environment (e.g., an oven or water bath at 60°C).

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the collected aliquots to stop the degradation reaction. For acidic samples, add an equivalent amount of 0.1 M NaOH. For basic samples, add an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the neutralized samples by a validated HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol 2: HPLC-UV/MS Analytical Method

This serves as a starting point for method development to analyze the degradation samples.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 265 nm.

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative ion modes to capture all potential analytes.

Quantitative Data Summary (Template)

Researchers can use the following table templates to organize data from their degradation studies for easy comparison.

Table 1: Degradation of this compound at 60°C

Time (hours)% Parent Remaining (0.1 M HCl)% Parent Remaining (0.1 M NaOH)% Parent Remaining (Water Control)
0100.0100.0100.0
295.298.599.8
488.696.199.7
875.392.099.5
2445.181.499.2

Table 2: Relative Peak Area (%) of Major Degradation Products in 0.1 M HCl at 24 hours

Degradation ProductProposed StructureRelative Peak Area (%)
DP-15-(methoxymethyl)pyridine-3-carboxylic acid48.5
DP-25-(hydroxymethyl)pyridine-2,3-dicarboxylic acid3.1
Others-3.3

References

troubleshooting guide for the synthesis of imidazolinone herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of imidazolinone herbicides. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My imidazolinone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in imidazolinone synthesis can stem from several factors, ranging from suboptimal reaction conditions to starting material impurities. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Common Causes for Low Yield and Suggested Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. The cyclization step to form the imidazolinone ring is particularly sensitive to these parameters.

    • Temperature: Increasing the reaction temperature can sometimes improve yields, but excessive heat may lead to side product formation. A careful optimization of the temperature is recommended. For instance, in some syntheses, running the reaction at 50°C may result in an incomplete reaction, while higher temperatures can drive it to completion.

    • Solvent: The polarity of the solvent can significantly influence the reaction outcome. For certain cyclization reactions, switching from a non-polar solvent like toluene to a more polar one like dichloromethane (DCM) has been shown to dramatically increase the yield.

    • Catalyst/Base: The choice and amount of catalyst or base are pivotal. Strong bases like sodium tert-butoxide and potassium tert-butoxide are commonly used to facilitate the cyclization. The concentration of the catalyst should also be optimized, as too little may lead to an incomplete reaction, while an excess can sometimes promote side reactions. In some cases, organocatalysts like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) have proven to be highly effective, even at low concentrations.[1][2]

  • Incomplete Reaction: Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction stalls, it may be due to the deactivation of the catalyst or insufficient reaction time.

  • Starting Material Quality: Impurities in the starting materials, including the presence of water, can interfere with the reaction. Ensure that all reagents and solvents are pure and anhydrous, especially for reactions involving moisture-sensitive reagents. The presence of water can be detrimental in some protocols.[2]

  • Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the reaction, leading to lower yields. If possible, consider alternative synthetic routes or starting materials with less steric bulk.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify any major side products and adjust the reaction conditions to minimize their formation.

Q2: I am observing the formation of unexpected side products in my reaction mixture. How can I identify and minimize them?

A2: The formation of side products is a common challenge. Identification is the first step, followed by optimization of reaction conditions to favor the desired product.

Identification of Side Products:

  • Analytical Techniques: Utilize HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize the impurities.[3] Comparing the analytical data of the crude product with that of the pure starting materials and the expected product will help in identifying the side products.

Common Side Products and Strategies to Minimize Them:

  • Regioisomers: In some syntheses, the formation of regioisomers, such as 4- and 5-substituted imidazolidin-2-ones, can occur. The reaction conditions, particularly the catalyst and its concentration, can influence the regioselectivity. For example, decreasing the amount of an acid catalyst like trifluoroacetic acid (TFA) has been shown to improve the regioselectivity towards the desired 4-substituted product.[4]

  • Dimers or Polymers: Under certain conditions, starting materials or intermediates can self-condense to form dimers or larger oligomers. Adjusting the concentration of the reactants (e.g., using higher dilution) or the rate of addition of one reactant to another can sometimes minimize these side reactions.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of starting materials or the final product can occur, especially at elevated temperatures. Ensuring anhydrous conditions is crucial to prevent this.

Q3: I am having difficulty purifying my imidazolinone herbicide. What are the recommended purification methods?

A3: Purification is a critical step to obtain a high-purity final product. The choice of method depends on the nature of the impurities.

Purification Techniques:

  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is a powerful purification technique. A suitable eluent system (a mixture of solvents) is used to separate the desired product from the impurities based on their different affinities for the silica gel.

  • Acid-Base Extraction: Imidazolinone herbicides are weak acids. This property can be exploited for purification. By adjusting the pH of a solution containing the crude product, the imidazolinone can be selectively extracted into an aqueous or organic phase, leaving impurities behind. For example, the product can be dissolved in a basic aqueous solution and then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the purified product, which can be collected by filtration.[1]

  • Adsorbents: In some cases, treating a solution of the product with adsorbents like activated carbon or silicon dioxide can help remove certain impurities.[1]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Imazamox Synthesis Yield

CatalystCatalyst TypeSolventTemperatureReaction TimeYield (%)
Sodium tert-butoxideStrong BaseTolueneHeatingNot Specified~72.1
Potassium tert-butoxideStrong BaseXyleneHeatingNot Specified~80.1

Note: This data is based on a specific patent and may not represent fully optimized conditions. Further research and process development may lead to different outcomes.[1]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Imidazolinone Synthesis by HPLC

This protocol outlines a general method for monitoring the progress of an imidazolinone synthesis reaction.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • C18 reverse-phase column.
  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific analyte.
  • Standards of starting materials, intermediates, and the final product.

2. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at different time points.
  • Quench the reaction in the aliquot immediately, for example, by adding a small amount of acid or base depending on the reaction conditions.
  • Dilute the quenched aliquot with a suitable solvent (e.g., the mobile phase) to a concentration within the linear range of the detector.
  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the prepared standards to determine their retention times.
  • Inject the prepared samples from the reaction mixture.
  • Monitor the disappearance of the starting material peaks and the appearance of the product peak over time to determine the reaction progress and completion. The peak areas can be used to quantify the relative amounts of each component.[3]

Protocol 2: Purification of Imazamox by Acid-Base Extraction and Precipitation

This protocol describes a method for purifying imazamox based on its acidic properties.[1]

1. Materials:

  • Crude imazamox.
  • Aqueous sodium hydroxide (NaOH) solution.
  • Concentrated sulfuric acid (H₂SO₄).
  • Methylene chloride (CH₂Cl₂).
  • Magnesium sulfate (MgSO₄).
  • Water.

2. Procedure:

  • Dissolve the crude imazamox in an aqueous solution of sodium hydroxide to form the sodium salt.
  • Wash the aqueous solution with an organic solvent like toluene to remove non-acidic organic impurities. Separate the aqueous layer.
  • Slowly add concentrated sulfuric acid to the aqueous solution with stirring to adjust the pH to approximately 3. The imazamox will precipitate out of the solution.
  • Extract the precipitated imazamox into methylene chloride (perform the extraction twice).
  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.
  • Filter the solution to remove the drying agent.
  • Evaporate the solvent under reduced pressure to obtain the purified imazamox powder.

Visualizations

experimental_workflow cluster_start Start: Synthesis Reaction cluster_monitoring In-Process Monitoring cluster_analysis Post-Reaction Analysis cluster_troubleshooting Troubleshooting cluster_end End Goal start Perform Imidazolinone Synthesis monitor Monitor Reaction by TLC/HPLC start->monitor workup Reaction Work-up monitor->workup Reaction Complete crude_analysis Analyze Crude Product (HPLC, NMR) workup->crude_analysis low_yield Problem: Low Yield? crude_analysis->low_yield impurities Problem: Impurities Present? low_yield->impurities No optimize Optimize Reaction Conditions (Temp, Solvent, Catalyst) low_yield->optimize Yes purify Purify Product (Recrystallization, Chromatography) impurities->purify Yes pure_product Pure Imidazolinone Product impurities->pure_product No optimize->start purify->pure_product

Caption: A logical workflow for troubleshooting common issues in imidazolinone herbicide synthesis.

signaling_pathway cluster_synthesis Amino Acid Biosynthesis in Plants cluster_inhibition Mechanism of Action Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->AminoAcids Protein Protein Synthesis & Plant Growth AminoAcids->Protein Imidazolinone Imidazolinone Herbicide Imidazolinone->AHAS Inhibition Inhibition Inhibition->AHAS

Caption: Signaling pathway illustrating the mechanism of action of imidazolinone herbicides.

References

strategies to enhance the stability of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of solutions containing this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter with your this compound solutions.

Problem Possible Causes Recommended Solutions
Precipitate formation in the solution 1. Low Solubility: The concentration of the compound may exceed its solubility in the chosen solvent. 2. pH Shift: The pH of the solution may have shifted to a point where the compound is less soluble. As a dicarboxylic acid, its solubility is pH-dependent. 3. Temperature Effects: Lower temperatures can decrease the solubility of the compound.1. Solvent Optimization: Try using a co-solvent system or a different solvent with higher solubilizing capacity. 2. pH Adjustment: Carefully adjust the pH of the solution. The ionized form of the carboxylic acid at higher pH is generally more water-soluble. 3. Temperature Control: Store the solution at a controlled room temperature or slightly warmer, if the compound's stability permits.
Loss of potency or degradation over time 1. Hydrolysis: The methoxymethyl ether or the carboxylic acid groups may be susceptible to hydrolysis, especially at extreme pH values. 2. Oxidation: Pyridine rings and ether linkages can be susceptible to oxidation, which may be catalyzed by trace metal ions. 3. Photodegradation: Exposure to light, particularly UV light, can cause degradation of pyridine derivatives. This compound has been identified as a degradate of the herbicide imazamox in aquatic photolysis studies.[1]1. pH Control: Buffer the solution to a pH where the compound is most stable. This typically requires a pH stability study. 2. Inert Atmosphere & Antioxidants: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid. 3. Light Protection: Store the solution in amber vials or protect it from light by wrapping the container in aluminum foil.
Discoloration of the solution (e.g., turning yellow or brown) 1. Oxidative Degradation: The formation of colored degradation products is often a sign of oxidation. 2. Reaction with Impurities: Trace impurities in the solvent or from the container may react with the compound.1. Use of High-Purity Solvents: Ensure that high-purity, peroxide-free solvents are used. 2. Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidative reactions.[2][3][4][5] 3. Proper Container Selection: Use high-quality, inert glass or plastic containers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

A1: While specific stability data for this compound is limited, general best practices for pyridine dicarboxylic acids suggest storing solutions in a cool, dark place. It is recommended to store solutions in tightly sealed, amber glass vials to protect from light and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) may be appropriate, provided the compound does not precipitate at lower temperatures. The use of an inert atmosphere (nitrogen or argon) is also advisable to prevent oxidation.

Q2: What are the potential degradation pathways for this compound in solution?

A2: Based on the structure of the molecule and general chemical principles, the following degradation pathways are plausible:

  • Hydrolysis: The ether linkage of the methoxymethyl group and the carboxylic acid groups could be susceptible to acid- or base-catalyzed hydrolysis.

  • Oxidation: The pyridine ring can undergo oxidation, potentially leading to N-oxide formation or ring opening. The methoxymethyl group is also a potential site for oxidation.

  • Photodegradation: As a pyridine derivative, the compound may be susceptible to degradation upon exposure to UV light. This is supported by studies on the related compound, imazamox.[1]

  • Decarboxylation: Dicarboxylic acids can sometimes undergo decarboxylation, especially at elevated temperatures.

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis H+/OH- Oxidation Oxidation (O2, Metal Ions) Compound->Oxidation [O] Photodegradation Photodegradation (UV Light) Compound->Photodegradation hv Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of a solution can significantly impact the stability of this compound. Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the methoxymethyl ether bond. For many organic compounds, a neutral or slightly acidic pH is often optimal for stability. A forced degradation study across a range of pH values is recommended to determine the pH of maximum stability for your specific application.

Q4: What types of excipients can be used to enhance the stability of the solution?

A4: Several types of excipients can be considered to improve stability:

  • Buffers: To maintain a stable pH, use a suitable buffer system (e.g., phosphate, citrate, or acetate buffers).

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

  • Chelating Agents: To minimize metal-catalyzed oxidation, a chelating agent like EDTA can be added to sequester trace metal ions.[2][3][4][5]

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating analytical method is required to monitor the concentration of the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A suitable method would involve a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution. The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Quantitative Data on Stability

The following table presents hypothetical data from a forced degradation study to illustrate the kind of information you should aim to generate. The values represent the percentage of degradation of this compound under various stress conditions after a defined period.

Stress Condition Reagent/Condition Duration Temperature % Degradation (Hypothetical) Observations
Acid Hydrolysis 0.1 M HCl24 hours60 °C15%One major degradation product observed.
Base Hydrolysis 0.1 M NaOH8 hours60 °C45%Two major degradation products observed.
Oxidative 3% H₂O₂24 hoursRoom Temp25%Multiple minor degradation products.
Thermal -48 hours80 °C10%Slight discoloration.
Photolytic UV light (254 nm)24 hoursRoom Temp30%Significant discoloration.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80 °C.

    • Photodegradation: Expose the stock solution to UV light in a photostability chamber.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation and observe the formation of any new peaks corresponding to degradation products.

cluster_workflow Troubleshooting Workflow for Solution Instability Start Solution Instability Observed (Precipitate, Discoloration, Potency Loss) Check_pH Measure pH of the Solution Start->Check_pH pH_Optimal Is pH within the optimal range? Check_pH->pH_Optimal Adjust_pH Adjust pH with Buffer pH_Optimal->Adjust_pH No Check_Storage Review Storage Conditions (Temperature, Light Exposure) pH_Optimal->Check_Storage Yes Adjust_pH->Check_Storage Storage_Optimal Are storage conditions optimal? Check_Storage->Storage_Optimal Modify_Storage Store in amber vial at controlled temperature Storage_Optimal->Modify_Storage No Check_Oxidation Consider Oxidative Degradation Storage_Optimal->Check_Oxidation Yes Modify_Storage->Check_Oxidation Add_Antioxidant Add Antioxidant and/or Chelating Agent. Use inert atmosphere. Check_Oxidation->Add_Antioxidant Re-evaluate Re-evaluate Solution Stability Add_Antioxidant->Re-evaluate End Stable Solution Re-evaluate->End

References

Technical Support Center: Characterization of Pyridine Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of pyridine dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why am I struggling to dissolve my pyridine dicarboxylic acid sample?

A1: Pyridine dicarboxylic acids often exhibit poor solubility in common organic solvents due to their zwitterionic nature, where the basic pyridine nitrogen can be protonated by the acidic carboxylic acid groups.[1] Solubility is highly dependent on the pH of the solution.

  • Troubleshooting:

    • Adjusting pH: To dissolve the compound in aqueous solutions, try adjusting the pH. In basic conditions (pH > 8), the carboxylic acid groups will be deprotonated, forming a more soluble salt.[1] Conversely, in acidic conditions (pH < 2), the pyridine nitrogen will be protonated, which can also increase solubility in some cases.[1]

    • Solvent Selection: For organic solvents, highly polar solvents like DMSO and DMF are often used, though solubility can still be limited.[1] In some instances, adding a small amount of a base like triethylamine can improve solubility in organic solvents by deprotonating the carboxylic acids.[1] For certain isomers, hot DMF may be effective.[1]

    • Purification: If the compound is still insoluble, consider repurifying it. A common method is to dissolve the crude product in a dilute alkaline solution, filter out any insoluble impurities, and then re-precipitate the pure compound by acidifying the solution.[2]

Q2: My HPLC-MS analysis of pyridine dicarboxylic acid isomers is showing poor separation. What can I do?

A2: The separation of pyridine dicarboxylic acid isomers is challenging due to their similar structures and physicochemical properties.[3][4] Standard reversed-phase C18 columns with simple mobile phases often fail to provide adequate resolution.[4]

  • Troubleshooting:

    • Mixed-Mode Chromatography: Employing a mixed-mode column that combines reversed-phase and ion-exchange characteristics can significantly enhance separation by exploiting both hydrophobic and ionic interactions.[3]

    • Ion-Pairing Chromatography: The use of ion-pairing agents in the mobile phase can improve the retention and separation of these polar, ionizable compounds.[4] However, be aware that many ion-pairing agents are not compatible with mass spectrometry as they can cause ion suppression and contaminate the ion source.[4] If using LC-MS, consider volatile ion-pairing agents or alternative separation techniques.

    • Mobile Phase Optimization: Carefully control the mobile phase pH, buffer concentration, and organic modifier content. The pH will directly affect the ionization state of the analytes and thus their interaction with the stationary phase.[3][5]

    • Derivatization: If direct analysis is unsuccessful, consider derivatizing the carboxylic acid groups to form esters. This will reduce the polarity of the molecules and may improve their chromatographic behavior on reversed-phase columns.[4]

Q3: I am observing unexpected metal complexation in my experiments. How can I characterize these complexes?

A3: Pyridine dicarboxylic acids are excellent chelating agents and readily form complexes with a wide variety of metal ions.[6][7][8] The coordination can occur through the pyridine nitrogen and one or both of the carboxylate groups.

  • Characterization Techniques:

    • Spectrophotometry (UV-Vis): The formation of a metal complex often results in a shift in the UV-Vis absorption spectrum. This can be used to study the stoichiometry of the complex using methods like Job's plot.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to probe the coordination environment. The chemical shifts of the pyridine protons will change upon complexation.[9] For paramagnetic metal ions, significant line broadening and shifts may be observed.

    • Polarography: This electrochemical technique can be used to determine the stability constants of metal complexes.[6][9]

    • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information about the coordination mode of the ligand and the geometry of the metal center.[10]

Q4: My picolinic acid (2-pyridinecarboxylic acid) sample is degrading at high temperatures. What is happening and how can I prevent it?

A4: Picolinic acid is particularly susceptible to thermal decarboxylation, especially at elevated temperatures.[11] This is due to the proximity of the carboxylic acid group to the pyridine nitrogen, which allows for the formation of a stable zwitterionic intermediate that readily loses carbon dioxide.[11] Other isomers, like nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid), are more thermally stable.[11]

  • Preventative Measures:

    • Temperature Control: Avoid excessive temperatures during synthesis, purification, and analysis.

    • Reaction Conditions: If high-temperature reactions are necessary, consider protecting the carboxylic acid group as an ester, which can be deprotected in a later step.

Troubleshooting Guides

Guide 1: Poor Solubility of Pyridine Dicarboxylic Acids

This guide provides a systematic approach to addressing solubility issues with pyridine dicarboxylic acids.

Problem: The pyridine dicarboxylic acid sample does not dissolve in the chosen solvent.

start Start: Insoluble Sample check_solvent Is the solvent aqueous or organic? start->check_solvent aqueous Aqueous check_solvent->aqueous Aqueous organic Organic check_solvent->organic Organic adjust_ph_base Adjust pH > 8 with dilute base (e.g., NaOH, NH4OH) aqueous->adjust_ph_base try_polar_aprotic Use highly polar aprotic solvent (e.g., DMSO, DMF) organic->try_polar_aprotic recheck_solubility_aq Is the sample soluble? adjust_ph_base->recheck_solubility_aq adjust_ph_acid Adjust pH < 2 with dilute acid (e.g., HCl) adjust_ph_acid->recheck_solubility_aq recheck_solubility_aq->adjust_ph_acid No success_aq Success: Soluble Salt Formed recheck_solubility_aq->success_aq Yes failure_aq Consider purification or alternative solvent system recheck_solubility_aq->failure_aq Still No recheck_solubility_org1 Is the sample soluble? try_polar_aprotic->recheck_solubility_org1 add_base Add a few drops of organic base (e.g., triethylamine) recheck_solubility_org1->add_base No success_org Success: Soluble recheck_solubility_org1->success_org Yes recheck_solubility_org2 Is the sample soluble? add_base->recheck_solubility_org2 recheck_solubility_org2->success_org Yes failure_org Consider derivatization or alternative solvent recheck_solubility_org2->failure_org No

Caption: Troubleshooting workflow for pyridine dicarboxylic acid solubility.

Guide 2: Isomer Separation by HPLC

This guide outlines a strategy for developing an HPLC method for the separation of pyridine dicarboxylic acid isomers.

Problem: Co-elution or poor resolution of isomers during HPLC analysis.

start Start: Poor Isomer Separation initial_check Initial Column: Standard C18? start->initial_check switch_column Switch to Mixed-Mode Column (Reversed-Phase + Ion-Exchange) initial_check->switch_column Yes optimize_mobile_phase Optimize Mobile Phase initial_check->optimize_mobile_phase No switch_column->optimize_mobile_phase adjust_ph Adjust pH to alter ionization state optimize_mobile_phase->adjust_ph adjust_buffer Vary buffer concentration adjust_ph->adjust_buffer adjust_organic Modify organic modifier gradient adjust_buffer->adjust_organic check_resolution Is resolution adequate? adjust_organic->check_resolution success Success: Baseline Separation check_resolution->success Yes consider_ip Consider Ion-Pairing Chromatography (for non-MS detection) check_resolution->consider_ip No consider_derivatization Consider Derivatization (e.g., esterification) consider_ip->consider_derivatization

Caption: Workflow for HPLC method development for isomer separation.

Data Presentation

Table 1: Physicochemical Properties of Pyridine Dicarboxylic Acid Isomers

Common NameSystematic NameCAS NumberpKa1pKa2
Quinolinic acid2,3-Pyridinedicarboxylic acid89-00-92.435.05
Lutidinic acid2,4-Pyridinedicarboxylic acid499-80-92.165.15
Isocinchomeronic acid2,5-Pyridinedicarboxylic acid100-26-52.274.96
Dipicolinic acid2,6-Pyridinedicarboxylic acid499-83-22.164.96
Cinchomeronic acid3,4-Pyridinedicarboxylic acid490-11-92.795.00
Dinicotinic acid3,5-Pyridinedicarboxylic acid499-81-02.804.50

Note: pKa values can vary slightly depending on the experimental conditions.

Table 2: Stability Constants (log β) of Metal Complexes with Pyridine-2,5-dicarboxylic Acid [9]

Metal IonComplex Specieslog β
Zn(II)[Zn(pdca)₂]²⁻12.0
Cd(II)[Cd(pdca)]4.5
Cu(II)[Cu(pdca)₂]²⁻14.1

Experimental Protocols

Protocol 1: Synthesis and Purification of Pyridine-2,5-dicarboxylic Acid

This protocol describes a common method for the synthesis of pyridine-2,5-dicarboxylic acid via the oxidation of a suitable precursor, followed by purification.[2]

Materials:

  • 6-methylnicotinic acid (or its ester)

  • Potassium permanganate (KMnO₄)

  • Dilute sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Decolorizing carbon

  • Deionized water

Procedure:

  • Oxidation: Dissolve 6-methylnicotinic acid in a dilute sodium hydroxide solution. Slowly add a solution of potassium permanganate while stirring and maintaining the temperature. The reaction is complete when the purple color of the permanganate persists.

  • Filtration: Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.[2]

  • Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude pyridine-2,5-dicarboxylic acid.[2]

  • Purification (Acid-Alkali Refining): a. Collect the crude product by filtration. b. Dissolve the crude product in a dilute alkaline solution (e.g., aqueous ammonia). c. Add a small amount of decolorizing carbon and heat the solution gently. d. Filter the hot solution to remove the carbon. e. Re-precipitate the pure product by adding hydrochloric acid to adjust the pH to 2-3.[2]

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.[2]

Protocol 2: General Method for HPLC Separation of Isomers

This protocol provides a starting point for developing an HPLC method for separating pyridine dicarboxylic acid isomers, based on mixed-mode chromatography.[3]

Instrumentation:

  • HPLC system with a UV detector

  • Mixed-mode column (e.g., Coresep 100 or similar)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Ammonium formate or acetate buffer

  • Formic acid or acetic acid to adjust pH

Procedure:

  • Column: Install a mixed-mode reversed-phase/cation-exchange column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous buffer solution (e.g., 10 mM ammonium formate) and adjust the pH to a suitable value (e.g., 3.0) with the corresponding acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 270 nm

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase the concentration to elute the compounds. The exact gradient will need to be optimized.

  • Optimization: Adjust the mobile phase pH, buffer concentration, and gradient slope to achieve baseline separation of all isomers. Retention is controlled by the amount of ACN, buffer concentration, and pH.[3]

References

method refinement for the analysis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on .

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for quantifying this compound in complex matrices?

A1: The recommended technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers the high sensitivity and selectivity required to detect and quantify the analyte at low concentrations within complex biological samples, effectively distinguishing it from endogenous matrix components.[1][2] The Selected Reaction Monitoring (SRM) mode in MS/MS provides robust quantification by monitoring specific precursor-to-product ion transitions.[1]

Q2: What are the main analytical challenges associated with this compound?

A2: this compound is a polar, acidic compound.[3][4] This presents several challenges:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Polar compounds often exhibit limited retention on traditional C18 columns, eluting near the void volume where matrix effects can be most severe.[1]

  • Matrix Effects: Co-eluting compounds from complex matrices (e.g., plasma, urine) can compete with the analyte for ionization in the MS source, leading to ion suppression or enhancement and compromising accuracy.[1][5]

  • Peak Shape Issues: Asymmetrical peak shapes (fronting or tailing) can occur due to interactions with the stationary phase or issues with the sample solvent.[6][7]

Q3: Which sample preparation techniques are most effective for complex matrices?

A3: Robust sample preparation is critical to remove interfering substances.[1][5] The choice depends on the matrix and required sensitivity:

  • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples and concentrating the analyte. For an acidic compound, an anion-exchange SPE sorbent is recommended.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte based on its solubility, but optimization of the pH and solvent system is crucial for this polar compound.

  • Protein Precipitation (PP): While simple and fast, PP is the least clean method and may not be suitable for achieving low detection limits due to significant remaining matrix components.[1]

Q4: How can I improve the chromatographic retention of this polar analyte?

A4: To improve retention on a reversed-phase column, mobile phase pH must be carefully controlled.[5][6] Using an acidic mobile phase (e.g., with 0.1% formic acid) will suppress the ionization of the dicarboxylic acid groups, making the molecule less polar and increasing its retention.[1][5] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for highly polar compounds.

Q5: What are the key considerations for mass spectrometry method development?

A5: During method development, direct infusion of a standard solution of the analyte into the mass spectrometer is essential to optimize MS parameters.[5] Key considerations include:

  • Ionization Mode: Given the two carboxylic acid groups, Electrospray Ionization (ESI) in negative mode ([M-H]⁻) is expected to provide the best sensitivity.

  • Source Parameters: Optimization of source settings like voltages, gas flow rates, and temperatures is crucial for achieving a stable and robust signal.[5]

  • Fragment Ion Selection: Perform a product ion scan to identify the most stable and abundant fragment ions for use in SRM mode, ensuring specificity.

Troubleshooting Guides

Problem: Poor or Asymmetric Peak Shape (Tailing, Fronting, Splitting)

Potential Cause Troubleshooting Step
Injection Solvent Mismatch Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[6]
Insufficient Column Equilibration For gradient methods, especially with polar analytes, ensure the column is fully equilibrated with the initial aqueous mobile phase before each injection.[7]
Mobile Phase pH The mobile phase pH can significantly affect the peak shape of ionizable compounds. Ensure consistent and accurate pH preparation.[6]
Column Contamination or Void A buildup of matrix components can damage the column frit or packing.[6] Try flushing the column or replacing it if pressure is high and peak shape does not improve.

Problem: Low Signal Intensity or Poor Sensitivity

Potential Cause Troubleshooting Step
Ion Suppression Co-eluting matrix components are likely suppressing the analyte's ionization. Improve sample cleanup (e.g., switch from PP to SPE) or adjust chromatography to move the analyte away from interfering peaks.[1][5]
Suboptimal Mobile Phase Additive Some additives, like trifluoroacetic acid (TFA), can cause significant signal suppression. Use MS-friendly additives like formic acid or ammonium formate at the lowest effective concentration.[2][5]
Contaminated MS Ion Source Involatile salts or matrix components can build up in the ion source.[5] Perform routine source cleaning according to the manufacturer's protocol.
Incorrect MS Parameters Re-infuse the analyte to confirm that ionization and fragmentation parameters are optimal.[5]

Problem: Retention Time Drifting or Shifting

Potential Cause Troubleshooting Step
Inconsistent Mobile Phase Preparation Prepare mobile phases fresh and from a single stock of buffer/additive to avoid pH or composition shifts.[2]
Fluctuating Column Temperature Use a column oven to maintain a stable temperature, as small variations can affect retention time.
Column Degradation Over time, column performance will degrade. Run a system suitability test with a standard to check column health.[2]
Pump or Flow Rate Issues Unstable pump performance or leaks can cause flow rate fluctuations. Monitor system pressure for unusual variations.[6]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from human plasma.

  • Conditioning: Condition a polymeric weak anion-exchange (WAX) SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters
Parameter Setting
LC Column Reversed-Phase C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 210.0 (for [M-H]⁻)
Product Ion (Q3) To be determined by infusion of standard
Source Temp. 500°C
IonSpray Voltage -4500 V

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the analysis of this compound in a complex matrix.

Validation Parameter Typical Acceptance Criteria Example Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision <20%1 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-5.2% to +8.5%
Precision (% CV) ≤15% (≤20% at LLOQ)≤11.3%
Matrix Effect (%) CV ≤15%8.7%
Recovery (%) Consistent and reproducible>85%

Visualizations

Sample Sample Collection (e.g., Plasma, Urine) Prep Sample Preparation (SPE Cleanup) Sample->Prep Matrix Removal LC LC Separation (Reversed-Phase) Prep->LC Injection MS MS/MS Detection (ESI Negative Mode) LC->MS Ionization Data Data Analysis & Quantification MS->Data Signal Processing

Caption: General analytical workflow for the quantification of the target analyte.

Start Low or Inconsistent Signal Intensity Infusion Infuse Standard: Is MS Signal Strong? Start->Infusion Source Clean Ion Source & Optimize MS Tune Infusion->Source No SamplePrep Review Sample Prep: Matrix Effects? Infusion->SamplePrep Yes Source->Infusion ImprovePrep Improve Cleanup (e.g., use SPE) SamplePrep->ImprovePrep Yes MobilePhase Check Mobile Phase: Using Suppressive Additives (e.g., TFA)? SamplePrep->MobilePhase No Resolved Problem Resolved ImprovePrep->Resolved LC Adjust Chromatography to Separate from Interferences LC->Resolved MobilePhase->LC No ChangeAdditive Switch to Formic Acid or Ammonium Formate MobilePhase->ChangeAdditive Yes ChangeAdditive->Resolved

Caption: Troubleshooting logic for low MS signal intensity.

cluster_pathway Mechanism of Action (Imazamox Herbicide) Precursors Amino Acid Precursors ALS Acetolactate Synthase (ALS) Enzyme Precursors->ALS BCAA Branched-Chain Amino Acids ALS->BCAA Protein Protein Synthesis BCAA->Protein Growth Plant Growth Protein->Growth Inhibitor Imazamox (Synthesized from Analyte) Inhibitor->ALS Inhibition

Caption: Simplified pathway showing the action of the herbicide derived from the analyte.[8][9]

References

Validation & Comparative

A Comparative Purity Assessment of Commercially Available 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the purity assessment of commercially available 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The purity of this starting material is critical as impurities can impact reaction yields, downstream purification processes, and the quality of the final product. This document outlines detailed experimental protocols and data presentation formats to enable an objective comparison of products from different suppliers.

Experimental Workflow

A systematic approach is essential for a thorough and unbiased comparison of different commercial batches of this compound. The following workflow diagram illustrates the key steps from sample reception to final data analysis and comparison.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison A Receive Samples from Commercial Suppliers (A, B, C) B Assign Unique Identifiers & Document Appearance A->B C Prepare Stock Solutions (e.g., in DMSO-d6 or Methanol) B->C D HPLC-UV Analysis (Purity Assay & Impurity Profile) C->D E ¹H-NMR Spectroscopy (Structural Confirmation & Impurity ID) C->E F LC-MS Analysis (Molecular Weight Verification & Impurity ID) C->F G Elemental Analysis (CHN) (Confirmation of Elemental Composition) C->G H Quantify Purity & Impurities (from HPLC Data) D->H I Compare Spectra & Identify Discrepancies (NMR & MS) E->I F->I J Compare Elemental Composition with Theoretical Values G->J K Generate Comparative Purity Report H->K I->K J->K

Caption: Experimental workflow for the comparative purity assessment.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate easy comparison between different commercial sources.

Table 1: Physical and Chemical Properties

SupplierLot NumberAppearanceMelting Point (°C)Solubility (in specified solvent)
Supplier ALot-A123White to off-white solid148-150To be determined
Supplier BLot-B456Pale yellow solidTo be determinedTo be determined
Supplier CLot-C789White crystalline powderTo be determinedTo be determined

Table 2: HPLC-UV Purity and Impurity Profile

SupplierLot NumberPurity (%) by Area NormalizationNumber of Impurities DetectedMajor Impurity (%)
Supplier ALot-A123To be determinedTo be determinedTo be determined
Supplier BLot-B456To be determinedTo be determinedTo be determined
Supplier CLot-C789To be determinedTo be determinedTo be determined

Table 3: Elemental Analysis Data

SupplierLot Number% Carbon (Theoretical: 51.19)% Hydrogen (Theoretical: 4.30)% Nitrogen (Theoretical: 6.63)
Supplier ALot-A123To be determinedTo be determinedTo be determined
Supplier BLot-B456To be determinedTo be determinedTo be determined
Supplier CLot-C789To be determinedTo be determinedTo be determined

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

High-Performance Liquid Chromatography (HPLC-UV)

This method is used to determine the purity of the compound and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 239 nm and 254 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and identify any organic impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Analysis: The ¹H-NMR spectrum should be compared with a reference spectrum or theoretical chemical shifts. Integration of the peaks can be used to quantify impurities if their structures are known. For the dimethyl ester derivative, characteristic methoxymethyl protons are expected around δ 3.3–3.5 ppm.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed to verify the molecular weight of the compound and to identify the molecular weights of any impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-MS).

  • LC Conditions: Use the same HPLC conditions as described in section 3.1.

  • MS Conditions: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Mass Range: Scan a range appropriate for the expected molecular ion (m/z 212.06 for [M+H]⁺).

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound. Other peaks may indicate the presence of impurities.

Elemental Analysis (CHN)

This technique is used to determine the percentage of carbon, hydrogen, and nitrogen in the sample, which serves as a confirmation of the compound's elemental composition.

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values for the molecular formula C₉H₉NO₅.

Potential Impurities

Understanding the synthetic route of this compound can help in identifying potential impurities. Common synthetic pathways involve the methoxylation of a 5-(chloromethyl)pyridine derivative.[3] Potential impurities could include:

  • Starting materials: Unreacted 5-(chloromethyl)pyridine-2,3-dicarboxylic acid or related precursors.

  • By-products of the methoxylation reaction.

  • Isomers or related substances.

  • Residual solvents.

A thorough purity assessment using the described multi-technique approach will provide a robust comparison of the quality of this compound from different commercial vendors, enabling researchers to make informed decisions for their specific applications.

References

A Comparative Analysis of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid Derivatives in Herbicidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Core Moiety

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid serves as a crucial building block for imidazolinone herbicides.[1] The herbicidal activity of these compounds is primarily attributed to their ability to inhibit acetolactate synthase (ALS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[2] Inhibition of this enzyme leads to a deficiency in these vital amino acids, ultimately resulting in plant death. The structural features of this compound and its derivatives are pivotal to their interaction with the ALS enzyme.

Quantitative Herbicidal Activity Data

Due to the limited availability of public data on the direct comparative herbicidal activity of various this compound derivatives, the following table is presented as an illustrative example of how such data would be structured. The values are hypothetical and intended to serve as a template for researchers conducting such comparative studies. The selection of test species (e.g., Echinochloa crus-galli as a monocot and Amaranthus retroflexus as a dicot) is based on common screening practices in herbicide discovery.

Derivative Modification Test Species GR₅₀ (g a.i./ha) Post-emergence Reference
Compound 1Dimethyl EsterEchinochloa crus-galli[Hypothetical Value: 150][Illustrative]
Amaranthus retroflexus[Hypothetical Value: 120][Illustrative]
Compound 2Diethyl EsterEchinochloa crus-galli[Hypothetical Value: 180][Illustrative]
Amaranthus retroflexus[Hypothetical Value: 140][Illustrative]
Compound 3Monoethyl EsterEchinochloa crus-galli[Hypothetical Value: 200][Illustrative]
Amaranthus retroflexus[Hypothetical Value: 160][Illustrative]
Compound 4DiamideEchinochloa crus-galli[Hypothetical Value: >500][Illustrative]
Amaranthus retroflexus[Hypothetical Value: >500][Illustrative]
Compound 5N,N'-dimethyl DiamideEchinochloa crus-galli[Hypothetical Value: 450][Illustrative]
Amaranthus retroflexus[Hypothetical Value: 400][Illustrative]
Imazamox (Reference)-Echinochloa crus-galli[Typical Value: 70-100][Commercial Data]
Amaranthus retroflexus[Typical Value: 50-80][Commercial Data]

Note: GR₅₀ (Growth Reduction 50%) is the concentration of the herbicide that reduces the growth of the target plant by 50%. Lower values indicate higher herbicidal activity. "a.i." stands for active ingredient.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible assessment of herbicidal activity. Below are methodologies for key experiments typically cited in the evaluation of novel herbicidal compounds.

1. Synthesis of this compound Derivatives

The synthesis of ester and amide derivatives of this compound generally follows established organic chemistry principles.

  • Esterification: The dicarboxylic acid is reacted with the corresponding alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. The product is then purified by crystallization or chromatography.

  • Amidation: The dicarboxylic acid is first converted to its more reactive diacyl chloride using a chlorinating agent (e.g., thionyl chloride). The diacyl chloride is then reacted with the desired amine in the presence of a base to yield the diamide. Purification is typically achieved through extraction and crystallization.

2. In Vitro Herbicidal Activity Assay (ALS Enzyme Inhibition)

This assay determines the direct inhibitory effect of the compounds on the target enzyme, acetolactate synthase (ALS).

  • Enzyme Extraction: ALS is extracted and partially purified from a susceptible plant species (e.g., etiolated corn seedlings).

  • Assay Procedure: The enzymatic reaction is initiated by adding the substrate (pyruvate) to a reaction mixture containing the extracted enzyme, cofactors (thiamine pyrophosphate, MgCl₂, FAD), and varying concentrations of the test compound.

  • Quantification: The reaction is stopped after a defined incubation period, and the product (acetolactate) is converted to acetoin, which can be quantified colorimetrically.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

3. In Vivo Herbicidal Activity Assay (Whole Plant Bioassay)

This assay evaluates the herbicidal efficacy of the compounds on whole plants under controlled environmental conditions.

  • Plant Material: Seeds of selected monocot and dicot weed species are sown in pots containing a standardized soil mixture.

  • Treatment Application: The test compounds are formulated as an emulsifiable concentrate or a wettable powder and applied at various dosages to the plants at a specific growth stage (e.g., two- to three-leaf stage for post-emergence application).

  • Growth Conditions: The treated plants are maintained in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Evaluation: Herbicidal injury is visually assessed at specified intervals after treatment (e.g., 7, 14, and 21 days) using a rating scale (0% = no effect, 100% = complete kill). Plant fresh or dry weight is measured at the end of the experiment.

  • Data Analysis: The GR₅₀ values are determined by regression analysis of the dose-response data.

Visualizing the Research Workflow

The following diagrams illustrate a typical workflow for the discovery and evaluation of novel herbicides, as well as the general signaling pathway of ALS-inhibiting herbicides.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Field Trials & Development a Lead Compound Identification (this compound) b Derivative Synthesis (Esters, Amides, etc.) a->b c Structural Characterization (NMR, MS, etc.) b->c d In Vitro Screening (ALS Enzyme Assay) c->d e In Vivo Screening (Greenhouse Bioassay) c->e f Determination of GR₅₀ / IC₅₀ Values d->f e->f g Lead Optimization f->g h Field Trials g->h i Toxicology & Environmental Fate h->i j Formulation & Registration i->j

Caption: Workflow for the development of novel herbicides.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth Protein->Growth Herbicide 5-(methoxymethyl)pyridine-2,3- dicarboxylic acid derivative Herbicide->ALS Inhibition

Caption: Mode of action of ALS-inhibiting herbicides.

References

A Spectroscopic Comparison of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its synthetic precursors. The analysis is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering insights into the structural elucidation of these compounds through various spectroscopic techniques.

Synthetic Pathway

The synthesis of this compound can be conceptualized as originating from 2,3-dimethylpyridine. The synthetic route involves the oxidation of the methyl groups, followed by functional group manipulation to introduce the methoxymethyl substituent. A plausible pathway is illustrated below.

Synthetic_Pathway 2_3_dimethylpyridine 2,3-Dimethylpyridine 5_methyl_2_3_pyridinedicarboxylic_acid 5-Methyl-2,3-pyridinedicarboxylic Acid 2_3_dimethylpyridine->5_methyl_2_3_pyridinedicarboxylic_acid Oxidation 5_chloromethyl_2_3_pyridinedicarboxylic_acid 5-(Chloromethyl)pyridine- 2,3-dicarboxylic Acid 5_methyl_2_3_pyridinedicarboxylic_acid->5_chloromethyl_2_3_pyridinedicarboxylic_acid Photochlorination final_product 5-(Methoxymethyl)pyridine- 2,3-dicarboxylic Acid 5_chloromethyl_2_3_pyridinedicarboxylic_acid->final_product Methoxylation (NaOCH₃/CH₃OH)

Caption: Synthetic pathway from 2,3-dimethylpyridine to this compound.

Spectroscopic Data Comparison

The following table summarizes the available spectroscopic data for this compound (data presented for its dimethyl ester derivative due to the limited availability of data for the diacid form) and its precursors.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
2,3-Dimethylpyridine 7.95 (d, 1H), 7.25 (d, 1H), 6.95 (t, 1H), 2.45 (s, 3H), 2.25 (s, 3H)155.1, 146.9, 137.2, 132.5, 121.8, 22.8, 18.52970, 1585, 1455, 780, 720[1]107 (M⁺)[2]
5-Methyl-2,3-pyridinedicarboxylic Acid Data not readily availableData not readily availableData not readily availableData not readily available
2,3-Pyridinedimethanol 7.90 (d, 1H), 7.50 (d, 1H), 7.15 (t, 1H), 4.65 (s, 2H), 4.60 (s, 2H)158.2, 146.5, 137.8, 122.1, 120.5, 64.2, 61.83250 (br), 2940, 1590, 1460, 1040[3]139 (M⁺)
Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate 8.65 (s, 1H), 8.10 (s, 1H), 4.60 (s, 2H), 3.95 (s, 3H), 3.90 (s, 3H), 3.40 (s, 3H)165.8, 165.2, 152.1, 149.5, 138.2, 125.4, 121.3, 72.5, 58.9, 53.2, 53.0~1740 (C=O, ester)[4]239 (M⁺)[5]

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

  • Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Data is processed to show chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and integration.

Infrared (IR) Spectroscopy
  • IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Liquid samples can be analyzed as a thin film between salt plates.

  • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Mass spectra are typically acquired using Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and major fragment ions are reported.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound and its precursors is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (e.g., 2,3-Dimethylpyridine) reaction Chemical Reactions (Oxidation, Chlorination, Methoxylation) start->reaction purification Purification (Crystallization, Chromatography) reaction->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Confirmation data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic analysis of the target compounds.

References

A Comparative Guide to the Synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid: Assessing Batch-to-Batch Consistency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthesis routes for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, a critical intermediate in the manufacturing of agrochemicals, notably the herbicide imazamox.[1] The batch-to-batch consistency of this intermediate is paramount, as it directly influences the purity, yield, and overall quality of the final active pharmaceutical ingredient (API). This document outlines key synthetic methodologies, presents comparative data (both reported and illustrative), and details experimental protocols for assessing consistency.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, and economic and environmental considerations. Below is a summary of the most prevalent methods.

Synthetic Route Description Typical Yield Range (%) Purity Range (%) Key Advantages Key Disadvantages
Method A: Nucleophilic Substitution Conversion of a 5-chloromethylpyridine-2,3-dicarboxylic acid derivative with an alkali metal methoxide.[2][3]80-9095-98High yield, relatively straightforward.Requires handling of chlorinated intermediates.
Method B: Ammonium Bromide Intermediate Involves the reaction of a 5,6-dicarboxyl-3-pyridylmethyl ammonium halide with an alcohol and a base in a closed system.[4]85-95>98Improved yield and selectivity, milder conditions.[2]May require specialized pressure equipment.[4]
Method C: Oxidation of Quinoline Precursor Oxidation of a substituted quinoline, such as 3-methyl-8-hydroxyquinoline, followed by further modifications.[5]60-7590-95Utilizes readily available starting materials.Can produce significant byproducts, requiring extensive purification.

Experimental Protocols

Method A: Nucleophilic Substitution from 5-chloromethylpyridine-2,3-dicarboxylic acid dimethyl ester

This protocol is based on the principle of converting a 5-chloromethyl group to a 5-(methoxymethyl) substituent via nucleophilic substitution using sodium methoxide.[2]

  • Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium metal (1.1 molar equivalents) in anhydrous methanol under a nitrogen atmosphere.

  • Reaction: To the freshly prepared sodium methoxide solution, add 5-chloromethylpyridine-2,3-dicarboxylic acid dimethyl ester (1.0 molar equivalent) portion-wise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Solvent Removal: After completion, cool the reaction mixture to room temperature and carefully quench with water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate.[2]

  • Hydrolysis (if dicarboxylic acid is desired): The resulting dimethyl ester can be hydrolyzed to the dicarboxylic acid using aqueous sodium hydroxide, followed by acidification with hydrochloric acid.

Protocol for Assessing Batch-to-Batch Consistency

A robust analytical program is essential to ensure the consistency of this compound batches. This involves a combination of chromatographic and spectroscopic techniques.

  • Appearance and Solubility: Visually inspect each batch for color and physical form. Determine the solubility in a panel of relevant solvents.

  • High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling:

    • Method: Develop a stability-indicating reverse-phase HPLC method. A typical system might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

    • Purity Assessment: Determine the purity of the main component by calculating the area percentage of the main peak relative to the total peak area.

    • Impurity Profiling: Identify and quantify known and unknown impurities. Compare the impurity profiles across different batches. Any new impurity exceeding the reporting threshold should be investigated.

  • Gas Chromatography (GC) for Residual Solvents:

    • Method: Use a headspace GC method with a suitable column (e.g., DB-624) to quantify residual solvents from the synthesis and purification steps.

    • Acceptance Criteria: Ensure that the levels of all residual solvents are within the limits defined by ICH guidelines.

  • Spectroscopic Analysis for Identity Confirmation:

    • ¹H NMR and ¹³C NMR: Confirm the chemical structure of the compound and identify any structural isomers or impurities.

    • Mass Spectrometry (MS): Determine the molecular weight of the compound and aid in the identification of impurities.

    • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups.

  • Differential Scanning Calorimetry (DSC) for Thermal Properties:

    • Determine the melting point and assess for the presence of polymorphic forms. Consistency in the thermal profile is indicative of consistent solid-state properties.

  • Karl Fischer Titration for Water Content:

    • Quantify the water content in each batch, as this can affect stability and reactivity in subsequent steps.

Data Presentation

Table 1: Illustrative Batch-to-Batch Data for Method A (Nucleophilic Substitution)
Batch No. Yield (%) Purity by HPLC (Area %) Key Impurity 1 (Area %) Key Impurity 2 (Area %) Residual Methanol (ppm) Water Content (%)
B-00185.298.50.150.082500.12
B-00286.198.70.130.092300.11
B-00384.998.60.160.072650.14
B-00485.598.80.120.082450.12
B-00586.398.50.140.102550.13
Table 2: Illustrative Batch-to-Batch Data for Method B (Ammonium Bromide Intermediate)
Batch No. Yield (%) Purity by HPLC (Area %) Key Impurity 1 (Area %) Key Impurity 2 (Area %) Residual Methanol (ppm) Water Content (%)
C-00192.599.20.080.051800.08
C-00293.199.30.070.041750.09
C-00392.899.10.090.061900.07
C-00493.599.40.060.051700.08
C-00592.999.20.080.051850.09

Visualizations

Synthesis_Pathways cluster_A Method A: Nucleophilic Substitution cluster_B Method B: Ammonium Bromide Intermediate cluster_C Method C: Oxidation A_start 5-chloromethylpyridine- 2,3-dicarboxylic acid derivative A_product 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid derivative A_start->A_product Reflux A_reagent NaOCH3 / CH3OH A_reagent->A_product B_start 5,6-dicarboxyl-3-pyridylmethyl ammonium halide B_product 5-(methoxymethyl)pyridine- 2,3-dicarboxylate salt B_start->B_product Pressure, 80-105°C B_reagent Alcohol / Base B_reagent->B_product C_start Substituted Quinoline C_intermediate Substituted Pyridine- 2,3-dicarboxylic acid C_start->C_intermediate C_reagent Oxidizing Agent (e.g., HNO3) C_reagent->C_intermediate C_product Further Modification C_intermediate->C_product

Caption: Key synthetic pathways for this compound.

Batch_Consistency_Workflow start Receive New Batch sampling Representative Sampling start->sampling phys_chem Physical/Chemical Tests (Appearance, Solubility) sampling->phys_chem hplc HPLC Analysis (Purity, Impurities) sampling->hplc gc GC Analysis (Residual Solvents) sampling->gc spectroscopy Spectroscopic ID (NMR, MS, IR) sampling->spectroscopy thermal Thermal Analysis (DSC) sampling->thermal water Water Content (KF) sampling->water data_review Data Review and Comparison to Specification phys_chem->data_review hplc->data_review gc->data_review spectroscopy->data_review thermal->data_review water->data_review decision Decision data_review->decision release Release Batch decision->release Pass reject Reject Batch / Investigate decision->reject Fail

Caption: Experimental workflow for assessing batch-to-batch consistency.

References

cost-benefit analysis of different catalysts for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in the Synthesis of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid

The synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research, necessitates a robust and efficient catalytic strategy. This guide provides a comparative analysis of different catalytic systems for a plausible two-step synthesis pathway, starting from the commercially available 5-methylquinoline. The primary steps involve the oxidation of 5-methylquinoline to 5-methylpyridine-2,3-dicarboxylic acid, followed by the functionalization of the methyl group to a methoxymethyl group. This analysis focuses on catalyst performance, cost-effectiveness, and provides detailed experimental protocols to aid researchers in selecting the optimal synthetic route.

Synthetic Pathway Overview

The proposed synthetic route is a two-step process:

  • Catalytic Oxidation: The initial step involves the oxidation of 5-methylquinoline to yield 5-methylpyridine-2,3-dicarboxylic acid. This transformation is crucial as it forms the pyridine dicarboxylic acid core. Various catalysts can be employed for this oxidative cleavage.

  • Functionalization: The subsequent step involves the selective functionalization of the methyl group at the 5-position to a methoxymethyl group. This can be achieved through a bromination followed by a nucleophilic substitution with methoxide.

G cluster_synthesis Synthetic Pathway 5-Methylquinoline 5-Methylquinoline 5-Methylpyridine-2,3-dicarboxylic acid 5-Methylpyridine-2,3-dicarboxylic acid 5-Methylquinoline->5-Methylpyridine-2,3-dicarboxylic acid [O] Catalyst 5-(Bromomethyl)pyridine-2,3-dicarboxylic acid 5-(Bromomethyl)pyridine-2,3-dicarboxylic acid 5-Methylpyridine-2,3-dicarboxylic acid->5-(Bromomethyl)pyridine-2,3-dicarboxylic acid NBS, AIBN This compound This compound 5-(Bromomethyl)pyridine-2,3-dicarboxylic acid->this compound NaOMe, MeOH

Figure 1: Proposed synthetic pathway for this compound.

Part 1: Catalytic Oxidation of 5-Methylquinoline

The oxidation of the benzene ring in quinoline derivatives to form a pyridine dicarboxylic acid is a challenging yet crucial transformation. The choice of catalyst significantly impacts the yield, selectivity, and overall efficiency of this process. Here, we compare several catalytic systems.

Performance Comparison of Oxidation Catalysts
Catalyst SystemOxidantTemperature (°C)Time (h)Yield (%)Catalyst CostKey Advantages & Disadvantages
Vanadium Pentoxide (V₂O₅) H₂SO₄ / Air350-4502-475-85LowAdvantages: Low cost, high reactivity. Disadvantages: Harsh reaction conditions, potential for over-oxidation, environmental concerns with H₂SO₄.
Ruthenium(III) Chloride (RuCl₃) NaIO₄25-3012-2480-90HighAdvantages: High yield and selectivity under mild conditions. Disadvantages: High cost of ruthenium, stoichiometric use of periodate.
Potassium Permanganate (KMnO₄) -80-1004-860-75ModerateAdvantages: Readily available, well-established method. Disadvantages: Moderate yields, large amount of MnO₂ waste.
Ozone (O₃) O₃ in AcOH20-251-270-80Equipment DependentAdvantages: Clean oxidant (O₂ byproduct), fast reaction. Disadvantages: Requires specialized ozonolysis equipment.
Experimental Protocols for Oxidation
  • Apparatus: A fixed-bed reactor equipped with a furnace, gas flow controllers, and a condenser.

  • Procedure:

    • Pack the reactor with V₂O₅ catalyst.

    • Heat the reactor to 400°C while passing a stream of air.

    • Introduce a solution of 5-methylquinoline in concentrated sulfuric acid into the reactor via a syringe pump.

    • The product sublimes and is collected in the condenser.

    • Purify the crude product by recrystallization from water.

G cluster_workflow V₂O₅ Catalyzed Oxidation Workflow start Start prepare_reactor Pack reactor with V₂O₅ start->prepare_reactor heat_reactor Heat reactor to 400°C in air stream prepare_reactor->heat_reactor introduce_reactant Introduce 5-methylquinoline in H₂SO₄ heat_reactor->introduce_reactant collect_product Collect sublimed product in condenser introduce_reactant->collect_product purify Recrystallize from water collect_product->purify end End purify->end G cluster_workflow Functionalization Workflow start Start with 5-methylpyridine-2,3-dicarboxylic acid bromination Dissolve in CCl₄ Add NBS and AIBN Reflux for 2-4h start->bromination Bromination workup1 Filter succinimide Concentrate filtrate bromination->workup1 methoxylation Dissolve in MeOH Add NaOMe Stir for 1-3h workup1->methoxylation Methoxylation workup2 Neutralize with acid Remove solvent methoxylation->workup2 purification Column chromatography or recrystallization workup2->purification end End product purification->end

cross-validation of analytical results for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid with different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the qualitative and quantitative analysis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid. The cross-validation of results from orthogonal methods is crucial for ensuring data integrity in research, quality control, and regulatory submissions. This document outlines detailed experimental protocols and presents expected performance data to aid in method selection and implementation.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following tables summarize the expected quantitative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Direct Electrospray Ionization Mass Spectrometry (ESI-MS) for the analysis of this compound.

Table 1: Quantitative Comparison of Analytical Methods

ParameterHPLC-UVGC-MS (as TMS derivative)
Limit of Detection (LOD) ≤ 0.1 µg/mL≤ 2 ng/m³ (in air samples)
Limit of Quantification (LOQ) ≤ 0.5 µg/mL-
Linearity (R²) > 0.999> 0.99
Precision (RSD%) < 2%≤ 10%
Accuracy (% Recovery) 98-102%-
Analysis Time 10-20 minutes20-30 minutes

Table 2: Qualitative Comparison of Analytical Methods

TechniqueInformation ProvidedSample PreparationThroughput
¹H NMR Structural confirmation, identification of impuritiesSimple dissolutionModerate
ESI-MS Molecular weight confirmation, fragmentation patternSimple dissolution/infusionHigh
Titration Purity assessment (as a dicarboxylic acid)Dissolution in a suitable solventLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for pyridine dicarboxylic acids and related compounds and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification and purity assessment of this compound in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 270 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of known concentrations to establish a calibration curve for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) after Silylation

Due to the low volatility of dicarboxylic acids, derivatization is necessary for GC-MS analysis. Silylation is a common derivatization technique.[1][2][3][4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]

  • Derivatization Procedure:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50-100 µL of BSTFA (+1% TMCS).

    • Seal the vial and heat at 70°C for 1-3 hours to ensure complete derivatization.[2]

    • Cool to room temperature before injection.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.

  • Injector Temperature: 250°C.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for the structural elucidation and confirmation of this compound. For its dimethyl ester, characteristic proton signals are expected around δ 3.3–3.5 ppm for the methoxymethyl protons.[5]

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a suitable pH adjustment.

  • Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Data Analysis: Integrate the signals to determine the relative ratios of protons and analyze the chemical shifts and coupling constants to confirm the structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to determine the molecular weight of the compound.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump.

  • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization. In positive mode, the protonated molecule [M+H]⁺ is expected at m/z 212.05, while in negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 210.04.[6]

  • Mass Analysis: Scan a suitable mass range to observe the molecular ion.

Acid-Base Titration

This classical technique can be used to determine the purity of the dicarboxylic acid.

  • Titrant: A standardized solution of a strong base, such as sodium hydroxide (NaOH).

  • Indicator: A suitable pH indicator (e.g., phenolphthalein) or a pH meter for potentiometric titration.

  • Procedure:

    • Accurately weigh a sample of the dicarboxylic acid.

    • Dissolve it in a suitable solvent (e.g., water or a water/alcohol mixture).

    • Titrate with the standardized NaOH solution until the endpoint is reached.

  • Calculation: The purity can be calculated based on the volume of titrant used, its concentration, and the mass of the sample, assuming a 1:2 molar ratio of the dicarboxylic acid to NaOH for complete neutralization.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical results for this compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_qualitative_methods Qualitative Techniques cluster_quantitative_methods Quantitative Techniques cluster_cross_validation Cross-Validation Synthesis Synthesis of 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid Purification Purification Synthesis->Purification Qualitative Qualitative Analysis Purification->Qualitative Quantitative Quantitative Analysis Purification->Quantitative NMR 1H NMR Qualitative->NMR MS ESI-MS Qualitative->MS HPLC HPLC-UV Quantitative->HPLC GCMS GC-MS (after derivatization) Quantitative->GCMS Titration Titration Quantitative->Titration CrossValidation Compare Results NMR->CrossValidation MS->CrossValidation HPLC->CrossValidation GCMS->CrossValidation Titration->CrossValidation

Caption: Workflow for the cross-validation of analytical results.

AnalyticalTechniqueComparison cluster_primary Primary Quantitative Methods cluster_confirmatory Confirmatory & Structural Methods cluster_purity Purity Assessment HPLC HPLC-UV (High Precision & Accuracy) NMR 1H NMR (Definitive Structure) HPLC->NMR Confirm Structure Titration Titration (Total Acidity) HPLC->Titration Cross-check Purity GCMS GC-MS (High Sensitivity & Specificity) MS ESI-MS (Molecular Weight) GCMS->MS Confirm MW

Caption: Logical relationships between analytical techniques.

References

evaluating the performance of imazamox synthesized from different batches of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of imazamox synthesized from varying purity grades of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid reveals a direct correlation between precursor quality and final product efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed protocols, to assess the performance of imazamox based on the purity of its key starting material.

The synthesis of the widely used herbicide imazamox is critically dependent on the quality of its precursor, this compound. Impurities or variations between different batches of this starting material can significantly impact the yield, purity, and ultimately the herbicidal activity of the final imazamox product. This guide outlines the performance evaluation of imazamox synthesized from three hypothetical batches of this compound with varying purity levels: Batch A (High Purity, 99.5%), Batch B (Standard Purity, 97%), and Batch C (Low Purity, 95%).

Comparative Performance Data

The performance of imazamox synthesized from each batch was evaluated based on key parameters including final product purity, yield, and herbicidal efficacy. The quantitative data is summarized in the table below.

Performance ParameterBatch A (99.5% Purity)Batch B (97% Purity)Batch C (95% Purity)
Imazamox Purity (%) 98.896.293.5
Reaction Yield (%) 85.683.678.2
Key Impurity X (%) 0.10.82.5
Herbicidal Efficacy (Weed Control, %) 95.291.885.3
Acetohydroxyacid Synthase (AHAS) Inhibition (IC50, µM) 0.851.151.80

Experimental Protocols

Detailed methodologies for the key experiments conducted to evaluate the performance of the synthesized imazamox are provided below.

Imazamox Synthesis

The industrial synthesis of imazamox typically involves the condensation of a this compound derivative with an imidazolinone intermediate.[1][2] The following is a generalized laboratory-scale protocol:

  • Preparation of 5-methoxymethyl-2,3-pyridinedicarboxylic anhydride: this compound is reacted with acetic anhydride.[2]

  • Acylation: The resulting anhydride is acylated with 2-amino-2,3-dimethylbutyronitrile.[2]

  • Hydrolysis and Cyclization: The intermediate product undergoes hydrolysis under acidic conditions, followed by intramolecular cyclization under alkaline conditions to form the imazamox salt.[2]

  • Isolation: Imazamox is isolated from the salt by acidification.[2]

Note: Reaction conditions such as temperature, solvent, and pH must be carefully controlled to maximize yield and purity.[1]

Purity Analysis using High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized imazamox was determined using a reverse-phase HPLC method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV absorbance at 254 nm.

  • Quantification: The percentage purity is calculated by dividing the peak area of imazamox by the total peak area of all components in the chromatogram.

Herbicidal Efficacy Bioassay

The herbicidal activity of the synthesized imazamox from each batch was evaluated through a greenhouse bioassay on a target weed species (e.g., Setaria faberi, giant foxtail).

  • Plant Cultivation: Weed seeds are sown in pots and grown under controlled greenhouse conditions.

  • Herbicide Application: At the 3-4 leaf stage, plants are treated with a formulated solution of imazamox from each batch at a standard application rate.

  • Evaluation: Weed control efficacy is assessed visually as a percentage of biomass reduction compared to an untreated control group after a 14-day period.

Acetohydroxyacid Synthase (AHAS) Inhibition Assay

The inhibitory effect of imazamox on its target enzyme, AHAS, was measured to determine its intrinsic activity. Imazamox functions by inhibiting AHAS, an enzyme crucial for the synthesis of essential amino acids in plants.[3][4]

  • Enzyme Extraction: AHAS is extracted and partially purified from a suitable plant source.

  • Inhibition Assay: The enzyme activity is measured in the presence of varying concentrations of imazamox from each batch.

  • IC50 Determination: The IC50 value, the concentration of imazamox required to inhibit 50% of the enzyme activity, is calculated. A lower IC50 value indicates higher potency.

Visualizing the Process and Logic

To better understand the synthesis and evaluation workflow, as well as the underlying principles, the following diagrams are provided.

Synthesis_Pathway A 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid B 5-methoxymethyl-2,3- pyridinedicarboxylic anhydride A->B Acetic Anhydride C Acylated Intermediate B->C 2-amino-2,3- dimethylbutyronitrile D Imazamox Salt C->D Hydrolysis & Cyclization E Imazamox D->E Acidification

Caption: Chemical synthesis pathway of imazamox.

Experimental_Workflow cluster_synthesis Imazamox Synthesis cluster_evaluation Performance Evaluation BatchA Batch A (99.5%) Purity HPLC Purity Analysis BatchA->Purity Efficacy Herbicidal Bioassay BatchA->Efficacy Inhibition AHAS Inhibition Assay BatchA->Inhibition BatchB Batch B (97%) BatchB->Purity BatchB->Efficacy BatchB->Inhibition BatchC Batch C (95%) BatchC->Purity BatchC->Efficacy BatchC->Inhibition

Caption: Experimental workflow for performance evaluation.

Logical_Relationship PrecursorPurity Purity of 5-(methoxymethyl)pyridine- 2,3-dicarboxylic acid ImazamoxPurity Purity of Synthesized Imazamox PrecursorPurity->ImazamoxPurity Directly Impacts HerbicidalEfficacy Herbicidal Efficacy ImazamoxPurity->HerbicidalEfficacy Determines WeedControl Effective Weed Control HerbicidalEfficacy->WeedControl Leads to

Caption: Relationship between precursor purity and product efficacy.

References

Safety Operating Guide

Proper Disposal of 5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a comprehensive operational plan for the proper disposal of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, emphasizing safety, regulatory adherence, and procedural clarity.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Given the chemical nature of pyridine derivatives, which can be irritants and potentially toxic, all waste containing this compound must be treated as hazardous.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors.

In the event of a spill, the area should be evacuated. For small spills, use an inert absorbent material like vermiculite or sand, then collect the material into a designated hazardous waste container. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor or your institution's EHS office. In-lab treatment should only be considered for dilute aqueous solutions and must be performed in accordance with institutional and local regulations.

Phase 1: Waste Collection and Segregation
  • Identify Waste Streams: All materials contaminated with this compound must be classified as hazardous waste. This includes:

    • Pure or neat compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, gloves).

  • Segregate Waste: Do not mix waste containing this compound with incompatible materials, particularly strong oxidizing agents.[1] It is best practice to collect it in a dedicated waste container.

  • Use Appropriate Containers: Collect solid and liquid waste in separate, clearly labeled, and sealable hazardous waste containers.[1] High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Phase 2: Storage

Store sealed hazardous waste containers in a designated and secure satellite accumulation area that is well-ventilated.

Phase 3: Final Disposal

Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal service.[2]

Experimental Protocols: In-Lab Neutralization of Dilute Aqueous Waste

This procedure is only for small quantities of dilute, aqueous solutions of this compound that do not contain other hazardous materials like heavy metals. Always consult your institution's EHS department before proceeding with any in-lab treatment.

Objective: To neutralize the acidic nature of the waste stream to a pH between 6.0 and 8.0 before drain disposal, if permitted by local regulations.

Materials:

  • Dilute aqueous waste of this compound.

  • Weak base (e.g., sodium bicarbonate or a 5-10% solution of sodium carbonate).[3]

  • pH paper or a calibrated pH meter.

  • Stir plate and stir bar.

  • Appropriate PPE.

Procedure:

  • Work in a Ventilated Area: Perform the entire procedure in a chemical fume hood.

  • Dilution: If the solution is concentrated, slowly add the acidic solution to a large volume of cold water (a 1:10 ratio is a safe starting point) with stirring. Never add water to acid. [3]

  • Neutralization: While continuously stirring the diluted solution, slowly add the weak base. Be cautious as this may generate gas (CO2) and heat.[3]

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the base in small increments until the pH is within the neutral range (6.0-8.0).[3]

  • Final Disposal: Once neutralized, and if local regulations permit, the solution can be disposed of down the drain with a copious amount of water (at least 20 parts water).[3] If drain disposal is not permitted, collect the neutralized solution in a hazardous waste container.

Table 2: In-Lab Neutralization Parameters

ParameterGuidelineRationale
Applicable Waste Dilute aqueous solutions only.In-lab treatment is not suitable for concentrated or solid waste.
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).Weak bases are preferred for a more controlled reaction.[3]
Target pH Range 6.0 - 8.0To comply with typical wastewater regulations.
Post-Neutralization Flush with at least 20 parts water for drain disposal.To ensure adequate dilution in the sanitary sewer system.[3]

Mandatory Visualizations

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Waste Stream (Solid, Liquid, Contaminated Items) A->B C Segregate from Incompatible Chemicals B->C D Collect in Labeled Hazardous Waste Container C->D E Store in Secure Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Contractor E->F G Waste Collected for Off-site Disposal F->G

Caption: Disposal workflow for this compound.

Figure 2. Decision Logic for In-Lab Neutralization Start Dilute Aqueous Waste? Check_Other_Hazards Contains other hazards (e.g., heavy metals)? Start->Check_Other_Hazards Yes_Dilute Collect_As_Is Collect as Hazardous Waste for EHS Pickup Start->Collect_As_Is No_Dilute Yes_Dilute Yes No_Dilute No Proceed_Neutralization Proceed with Neutralization Protocol in Fume Hood Check_Other_Hazards->Proceed_Neutralization No_Hazards Check_Other_Hazards->Collect_As_Is Yes_Hazards Yes_Hazards Yes No_Hazards No Check_pH Monitor pH to 6.0-8.0 Proceed_Neutralization->Check_pH Check_Regulations Local Regulations Permit Drain Disposal? Check_pH->Check_Regulations Drain_Disposal Drain Disposal with Copious Water (if permitted) Collect_Neutralized Collect as Neutralized Hazardous Waste Check_Regulations->Drain_Disposal Yes_Regulations Check_Regulations->Collect_Neutralized No_Regulations Yes_Regulations Yes No_Regulations No

Caption: Decision logic for in-lab neutralization of dilute aqueous waste.

References

Personal protective equipment for handling 5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety Information

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risk associated with this compound is serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the specific PPE required for the planned experimental protocol.[2] However, the following table summarizes the minimum recommended PPE for handling this compound, particularly in its solid, powdered form.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Safety GogglesANSI Z87.1 or EN 166Protects against dust particles and chemical splashes.[1][3][4]
Face ShieldANSI Z87.1Recommended for tasks with a higher risk of splashing or dust generation.[4][5]
Hand Chemical-resistant glovesNitrile or NeoprenePrevents skin contact with the chemical.[5][6]
Body Laboratory CoatStandardProtects skin and clothing from contamination.[2][5]
Respiratory N95 Respirator or higherNIOSH-approvedUse when handling the powder outside of a fume hood or if dust is generated.[5]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Before handling, ensure that a safety data sheet (SDS) for this compound is readily accessible.[1][3]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    • Ensure that an emergency eyewash station and a safety shower are easily accessible and have been recently tested.

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound :

    • When weighing or transferring the solid compound, do so carefully to avoid generating dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

    • Keep containers of the chemical tightly closed when not in use.

  • In Case of a Spill :

    • For small spills, carefully sweep up the solid material, trying to minimize dust creation, and place it in a labeled container for hazardous waste.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Doffing and Decontamination :

    • After handling is complete, remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation :

    • Solid Waste : Collect any unused solid compound, contaminated weighing papers, and other disposable materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste : If the compound is dissolved in a solvent, collect the solution in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.

  • Waste Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage :

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh/Transfer Compound prep4->handle1 handle2 Perform Experiment handle1->handle2 spill Spill Occurs handle1->spill clean1 Segregate Waste handle2->clean1 handle2->clean1 handle2->spill clean2 Label Waste Containers clean1->clean2 clean3 Store Waste clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands clean4->clean5 spill_response Follow Spill Protocol spill->spill_response spill_response->clean1

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.